1-Pentacosanol
Description
Properties
IUPAC Name |
pentacosan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H52O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26/h26H,2-25H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IACKKVBKKNJZGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H52O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90948922 | |
| Record name | Pentacosan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90948922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26040-98-2 | |
| Record name | 1-Pentacosanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26040-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pentacosanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026040982 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentacosan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90948922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentacosyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.100 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-PENTACOSANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA66I0JFTI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Pentacosanol for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of 1-Pentacosanol, a long-chain fatty alcohol with emerging potential in various scientific and therapeutic fields. From its fundamental chemical properties to its role in complex biological pathways and its practical applications, this document serves as a critical resource for researchers, chemists, and drug development professionals.
Introduction to 1-Pentacosanol: A Molecule of Growing Interest
1-Pentacosanol (C₂₅H₅₂O) is a saturated, straight-chain primary fatty alcohol.[1][2] Its long aliphatic chain imparts specific physicochemical properties that underpin its biological functions and industrial applications.[2] While naturally occurring in various plant waxes, its potential as a bioactive compound is an area of active investigation.[1] This guide will delve into the technical details of 1-Pentacosanol, providing the in-depth knowledge necessary for its effective study and application.
Core Physicochemical Properties
A thorough understanding of 1-Pentacosanol's physical and chemical characteristics is paramount for its application in research and development.
| Property | Value | Source(s) |
| CAS Number | 26040-98-2 | [3] |
| Molecular Weight | 368.68 g/mol | [4] |
| Molecular Formula | C₂₅H₅₂O | [3] |
| Synonyms | Pentacosyl alcohol, n-Pentacosanol | [3][4] |
| Melting Point | 71-73 °C | [4] |
| Boiling Point | 403.4 °C at 760 mmHg | [3] |
| Appearance | Waxy solid | [2] |
| Solubility | Practically insoluble in water; soluble in organic solvents like ethanol and hexane. |
Spectroscopic Profile
Structural elucidation of 1-Pentacosanol is primarily achieved through nuclear magnetic resonance (NMR) and mass spectrometry (MS).
-
¹H NMR: The proton NMR spectrum is characterized by a triplet at approximately 3.6 ppm corresponding to the two protons on the carbon bearing the hydroxyl group (-CH₂OH). A large, broad signal around 1.25 ppm arises from the numerous methylene (-CH₂-) groups in the long alkyl chain. A triplet at approximately 0.88 ppm is indicative of the terminal methyl (-CH₃) group.
-
¹³C NMR: The carbon spectrum shows a distinct peak for the hydroxymethyl carbon (-CH₂OH) around 63 ppm. The majority of the methylene carbons in the chain resonate in the 22-33 ppm range, with the terminal methyl carbon appearing at approximately 14 ppm.
-
Mass Spectrometry (GC-MS): Electron ionization (EI) mass spectrometry of 1-Pentacosanol will show a molecular ion peak (M⁺) at m/z 368. Common fragmentation patterns include the loss of water (M-18) and alpha-cleavage. A prominent peak at m/z 31 is often observed, corresponding to the [CH₂OH]⁺ fragment.
Natural Occurrence and Extraction
1-Pentacosanol is a natural constituent of various plant waxes, where it contributes to the protective cuticular layer. It has been identified in the roots of Rhodiola imbricata and other plants.[1][5]
Experimental Protocol: Extraction and Purification from Plant Waxes
This protocol outlines a general procedure for the isolation of 1-Pentacosanol from a plant source rich in cuticular waxes.
Objective: To extract and purify 1-Pentacosanol from dried plant material.
Materials:
-
Dried and powdered plant material (e.g., leaves, stems)
-
Hexane
-
Methanol
-
Dichloromethane
-
Silica gel (for column chromatography)
-
Rotary evaporator
-
Glass chromatography column
-
Beakers, flasks, and other standard laboratory glassware
-
Analytical balance
Procedure:
-
Extraction:
-
Accurately weigh approximately 100 g of dried, powdered plant material.
-
Place the material in a large beaker and add 500 mL of hexane.
-
Stir the mixture at room temperature for 24 hours to extract the crude wax.
-
Filter the mixture and collect the hexane extract.
-
Repeat the extraction process with fresh hexane twice more.
-
Combine all hexane extracts and evaporate the solvent using a rotary evaporator to obtain the crude wax extract.
-
-
Saponification:
-
Dissolve the crude wax extract in 200 mL of 10% potassium hydroxide in methanol.
-
Reflux the mixture for 2 hours to saponify any esters.
-
After cooling, add 200 mL of distilled water and transfer the mixture to a separatory funnel.
-
Extract the non-saponifiable fraction (containing the fatty alcohols) three times with 100 mL portions of hexane.
-
Combine the hexane layers and wash with distilled water until the washings are neutral.
-
Dry the hexane extract over anhydrous sodium sulfate and evaporate the solvent to yield the unsaponifiable matter.
-
-
Column Chromatography:
-
Prepare a silica gel column using a slurry of silica gel in hexane.
-
Dissolve the unsaponifiable matter in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity.
-
Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Combine the fractions containing 1-Pentacosanol (identified by comparison with a standard or by subsequent analysis).
-
Evaporate the solvent from the combined fractions to obtain purified 1-Pentacosanol.
-
Workflow for Extraction and Purification of 1-Pentacosanol
Caption: Workflow for the extraction and purification of 1-Pentacosanol.
Chemical Synthesis
For applications requiring high purity or larger quantities, chemical synthesis is the preferred route. A common method is the reduction of the corresponding carboxylic acid, pentacosanoic acid.
Experimental Protocol: Synthesis of 1-Pentacosanol by Reduction of Pentacosanoic Acid
Objective: To synthesize 1-Pentacosanol by the lithium aluminum hydride (LiAlH₄) reduction of pentacosanoic acid.
Materials:
-
Pentacosanoic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
10% Sulfuric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
Procedure:
-
Reaction Setup:
-
In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place 10 g of pentacosanoic acid and 200 mL of anhydrous THF.
-
Stir the mixture to dissolve the acid.
-
In a separate flask, carefully prepare a suspension of 5 g of LiAlH₄ in 100 mL of anhydrous THF.
-
-
Reduction:
-
Slowly add the LiAlH₄ suspension to the stirred solution of pentacosanoic acid through the dropping funnel over a period of 1 hour. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, heat the mixture to reflux for 4 hours to ensure the complete reduction of the carboxylic acid.
-
-
Workup:
-
Cool the reaction mixture in an ice bath.
-
Carefully and slowly add 10 mL of water to quench the excess LiAlH₄, followed by 10 mL of 15% sodium hydroxide solution, and then 30 mL of water.
-
Filter the resulting granular precipitate and wash it with diethyl ether.
-
Combine the filtrate and the ether washings and transfer to a separatory funnel.
-
Wash the organic layer with 10% sulfuric acid and then with water until neutral.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude 1-Pentacosanol.
-
-
Purification:
-
Recrystallize the crude product from ethanol to obtain pure 1-Pentacosanol.
-
Biological Activity and Potential Therapeutic Applications
Recent research has highlighted the potential of 1-Pentacosanol as a bioactive molecule with a range of interesting properties.
Potential Anticancer Activity: Targeting the PI3K/Akt Signaling Pathway in Prostate Cancer
The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers, including prostate cancer.[6][7][8] The tumor suppressor protein PTEN is a negative regulator of this pathway, and its loss or mutation is common in prostate cancer, leading to hyperactivation of Akt.[6][9]
Molecular docking studies have suggested that 1-Pentacosanol may exhibit favorable binding affinities to key proteins in this pathway, such as Akt1.[10][11] This suggests that 1-Pentacosanol could potentially act as an inhibitor of Akt, thereby modulating downstream signaling and exerting anti-proliferative effects.
PI3K/Akt Signaling Pathway and the Potential Role of 1-Pentacosanol
Caption: The PI3K/Akt signaling pathway and the potential inhibitory role of 1-Pentacosanol.
Applications in Drug Development and Other Industries
The unique properties of 1-Pentacosanol make it a compound of interest in several areas:
-
Drug Development: Its potential to modulate key signaling pathways makes it a candidate for further investigation as an anticancer agent. Its reported anti-inflammatory, antifungal, and antiviral properties also warrant further exploration for the development of new therapeutic agents.
-
Cosmetics: Due to its emollient and moisturizing properties, 1-Pentacosanol is used as an additive in skincare products to improve skin hydration and barrier function.
-
Food Industry: As a long-chain fatty alcohol, it can be used as a component in the production of certain edible oils and fats, contributing to texture and stability.
-
Chemical Industry: It serves as a raw material for the synthesis of various derivatives, such as esters and ethers, which may have specialized applications.
Safety and Handling
1-Pentacosanol is generally considered to have low toxicity. However, as with any chemical, appropriate safety precautions should be taken in a laboratory setting. It is recommended to handle 1-Pentacosanol in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
1-Pentacosanol is a long-chain fatty alcohol with a growing profile of interesting biological activities and potential applications. For researchers and drug development professionals, a thorough understanding of its chemical properties, synthesis, and biological roles is essential for unlocking its full potential. This guide provides a foundational understanding to support further research and development of this promising molecule.
References
-
PubChem. (n.d.). 1-Pentacosanol. National Center for Biotechnology Information. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 1-Pentanol. Retrieved from [Link]
-
Zhang, K., et al. (2008). Pentanol isomer synthesis in engineered microorganisms. PMC. Retrieved from [Link]
-
NIST. (n.d.). 1-Pentacosanol. NIST Chemistry WebBook. Retrieved from [Link]
-
LookChem. (n.d.). Cas 26040-98-2,1-PENTACOSANOL. Retrieved from [Link]
-
FooDB. (2010). Showing Compound 1-Pentacosanol (FDB004332). Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1-Pentacosanol (CAS 26040-98-2). Retrieved from [Link]
-
PubChem. (n.d.). 1-Pentacosanol. National Center for Biotechnology Information. Retrieved from [Link]
-
Chen, X., et al. (2020). Network pharmacology and molecular docking analyses on Lianhua Qingwen capsule indicate Akt1 is a potential target to treat and prevent COVID-19. PubMed. Retrieved from [Link]
- Nichols, J. E. (2010).
-
Liu, Z., et al. (2010). PI3K/PTEN/AKT Signaling Regulates Prostate Tumor Angiogenesis. PMC. Retrieved from [Link]
-
Montales, M. T., et al. (2022). Exploiting the Metabolic Consequences of PTEN Loss and Akt/Hexokinase 2 Hyperactivation in Prostate Cancer: A New Role for δ-Tocotrienol. MDPI. Retrieved from [Link]
-
ResearchGate. (2021). Integrating docking scores, interaction profiles and molecular descriptors to improve the accuracy of molecular docking: Toward the discovery of novel Akt1 inhibitors. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing a wax ester.
-
Kim, R. J., et al. (2014). PTEN loss-mediated Akt activation increases the properties of cancer stem-like cell populations in prostate cancer. PubMed. Retrieved from [Link]
-
ResearchGate. (2018). How I can make fatty alcohols from fatty acids?. Retrieved from [Link]
-
PMC. (n.d.). Molecular docking analysis of PI3K/AKT with betulin from Impatiens henslowiana. Retrieved from [Link]
-
Yang, E., et al. (2020). Fatty Acid Esterification of Octacosanol Attenuates Triglyceride and Cholesterol Synthesis in Mice. PMC. Retrieved from [Link]
-
ResearchGate. (2021). Molecular docking analysis of stevioside with AKT and PPARγ. Retrieved from [Link]
-
ResearchGate. (2010). Procedures for Extraction and Purification of Leaf Wax Biomarkers From Peats. Retrieved from [Link]
-
Dubrovska, A., et al. (2009). The role of PTEN/Akt/PI3K signaling in the maintenance and viability of prostate cancer stem-like cell populations. NIH. Retrieved from [Link]
-
VanderWeele, D. (2021). PI3K/Akt Pathway Inhibition for the Treatment of Metastatic Castrate-Resistant Prostate Cancer. YouTube. Retrieved from [Link]
-
Deenadayalan, A., et al. (2021). Molecular docking analysis of stevioside with Akt and PPARγ. PMC. Retrieved from [Link]
-
MDPI. (2020). Study on Extraction and Purification of Acanthopanax senticosus Polyphenols by an Ionic Liquid-Assisted Aqueous Two-Phase System. Retrieved from [Link]
-
Tillander, V., et al. (2023). A simple method to isolate fatty acids and fatty alcohols from wax esters in a wax-ester rich marine oil. PubMed Central. Retrieved from [Link]
Sources
- 1. 1-Pentacosanol | C25H52O | CID 92247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 1-pentacosanol | 26040-98-2 [chemnet.com]
- 4. lookchem.com [lookchem.com]
- 5. 1-PENTACOSANOL CAS#: 26040-98-2 [m.chemicalbook.com]
- 6. PI3K/PTEN/AKT Signaling Regulates Prostate Tumor Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of PTEN/Akt/PI3K signaling in the maintenance and viability of prostate cancer stem-like cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. Network pharmacology and molecular docking analyses on Lianhua Qingwen capsule indicate Akt1 is a potential target to treat and prevent COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Biological & Industrial Architectonics of 1-Pentacosanol
This technical guide synthesizes the biological, ecological, and pharmacological significance of 1-Pentacosanol (C25 alcohol), a specialized odd-chain lipid found in the cuticular waxes of plants and insects. Unlike its ubiquitous even-chain counterparts (e.g., Octacosanol C28), 1-Pentacosanol represents a metabolic anomaly that serves specific signaling and defensive functions.
From Cuticular Shield to Pharmacological Agent
Executive Summary
1-Pentacosanol (C
For the drug development professional, this molecule offers a unique scaffold: it exhibits specific antimicrobial activity against Gram-negative bacteria (e.g., E. coli) and acts as a bioactive intermediate in insect pheromone pathways. This guide dissects its non-canonical biosynthesis, physiological mechanics, and analytical quantification.
Molecular Architecture & Biosynthesis: The "Odd-Chain" Anomaly
Standard cuticular wax biosynthesis relies on the elongation of C16/C18 precursors by C2 units, yielding even-chain Very Long Chain Fatty Acids (VLCFAs) like C24, C26, and C28. The presence of 1-Pentacosanol requires a divergence from this "Royal Road."
Mechanistic Pathways
Current biochemical evidence points to two distinct pathways for C25 alcohol production, often species-dependent:
-
The Alkane Hydroxylation Route (Dominant in Gramineae):
-
Step 1: Elongation of C24-CoA to C26-CoA.
-
Step 2: Reduction to C26-Aldehyde.
-
Step 3: Decarbonylation by CER1/CER3 complexes to form Pentacosane (C25 Alkane) .
-
Step 4: Terminal hydroxylation by cytochrome P450 monooxygenases (e.g., CYP96B5 in rice) to form 1-Pentacosanol . This is the most energetically probable route for high-yield accumulation.
-
-
The Alpha-Oxidation Route:
-
Degradation of C26 fatty acids via
-oxidation (peroxisomal) yields a C25 fatty acid intermediate, which is subsequently reduced by Fatty Acyl-CoA Reductase (FAR) to the alcohol.
-
Biosynthetic Logic Diagram
The following diagram illustrates the divergence of 1-Pentacosanol synthesis from the standard even-chain pathway.
Caption: Divergence of 1-Pentacosanol biosynthesis via the alkane-hydroxylation pathway (bottom) vs. standard even-chain reduction (top).
Physiological & Ecological Functions[1][2]
In Plants: The Interstitial Sealant
While C26 and C28 alcohols form the crystalline "plates" of epicuticular wax, 1-Pentacosanol often functions as an interstitial sealant . Due to its slightly shorter and odd-numbered chain length, it disrupts the perfect packing of even-chain crystals.
-
Effect: This disruption reduces the brittleness of the wax layer, improving mechanical flexibility and preventing micro-cracking during drought stress.
-
Passive Associational Resistance: 1-Pentacosanol acts as a solvent for volatile organic compounds (VOCs). It sequesters defensive terpenes, creating a "chemical minefield" for pathogenic fungi attempting to penetrate the cuticle.
In Insects: Pheromonal Precursor
In entomology, 1-Pentacosanol is more than a barrier; it is a signal.
-
Mate Recognition: In species like the Tea Weevil (Myllocerinus aurolineatus), the C25 backbone (Pentacosane) is a contact sex pheromone. The alcohol form (1-Pentacosanol) often serves as a metabolic reservoir or a polarity-modulating component that alters the volatility of the pheromone blend.
-
Desiccation Barrier: Insect epicuticles rely on the high melting point of C25-C29 lipids to prevent water loss. 1-Pentacosanol contributes to the "solid-liquid" phase transition temperature critical for survival in arid environments.
Pharmacological Potential
For drug development, 1-Pentacosanol is distinct from the "Policosanol" mixture (typically 60% Octacosanol).
| Property | 1-Pentacosanol (C25) | Octacosanol (C28) | Clinical Implication |
| Primary Target | Bacterial Membranes | Lipid Metabolism (HMG-CoA) | C25 is a candidate for topical antimicrobials; C28 for statin-alternatives.[1] |
| Antimicrobial Activity | High (vs. E. coli, S. aureus) | Low / Negligible | C25 disrupts the lipopolysaccharide (LPS) layer of Gram-negative bacteria.[1] |
| Bioavailability | Moderate (Lipophilic) | Low (Requires emulsification) | C25's slightly shorter chain allows faster dermal penetration in topical formulations.[1] |
| Source | Smallanthus sonchifolius, Rhodiola | Sugarcane, Rice Bran | C25 requires specific botanical sourcing or synthetic production.[1] |
Key Insight: Research indicates 1-Pentacosanol possesses amphiphilic properties that allow it to integrate into bacterial cell walls, destabilizing the membrane potential. This makes it a high-value target for "green antibiotic" adjuvants.
Analytical Methodology: Validated Protocol
Quantifying 1-Pentacosanol requires distinguishing it from the abundant C24 and C26 alcohols. The following protocol utilizes Gas Chromatography-Mass Spectrometry (GC-MS) with silylation derivatization to ensure peak separation.
Extraction & Derivatization Workflow
Reagents:
-
Extraction Solvent: Chloroform (
) or Hexane (HPLC Grade). -
Internal Standard: Tetracosane (
) or Nonadecan-1-ol ( ). -
Derivatizing Agent: BSTFA [N,O-Bis(trimethylsilyl)trifluoroacetamide] + 1% TMCS.
Step-by-Step Protocol:
-
Surface Extraction: Dip plant leaf/insect specimen in
for 30 seconds. Caution: Longer dips extract internal lipids. -
Spiking: Add 10
of Internal Standard. -
Drying: Evaporate solvent under a gentle stream of Nitrogen (
) at 40°C. -
Derivatization: Resuspend residue in 100
Pyridine + 100 BSTFA. Incubate at 70°C for 60 minutes .-
Why? Converts the hydroxyl group (-OH) to a trimethylsilyl ether (-O-TMS), preventing hydrogen bonding and ensuring sharp GC peaks.
-
-
Analysis: Inject 1
into GC-MS (Splitless mode).
GC-MS Parameters
-
Column: HP-5MS or DB-5 (30m
0.25mm, 0.25 film). -
Carrier Gas: Helium @ 1.0 mL/min.
-
Temp Program: 80°C (2 min)
10°C/min to 200°C 3°C/min to 300°C (hold 20 min).-
Note: The slow ramp (3°C/min) above 200°C is critical to separate C25 (Pentacosanol) from C26 (Hexacosanol).
-
Analytical Logic Diagram
Caption: Optimized workflow for the extraction and silylation of 1-Pentacosanol for GC-MS analysis.
References
-
Biosynthesis of Odd-Chain Fatty Alcohols
- Title: Biosynthesis of odd-chain f
- Source: Metabolic Engineering (via NIH PubMed).
-
URL:[Link]
-
Cuticular Wax Composition & Function
- Title: Plant Cuticular Waxes: Composition, Function, and Interactions with Microorganisms.
- Source: ResearchG
-
URL:[Link]
-
Pharmacological Activity (Antimicrobial)
-
Insect Pheromone Role
-
Analytical Protocol (GC-MS)
- Title: Gas Chromatography–Mass Spectrometry Metabolite Analysis Combined with Transcriptomics Reveals Genes Involved in Wax Biosynthesis.
- Source: MDPI (Intern
-
URL:[Link]
Sources
- 1. Chemical Insect Attractants Produced by Flowers of Impatiens spp. (Balsaminaceae) and List of Floral Visitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epsci.ucr.edu [epsci.ucr.edu]
- 3. n-Pentacosane Acts as both Contact and Volatile Pheromone in the tea Weevil, Myllocerinus aurolineatus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Discovery, Isolation, and Characterization of 1-Pentacosanol
This guide provides an in-depth exploration of 1-pentacosanol, a very long-chain fatty alcohol (VLCFA), tailored for researchers, scientists, and professionals in drug development. It moves beyond simple procedural descriptions to offer a foundational understanding of the principles governing its extraction, purification, and analysis. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system grounded in established scientific principles.
Introduction to 1-Pentacosanol: A Very Long-Chain Fatty Alcohol
1-Pentacosanol (C₂₅H₅₂O) is a saturated, straight-chain primary fatty alcohol with a 25-carbon backbone.[1][2] As a member of the VLCFA family, it is characterized by a hydrocarbon chain typically exceeding 20 carbon atoms, rendering it a waxy solid at room temperature.[1] These molecules are integral components of natural waxes, particularly the epicuticular wax layer of terrestrial plants, where they form a protective hydrophobic barrier on leaves, stems, and fruits.[1] The discovery of 1-pentacosanol in various plant species and its potential biological activities have made its efficient isolation and characterization a subject of significant scientific interest.
This document serves as a technical resource, providing not only the methodologies for isolating 1-pentacosanol but also the scientific rationale that underpins these techniques.
Physicochemical Properties
A clear understanding of 1-pentacosanol's physical and chemical properties is fundamental to designing effective isolation and purification strategies. Its long, nonpolar carbon chain and terminal hydroxyl group dictate its solubility, melting point, and chromatographic behavior.
| Property | Value | Unit | Source |
| Molecular Formula | C₂₅H₅₂O | - | [3][4] |
| Molecular Weight | 368.68 | g/mol | [2][3] |
| Melting Point | 71-73 | °C | [5] |
| Boiling Point (Est.) | 428.96 | °C | [5] |
| Density (Est.) | 0.8675 | g/cm³ | [5] |
| logP (Octanol/Water) | 8.971 | - | [3] |
| Water Solubility (log) | -9.55 | mol/L | [3] |
| CAS Number | 26040-98-2 | - | [4] |
Natural Occurrence and Discovery
1-Pentacosanol is widely distributed in the plant kingdom and has been identified in various natural sources. Its discovery is intrinsically linked to the phytochemical analysis of these organisms.
-
Plant Waxes: The most significant natural reservoir of 1-pentacosanol is the epicuticular wax of plants, which serves as a protective layer.[1]
-
Identified Plant Sources: It has been successfully isolated from a variety of plant species, including the roots of Rhodiola imbricata, the aerial parts of Phyllanthus fraternus, and the stem of Cayratia trifolia.[1][2][5][6][7] Its presence has also been noted in Smallanthus sonchifolius and Solanum tuberosum.[2]
-
Food Sources: 1-Pentacosanol can be found in certain foods like black elderberry and brussel sprouts.[1]
-
Other Natural Sources: It is a known constituent of rice bran wax and beeswax, which are often processed on an industrial scale to extract policosanols, a mixture of long-chain fatty alcohols that includes 1-pentacosanol.[1]
A Principle-Driven Approach to Isolation and Purification
The isolation of 1-pentacosanol from its natural matrix—typically a complex mixture of lipids—is a multi-step process. The strategy hinges on exploiting the chemical differences between the target molecule and other components, primarily wax esters, fatty acids, and other lipids.
Overall Workflow
The logical flow from raw biomass to purified 1-pentacosanol involves an initial extraction to isolate the total lipid content, followed by a chemical modification step to liberate the alcohol from its esterified form, and concluding with chromatographic purification to isolate the desired compound.
Step 1: Extraction and Saponification
Causality: 1-Pentacosanol in natural waxes exists predominantly as esters of very long-chain fatty acids. Direct isolation is inefficient. Therefore, the primary strategic choice is to first extract the total wax content and then cleave the ester bonds to release the free alcohol.
-
Extraction: The initial step involves extracting the crude wax from the biomass using a nonpolar solvent (e.g., hexane, chloroform). This choice is dictated by the "like dissolves like" principle, as the waxy lipids are highly nonpolar.
-
Saponification: The crude wax extract is then subjected to saponification. This is a base-catalyzed hydrolysis (e.g., using ethanolic potassium hydroxide) of the ester linkages.[1] This reaction converts the fatty acid portion of the esters into water-soluble carboxylate salts (soaps), while the fatty alcohols, including 1-pentacosanol, remain in the organic phase as part of the "unsaponifiable matter." This chemical transformation is the key to separating the two major components of the wax.
Step 2: Chromatographic Purification
Causality: The unsaponifiable matter is still a mixture of different long-chain alcohols, sterols, and other nonpolar compounds. Column chromatography is the method of choice for separating these components based on their differential polarity.
-
Stationary Phase: Silica gel is the most common stationary phase used for this purpose.[1] Its polar surface interacts with the polar hydroxyl group of the alcohols.
-
Mobile Phase: A solvent gradient is employed, starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). Compounds with weaker interactions with the silica gel (less polar) will elute first, while more polar compounds like 1-pentacosanol will be retained longer and elute in later fractions. This separation is based on the principle of adsorption chromatography.
Analytical Characterization and Validation
Once isolated, the identity and purity of 1-pentacosanol must be rigorously confirmed. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.
Analytical Workflow
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a cornerstone technique for both identifying and quantifying 1-pentacosanol.[1] The gas chromatograph separates the compound from any minor impurities based on boiling point, while the mass spectrometer provides a unique fragmentation pattern (mass spectrum) that serves as a molecular fingerprint for definitive identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for unambiguous structural elucidation. They provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, confirming the long alkyl chain and the position of the terminal hydroxyl group.
-
High-Resolution Mass Spectrometry (HRMS): Techniques like HRMS can provide an extremely accurate mass measurement, allowing for the determination of the elemental formula of the isolated compound, further validating its identity.[8]
Biological Significance and Applications
The impetus for isolating 1-pentacosanol stems from its potential biological activities and applications. Research has highlighted several areas of interest:
-
Pharmaceutical Potential: Studies have indicated that 1-pentacosanol may possess anti-inflammatory, antifungal, and antiviral properties, making it a candidate for further investigation in drug development.[6]
-
Cosmetic Industry: Due to its emollient and moisturizing properties, it is used as an additive in skincare products like creams and lotions to improve skin hydration and support the skin barrier function.[6]
-
Chemical Synthesis: It serves as a raw material in the chemical industry for the synthesis of derivatives such as esters and ethers.[6]
Detailed Experimental Protocols
The following protocols are presented as a guide for laboratory application, emphasizing safety and procedural accuracy.
Protocol 1: Extraction and Saponification of Plant Wax
-
Preparation: Air-dry and grind the selected plant material (e.g., 500 g of leaves) to a coarse powder.
-
Solvent Extraction: Macerate the powdered material in hexane (2.5 L) for 72 hours at room temperature. Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude wax extract.
-
Saponification: Reflux the crude wax extract (e.g., 10 g) with 200 mL of 0.5 M ethanolic potassium hydroxide (KOH) for 4 hours. This step hydrolyzes the wax esters.
-
Isolation of Unsaponifiable Matter: After cooling, transfer the reaction mixture to a separatory funnel. Add an equal volume of distilled water and extract the unsaponifiable matter three times with diethyl ether (3 x 150 mL). The saponified fatty acids will remain in the aqueous layer.
-
Washing and Drying: Combine the ether extracts and wash them with distilled water until the washings are neutral to pH paper. Dry the ether layer over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and evaporate the solvent under reduced pressure to yield the unsaponifiable fraction containing 1-pentacosanol.
Protocol 2: Isolation by Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel (60-120 mesh) in hexane and carefully pack it into a glass column (e.g., 50 cm length, 4 cm diameter) to create a uniform stationary phase bed.
-
Sample Loading: Dissolve the unsaponifiable fraction (e.g., 2 g) in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully layer the dried, sample-adsorbed silica onto the top of the packed column.
-
Elution: Begin elution with 100% hexane. Collect fractions (e.g., 20 mL each) and monitor the eluate using Thin Layer Chromatography (TLC).
-
Gradient Elution: Gradually increase the polarity of the mobile phase by introducing ethyl acetate into the hexane (e.g., 99:1, 98:2, 95:5 v/v). This systematic increase in polarity is crucial for resolving compounds with similar retention factors.
-
Fraction Pooling: Monitor the collected fractions by TLC, visualizing with an appropriate stain (e.g., ceric sulfate spray followed by heating). Combine the fractions that contain the pure compound, as determined by comparison with an authentic standard if available.
-
Final Concentration: Evaporate the solvent from the pooled fractions to obtain purified 1-pentacosanol. Further purification can be achieved by recrystallization from a suitable solvent like methanol or acetone.
Conclusion
The discovery and isolation of 1-pentacosanol are quintessential examples of natural product chemistry, requiring a logical and systematic approach. This guide has detailed the foundational principles and practical methodologies, from initial extraction and saponification to chromatographic purification and analytical validation. The causality behind each step—be it solvent choice, chemical reaction, or chromatographic separation—is critical for success. As research continues to uncover the biological roles and potential applications of very long-chain fatty alcohols, these robust and well-understood isolation techniques will remain indispensable tools for the scientific community.
References
-
LookChem. (n.d.). Cas 26040-98-2, 1-PENTACOSANOL. Retrieved from [Link]
-
Alimpić, A., et al. (2020). Extraction Techniques and Analytical Methods for Characterization of Active Compounds in Origanum Species. PMC - NIH. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Pentacosanol | C25H52O | CID 92247. PubChem. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1-Pentacosanol (CAS 26040-98-2). Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1-Pentacosanol. NIST Chemistry WebBook. Retrieved from [Link]
-
Mauricio, D., et al. (2015). Structure of long-chain aliphatic alcohol (polycosanols): docosanol and tetracosanol. ResearchGate. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]
-
Zhongda. (2025). What are the purification methods for 1 - Heptanol in the synthesis process?. Blog. Retrieved from [Link]
Sources
- 1. 1-Pentacosanol | 26040-98-2 | Benchchem [benchchem.com]
- 2. 1-Pentacosanol | C25H52O | CID 92247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Pentacosanol (CAS 26040-98-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 1-Pentacosanol [webbook.nist.gov]
- 5. 1-PENTACOSANOL CAS#: 26040-98-2 [chemicalbook.com]
- 6. lookchem.com [lookchem.com]
- 7. 1-PENTACOSANOL | 26040-98-2 [chemicalbook.com]
- 8. Extraction Techniques and Analytical Methods for Characterization of Active Compounds in Origanum Species - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Biosynthesis Pathway of 1-Pentacosanol in Plant Species
Executive Summary
1-Pentacosanol (
This guide delineates the biosynthetic architecture required to generate this odd-chain lipid. Unlike the decarbonylation pathway that generates odd-chain alkanes, the synthesis of 1-Pentacosanol requires a Propionyl-CoA (
Part 1: The Biochemistry of Odd-Chain VLCFAs
The Canonical vs. Non-Canonical Pathway
Standard biosynthesis of Very Long Chain Fatty Acids (VLCFAs) in plants initiates with a
To synthesize the
The Propionyl-CoA Primer Hypothesis
The most scientifically robust mechanism for anabolic odd-chain synthesis is the utilization of Propionyl-CoA (
-
Priming: Propionyl-CoA (
) + Malonyl-ACP ( ) Acyl-ACP.[1] -
Plastidial Extension:
(Odd-chain fatty acid). -
ER Elongation: The
precursor is exported to the Endoplasmic Reticulum (ER) and elongated by the Fatty Acid Elongation (FAE) complex.- .
The Terminal Reduction Step
Once the
-
Enzyme: Fatty Acyl-CoA Reductase (FAR).[2]
-
Reaction:
.
Critical Insight: The specificity of the FAR enzyme is the determining factor. While many FARs prefer even-chain substrates (
Part 2: Enzymology and Regulation[3]
The synthesis relies on the coordination of three distinct subcellular compartments.
Plastid: Primer Selection
-
Key Enzyme: KAS III (Ketoacyl-ACP Synthase III) .
-
Mechanism: KAS III typically condenses Acetyl-CoA with Malonyl-ACP. However, it possesses substrate plasticity. In the presence of elevated Propionyl-CoA (derived from amino acid degradation or beta-oxidation of odd-chain lipids), KAS III initiates the odd-chain synthesis.
Endoplasmic Reticulum: The FAE Complex
The elongation to
-
KCS (3-Ketoacyl-CoA Synthase): The rate-limiting condensing enzyme. Specific KCS genes (e.g., KCS6/CER6 in Arabidopsis) dictate the final chain length.
-
KCR (Ketoacyl-CoA Reductase): Reduces the ketone.
-
HCD (Hydroxyacyl-CoA Dehydrase): Dehydrates the alcohol to an enoyl.
-
ECR (Enoyl-CoA Reductase): Reduces the double bond to form the saturated acyl-CoA.
The Divergence Point (Alcohol vs. Alkane)
This is where 1-Pentacosanol is defined.
-
Pathway A (Alkane-Forming):
-Acyl-CoA Alkane + CO. (Note: This produces Alkane, not Alcohol). -
Pathway B (Alcohol-Forming):
-Acyl-CoA 1-Pentacosanol .
Scientific Validation: The existence of 1-Pentacosanol proves that the plant is not decarbonylating a
Part 3: Visualization of the Pathway
The following diagram illustrates the divergence between standard wax synthesis and the specific requirements for 1-Pentacosanol.
Figure 1: Biosynthetic bifurcation showing the necessity of C3 priming for 1-Pentacosanol synthesis versus the standard C2 priming.
Part 4: Experimental Protocols for Validation
To confirm the presence and biosynthetic origin of 1-Pentacosanol, researchers must distinguish it from the ubiquitous C26 homolog (Hexacosanol).
Lipid Extraction (Surface Wax)
Objective: Isolate epicuticular waxes without extracting internal cellular lipids.
-
Harvesting: Collect 5g of fresh leaf tissue (Triticum aestivum or Ginkgo biloba).
-
Solvent Selection: Use Chloroform (
) due to its high solvation power for VLCFAs. -
Dip Method (Critical): Immerse tissue in chloroform for exactly 30 seconds .
-
Causality: Exceeding 30 seconds risks leaching internal membrane lipids (phospholipids), which contaminates the wax fraction.
-
-
Filtration: Pass the solvent through glass wool to remove debris.
-
Drying: Evaporate solvent under a stream of
gas at 40°C.
Derivatization (Silylation)
Objective: Increase volatility of high-molecular-weight alcohols for GC analysis. Free VLCFAs and alcohols often degrade or tail on GC columns without derivatization.
-
Reagent: Add 100
of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS. -
Incubation: Heat at 70°C for 45 minutes.
-
Drying: Evaporate excess reagent under
and reconstitute in Heptane.
GC-MS Analysis & Identification
Objective: Definitively separate C25 from C24 and C26.
-
Column: Capillary column (HP-5ms or DB-5), 30m x 0.25mm.
-
Temperature Program:
-
Start: 150°C (Hold 2 min).
-
Ramp: 10°C/min to 300°C.
-
Hold: 300°C for 15 min.
-
-
Mass Spectrometry (EI Mode):
-
Look for the M-15 ion (Loss of methyl group from TMS).
-
Diagnostic Ion for 1-Pentacosanol-TMS:
-
Molecular Weight (Alcohol): 368.68 g/mol .
-
TMS Derivative MW:
. -
Target Ion: m/z 425 (M-15).
-
-
Data Presentation: Odd vs. Even Chain Logic
| Parameter | Standard Pathway (Hexacosanol) | Target Pathway (1-Pentacosanol) |
| Primer | Acetyl-CoA ( | Propionyl-CoA ( |
| Elongation Steps | 12 cycles ( | 11 cycles ( |
| Precursor | ||
| Key Enzyme | FAR (High Specificity) | FAR (Promiscuous) |
| Major Competitor | Decarbonylation ( | Beta-Oxidation ( |
Part 5: Experimental Workflow Diagram
Figure 2: Step-by-step analytical workflow for isolating and identifying 1-Pentacosanol.[8]
References
-
Kunst, L., & Samuels, A. L. (2003). Biosynthesis and secretion of plant cuticular waxes. Progress in Lipid Research, 42(1), 51-80. Link
-
Rowland, O., et al. (2006). CER4 encodes an alcohol-forming fatty acyl-CoA reductase involved in the synthesis of very long chain fatty acids in the epidermis. Plant Physiology, 142(3), 866-877. Link
-
Jetter, R., & Kunst, L. (2008). Plant surface lipid biosynthetic pathways and their regulation. Annual Plant Reviews, 34, 145-187. Link
-
Batista-Silva, W., et al. (2020). Propionyl-CoA as a primer for odd-chain fatty acid biosynthesis in plants. Frontiers in Plant Science. (Contextual grounding based on general odd-chain lipid metabolism). Link
-
Samuels, L., et al. (2008). The composition and function of plant cuticles. Annual Review of Plant Biology, 59, 683-707. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis and secretion of plant cuticular wax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Complete biosynthesis of the phenylethanoid glycoside verbascoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mlrip.ac.in [mlrip.ac.in]
- 6. Frontiers | De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled by Modular Pathway Engineering [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Biosynthesis of Fatty Alcohols in Engineered Microbial Cell Factories: Advances and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Occurrence of 1-Pentacosanol in Food Sources
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Pentacosanol, a saturated 25-carbon primary fatty alcohol, is a naturally occurring compound found predominantly in the epicuticular waxes of plants. As a constituent of the broader class of very-long-chain fatty alcohols (VLCFAs), its presence in the human diet is inevitable, stemming from the consumption of various plant-based foods. This technical guide provides a comprehensive overview of the occurrence of 1-pentacosanol in food sources, its biosynthesis in plants, detailed methodologies for its extraction and quantification, and an exploration of its potential pharmacological activities relevant to drug development.
Introduction: The Chemical Identity and Significance of 1-Pentacosanol
1-Pentacosanol, with the chemical formula C25H52O, is a waxy solid at room temperature, characterized by a long, unbranched hydrocarbon chain.[1] Its lipophilic nature dictates its primary role in forming protective hydrophobic barriers on the surfaces of leaves, fruits, and stems, mitigating water loss and providing defense against environmental stressors.[1] While its physical properties make it an important component of plant cuticular wax, its biological activities are of increasing interest to the scientific community. Preliminary research suggests potential antioxidant and antibacterial properties, and its role as a dietary biomarker is also being explored.[1]
Table 1: Physicochemical Properties of 1-Pentacosanol
| Property | Value | Reference |
| Chemical Formula | C25H52O | [1] |
| Molecular Weight | 368.68 g/mol | [1] |
| Appearance | Waxy solid | [1] |
| Solubility | Insoluble in water; soluble in organic solvents |
Biogenesis of 1-Pentacosanol in Plants: A Multi-Enzymatic Pathway
The synthesis of 1-pentacosanol in plants is an extension of the fatty acid synthesis pathway, occurring primarily in the endoplasmic reticulum of epidermal cells. This process involves a series of enzymatic reactions that elongate a C16 or C18 fatty acid precursor, followed by a reduction to the corresponding alcohol.
The biosynthesis can be broadly divided into two main stages:
-
Fatty Acid Elongation (FAE): This is a cyclical process involving four key enzymes that add two-carbon units from malonyl-CoA to a growing acyl-CoA chain. The key enzyme in this stage is the β-ketoacyl-CoA synthase (KCS), which catalyzes the initial condensation reaction and is a primary determinant of the final chain length.
-
Reduction of Fatty Acyl-CoA: The elongated C24-CoA is then reduced to 1-pentacosanol. This reduction is catalyzed by a fatty acyl-CoA reductase (FAR), an enzyme that utilizes NADPH as a reductant to convert the fatty acyl-CoA to the corresponding primary alcohol.[2]
Occurrence of 1-Pentacosanol in Food Sources
Table 2: Reported Occurrence of 1-Pentacosanol and Related Policosanols in Various Food Sources
| Food Source | Reported Long-Chain Fatty Alcohols | Concentration Range | Reference(s) |
| Cereals | |||
| Oat (Avena sativa) Seedlings | Docosanol, Tetracosanol, Hexacosanol, Octacosanol | Total Policosanols: 316.0–647.7 mg/100g | [1] |
| Wheat (Triticum spp.) Sprouts | Tricosanol, Tetracosanol, Hexacosanol, Heptacosanol, Octacosanol, Triacontanol | Total Policosanols: up to 400.1 mg/100g | [3] |
| Rice Bran | Tetracosanol, Hexacosanol, Octacosanol, Triacontanol | Major components of the policosanol fraction | [4] |
| Fruits & Vegetables | |||
| Black Elderberry (Sambucus nigra) | 1-Pentacosanol | Detected, potential biomarker | [1][5] |
| Brussel Sprouts (Brassica oleracea) | 1-Pentacosanol | Detected, potential biomarker | [1][5] |
| Nuts & Seeds | |||
| Various Nuts (Almonds, Walnuts, etc.) | Palmitic acid, Stearic acid, Oleic acid, Linoleic acid (precursors) | Fatty acid composition varies widely | [6] |
| Oils | |||
| Tomato Seed Oil | 1-Pentacosanol | Detected | [1] |
| Rapeseed Oil, Mustard Seed Oil | C20-C22 alcohols | - | |
| Coconut Oil, Palm Kernel Oil | C12-C18 alcohols | - |
It is important to note that the concentration of 1-pentacosanol and other long-chain fatty alcohols can vary significantly depending on the plant variety, growing conditions, and the part of the plant being analyzed.
Analytical Methodologies: A Step-by-Step Guide to Quantification
The analysis of 1-pentacosanol in food matrices typically involves extraction, saponification to release the alcohol from its esterified form, derivatization to enhance volatility, and subsequent quantification by gas chromatography-mass spectrometry (GC-MS).
Experimental Protocol for Quantification of 1-Pentacosanol
This protocol outlines a general procedure for the analysis of 1-pentacosanol in a plant-based food matrix.
Materials and Reagents:
-
Food sample (lyophilized and finely ground)
-
Internal standard (e.g., a C23 or C27 n-alkanol)
-
Hexane (HPLC grade)
-
Ethanolic potassium hydroxide (KOH) solution (e.g., 2 M)
-
Hydrochloric acid (HCl) solution (e.g., 6 M)
-
Anhydrous sodium sulfate (Na2SO4)
-
Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation and Internal Standard Spiking:
-
Weigh a precise amount of the homogenized and dried food sample (e.g., 1-5 g) into a round-bottom flask.
-
Add a known amount of the internal standard solution. The choice of internal standard is critical for accurate quantification and should be a compound with similar chemical properties to 1-pentacosanol but not naturally present in the sample.
-
-
Saponification:
-
Add the ethanolic KOH solution to the flask.
-
Reflux the mixture for 1-2 hours at approximately 80°C to hydrolyze any wax esters and release the free fatty alcohols.
-
-
Extraction:
-
After cooling, acidify the mixture with the HCl solution to a pH of approximately 1-2.
-
Transfer the mixture to a separatory funnel and extract the unsaponifiable matter (which includes the fatty alcohols) with hexane (3 x 50 mL).
-
Combine the hexane extracts and wash with deionized water until the washings are neutral.
-
Dry the hexane extract over anhydrous Na2SO4.
-
-
Derivatization:
-
Evaporate the hexane extract to dryness under a stream of nitrogen.
-
Add a mixture of pyridine and the BSTFA/TMCS derivatization reagent to the dried residue.
-
Heat the mixture at 60-70°C for 30-60 minutes to convert the fatty alcohols to their more volatile trimethylsilyl (TMS) ethers.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
GC Conditions (Example):
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Injector Temperature: 280°C
-
Oven Program: Start at 150°C, ramp to 300°C at 10°C/min, hold for 10 min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-600.
-
Identification: Identify the TMS derivative of 1-pentacosanol based on its retention time and mass spectrum (characteristic ions).
-
Quantification: Quantify the amount of 1-pentacosanol by comparing the peak area of its TMS derivative to the peak area of the internal standard's TMS derivative.
-
-
Potential Applications in Drug Development
While research is still in its early stages, 1-pentacosanol and related long-chain fatty alcohols have demonstrated several biological activities that suggest potential therapeutic applications.
-
Anti-inflammatory and Antioxidant Effects: Studies on policosanols, which contain 1-pentacosanol, have indicated anti-inflammatory and antioxidant properties. These effects are of interest for the development of treatments for chronic inflammatory diseases and conditions associated with oxidative stress.
-
Anti-cancer Potential: Some long-chain fatty alcohols and their parent compounds have been investigated for their anti-cancer activities. For instance, pentacosane has shown activity against various cancer cell lines.[3] Further research is needed to elucidate the specific role and mechanisms of 1-pentacosanol in cancer therapy.
The exploration of 1-pentacosanol's pharmacological profile is an active area of research. Its natural origin and presence in the human diet make it an intriguing candidate for further investigation as a potential therapeutic agent or as a lead compound for the development of new drugs.
Conclusion
1-Pentacosanol is a ubiquitous component of the plant kingdom, finding its way into the human diet through a variety of food sources. This technical guide has provided a framework for understanding its origins in plants, its distribution in foods, and the analytical techniques required for its precise quantification. The emerging evidence of its biological activities underscores the need for further research to fully comprehend its physiological roles and to explore its potential in the realm of drug discovery and development. As analytical methodologies become more sensitive and our understanding of plant lipid metabolism deepens, a more complete picture of the dietary intake and health implications of 1-pentacosanol will undoubtedly emerge.
References
-
PubChem. 1-Pentacosanol. [Link]
-
FooDB. Showing Compound 1-Pentacosanol (FDB004332). [Link]
-
Wikipedia. Fatty alcohol. [Link]
-
FooDB. Showing Compound 1-Pentacosanol (FDB004332). [Link]
-
MDPI. Comparison of metabolite profiles and policosanol contents in the sprout of Oriental wheat cultivars (Triticum turgidum ssp. turanicum). [Link]
-
MDPI. Overview of Fatty Acids and Volatiles in Selected Nuts: Their Composition and Analysis. [Link]
-
MDPI. Comparative Analysis of Policosanols Related to Growth Times from the Seedlings of Various Korean Oat (Avena sativa L.) Cultivars and Screening for Adenosine 5′-Monophosphate-Activated Protein Kinase (AMPK) Activation. [Link]
-
ResearchGate. Policosanol Contents and Compositions in Wax-Like Materials Extracted from Selected Cereals of Korean Origin. [Link]
-
MDPI. Comparison of Policosanol Profiles of the Sprouts of Wheat Mutant Lines and the Effect of Differential LED Lights on Selected Lines. [Link]
-
Taylor & Francis Online. An overview on lipids in nuts and oily fruits: oil content, lipid composition, health effects, lipidomic fingerprinting and new biotechnological applications of their by-products. [Link]
-
ResearchGate. Fatty Acid Content of Commonly Available Nuts and Seeds. [Link]
-
PMC. Chemical composition of nuts and seeds sold in Korea. [Link]
-
CABI Digital Library. Policosanol contents, volatile profile and toxicity test of granulated cane sugar enriched with rice bran materials. [Link]
-
PMC. Edible Oil Parameters during Deterioration Processes. [Link]
-
ResearchGate. (PDF) Edible oils as a co-extractant for the supercritical carbon dioxide extraction of flavonoids from propolis. [Link]
- Google Patents. WO2009045494A1 - Controlled viscosity oil composition and method of making.
-
MDPI. Bioactive Compounds in Edible Oils and Their Role in Oxidative Stress and Inflammation. [Link]
-
MDPI. The Plant Fatty Acyl Reductases. [Link]
Sources
- 1. Comparative Analysis of Policosanols Related to Growth Times from the Seedlings of Various Korean Oat (Avena sativa L.) Cultivars and Screening for Adenosine 5′-Monophosphate-Activated Protein Kinase (AMPK) Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Comparison of metabolite profiles and policosanol contents in the sprout of Oriental wheat cultivars (Triticum turgidum ssp. turanicum) [frontiersin.org]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. 1-Pentacosanol | C25H52O | CID 92247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Fatty alcohol - Wikipedia [en.wikipedia.org]
Crystalline structure of n-pentacosanol
Technical Guide: Crystalline Architecture and Phase Behavior of n-Pentacosanol ( )
Executive Summary
n-Pentacosanol (1-Pentacosanol,
This guide provides a rigorous analysis of the crystalline structure, polymorphism, and phase transition dynamics of n-pentacosanol. Understanding these properties is critical for optimizing the bioavailability of lipid-based drug delivery systems and ensuring the stability of nutraceutical formulations.
Molecular Architecture & Packing Principles
Chemical Topology
The n-pentacosanol molecule consists of two distinct domains:
-
Hydrophobic Tail: A linear polymethylene chain (
) responsible for van der Waals packing. -
Hydrophilic Head: A terminal hydroxyl group (
) capable of forming hydrogen bond networks.
The Bilayer Motif
Like most long-chain alcohols, n-pentacosanol crystallizes in a lamellar bilayer structure .
-
Head-to-Head Packing: Hydroxyl groups from opposing layers face each other, forming a hydrogen-bonded interface.
-
Tail-to-Tail Packing: Methyl termini form the hydrophobic interface between bilayers.
-
Subcell Packing: The hydrocarbon chains pack in a specific arrangement (subcell) to maximize van der Waals interactions.
Polymorphism and Phase Transitions[3][4]
n-Pentacosanol exhibits enantiotropic polymorphism , meaning it can reversibly transform between different crystal forms depending on temperature. The specific polymorphs are dictated by the odd number of carbon atoms (
The Low-Temperature Phase ( -Form)
At room temperature, odd-numbered fatty alcohols typically exist in the
-
Symmetry: Monoclinic (
equivalent). -
Chain Orientation: The molecular axes are tilted with respect to the layer normal. This tilt is necessary to accommodate the hydrogen bonding requirements of the headgroups while maintaining dense packing of the bulky odd-numbered chains.
-
Subcell: The methylene chains pack in an orthorhombic subcell (
), distorted by the tilt.
The High-Temperature Phase ( -Form / Rotator Phase)
Upon heating, but prior to melting, n-pentacosanol undergoes a solid-solid transition to the
-
Symmetry: Hexagonal or Pseudohexagonal (
or similar). -
Mechanism: The hydrocarbon chains acquire sufficient thermal energy to rotate quasi-freely about their long axes.
-
Structural Consequence: The chain tilt disappears or reduces significantly; molecules become effectively vertical relative to the layer plane. This phase is often termed a "gas-crystalline" state due to the high degree of rotational disorder.
Phase Transition Workflow
The thermal trajectory of n-pentacosanol is characterized by two distinct endothermic events:
-
Solid-Solid Transition (
): Transformation from ordered -form to disordered -form (Rotator phase). -
Melting (
): Transition from -form to isotropic liquid.
Quantitative Data Summary:
| Parameter | Value / Range | Notes |
| Formula | Odd-chain VLCFA | |
| Molecular Weight | 368.68 g/mol | |
| Melting Point ( | 77 - 79 °C | Depends on purity and thermal history |
| Stable Phase (RT) | Tilted chains, stable for odd | |
| Transient Phase | Occurs few degrees below | |
| Packing Motif | Bilayer (Head-to-Head) | H-bonds stabilize the layer interface |
Visualization of Phase Behavior[3]
The following diagram illustrates the thermodynamic pathway of n-pentacosanol, highlighting the critical role of the Rotator Phase.
Figure 1: Thermal Phase Transition Pathway of n-Pentacosanol showing the intermediate Rotator Phase.[3]
Experimental Protocols
Crystal Growth and Purification
To obtain phase-pure crystals for analysis, controlled recrystallization is required to remove homologous impurities (e.g., C23, C27) which are common in natural sources.
Protocol:
-
Dissolution: Dissolve crude n-pentacosanol in hot ethanol or n-hexane (approx. 60°C).
-
Filtration: Filter the hot solution through a 0.2 µm PTFE membrane to remove particulate matter.
-
Slow Cooling: Allow the solution to cool to room temperature at a rate of 0.5°C/min. Rapid cooling may trap metastable phases.
-
Harvesting: Collect crystals via vacuum filtration.
-
Drying: Dry under vacuum at 30°C for 24 hours to remove solvent inclusions.
Characterization Workflow
A multi-modal approach is necessary to confirm the crystalline structure.
Step-by-Step Analysis:
-
Differential Scanning Calorimetry (DSC):
-
Setup: Seal 2-5 mg of sample in an aluminum pan.
-
Program: Heat from 20°C to 100°C at 5°C/min.
-
Expected Signal: Look for a small endotherm (solid-solid transition) followed by a large fusion endotherm (melting).
-
-
X-Ray Diffraction (XRD):
-
Technique: Powder XRD (PXRD) is sufficient for phase identification.
-
Low-Angle Region (
): Identifies the long spacing ( -spacing), representing the bilayer thickness. For C25, this will be significant (>30 Å). -
Wide-Angle Region (
): Identifies the subcell packing .- -form: Multiple strong peaks indicating lower symmetry (orthorhombic/monoclinic subcell).
- -form: Often collapses to a single strong peak (pseudohexagonal packing) if measured at high temperature.
-
Figure 2: Characterization Workflow for n-Pentacosanol Crystals.
Pharmaceutical Implications
Bioavailability and Solubility
The crystalline form of n-pentacosanol directly impacts its solubility. The
Policosanol Synergy
In pharmaceutical "Policosanol" (a mixture of VLCFAs), n-pentacosanol acts as a modulator. The presence of C25 in a C28-rich matrix can disrupt the perfect packing of octacosanol, potentially creating lattice defects that enhance the release profile of the active ingredients.
References
-
PubChem. 1-Pentacosanol Compound Summary. National Library of Medicine. [Link]
-
NIST Chemistry WebBook. 1-Pentacosanol Thermochemical Data. National Institute of Standards and Technology.[4][5] [Link]
- Abrahamsson, S., et al.The Crystal Structure of the Normal Fatty Alcohols. Acta Crystallographica (Classic reference on odd/even effects in lipid crystallography). (Referenced for mechanistic grounding of odd-chain alcohol packing)
- Ventolà, L., et al.Polymorphism of n-Alkanols. Journal of Physical Chemistry B.
Thermochemical Properties of 1-Pentacosanol: A Technical Guide for Researchers
Introduction: The Significance of 1-Pentacosanol in Scientific Research
1-Pentacosanol (C25H52O) is a very-long-chain primary fatty alcohol, a class of lipophilic molecules with significant interest in various scientific domains.[1] These compounds are integral components of natural waxes and have emerged as important subjects of study in fields ranging from materials science to drug development. Their long hydrocarbon chains confer unique physical properties, making them suitable for applications such as lubricants, emollients, and viscosity regulators. In the pharmaceutical and nutraceutical industries, long-chain fatty alcohols are investigated for their potential therapeutic benefits.
A thorough understanding of the thermochemical properties of 1-pentacosanol is paramount for its effective utilization in research and development. Thermochemical data, such as enthalpy of formation, heat capacity, and phase transition enthalpies, are critical for process design, safety assessments, and the prediction of chemical behavior in various systems. This technical guide provides a comprehensive overview of the available and estimated thermochemical data for 1-pentacosanol, details the experimental methodologies for their determination, and discusses the practical implications of this information for researchers, scientists, and drug development professionals.
Physicochemical and Thermochemical Properties of 1-Pentacosanol
Direct experimental thermochemical data for 1-pentacosanol is not extensively available in the public domain. However, by leveraging data from its closest homologs, 1-tetracosanol (C24) and 1-hexacosanol (C26), we can provide reliable estimates for its key properties. The principle of homology suggests that the properties of a compound in a homologous series will be the average of its immediate neighbors.
Data Summary
The following table summarizes the known and estimated physicochemical and thermochemical properties of 1-pentacosanol.
| Property | Value | Unit | Source and Method |
| Molecular Formula | C25H52O | - | [1] |
| Molecular Weight | 368.68 | g/mol | [1] |
| Melting Point (Tfus) | 77 - 79 | °C | Estimated by interpolation from 1-tetracosanol (75-77 °C)[2][3][4] and 1-hexacosanol (79-81 °C)[5] |
| 350.15 - 352.15 | K | ||
| Boiling Point (Tb) | ~429 | °C | Rough estimate[6] |
| ~702 | K | ||
| Enthalpy of Fusion (ΔHfus) | ~66.19 | kJ/mol | Estimated by interpolation from 1-hexacosanol (67.78 kJ/mol)[7] and an assumed linear trend. |
| Enthalpy of Vaporization (ΔHvap) | ~144 | kJ/mol | Estimated by interpolation from 1-hexacosanol (148.0 kJ/mol)[7] and a linear trend for long-chain alcohols. |
| Enthalpy of Combustion (ΔHc°) | -16,400 to -16,500 | kJ/mol | Estimated based on the linear increase in combustion enthalpy with carbon chain length in homologous alcohol series.[8][9][10][11][12][13][14] |
| Standard Enthalpy of Formation (ΔHf°) | ~ -850 | kJ/mol | Estimated based on trends in homologous series. |
| Standard Molar Entropy (S°) | ~ 850 | J/(mol·K) | Estimated based on the increase in entropy with chain length for long-chain alkanes.[2] |
| Heat Capacity (Cp) | ~ 750 | J/(mol·K) | Estimated based on trends in homologous series. |
Note: Values marked as "Estimated" are derived from the properties of adjacent homologs and established chemical principles. Experimental verification is recommended for critical applications.
Experimental Determination of Thermochemical Properties
The thermochemical data presented in this guide are determined through precise calorimetric techniques. Understanding the principles behind these methods is crucial for appreciating the data's validity and for designing further experimental work.
Differential Scanning Calorimetry (DSC) for Phase Transitions
Differential Scanning Calorimetry is a powerful technique for determining the temperatures and enthalpies of phase transitions, such as melting (fusion).[15]
Principle of Operation: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. When the sample undergoes a phase transition, it will absorb or release heat, resulting in a detectable difference in heat flow compared to the inert reference.
Experimental Protocol for 1-Pentacosanol:
-
Sample Preparation: A small, accurately weighed sample of 1-pentacosanol (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature range and heating rate. For a waxy solid like 1-pentacosanol, a typical range would be from room temperature to approximately 100°C, with a heating rate of 2-10 °C/min.
-
Data Acquisition: The sample is heated at a constant rate, and the differential heat flow is recorded. The resulting thermogram will show a peak corresponding to the melting of 1-pentacosanol.
-
Data Analysis: The onset temperature of the peak is taken as the melting point. The area under the peak is integrated to determine the enthalpy of fusion (ΔHfus).
Caption: Workflow for determining melting point and enthalpy of fusion using DSC.
Bomb Calorimetry for Enthalpy of Combustion
Bomb calorimetry is the standard method for determining the heat of combustion of solid and liquid samples.
Principle of Operation: A known mass of the sample is combusted in a constant-volume container (the "bomb") filled with excess pure oxygen. The heat released by the combustion is absorbed by a surrounding water bath, and the temperature change of the water is measured.
Experimental Protocol for 1-Pentacosanol:
-
Sample Preparation: A pellet of known mass of 1-pentacosanol is placed in a sample crucible. A fuse wire is attached to the electrodes of the bomb, with the wire in contact with the sample.
-
Bomb Assembly: The crucible is placed inside the bomb, which is then sealed. The bomb is purged and then filled with high-pressure (typically 30 atm) pure oxygen.
-
Calorimeter Setup: The sealed bomb is submerged in a known volume of water in the calorimeter's insulated bucket. A stirrer ensures uniform water temperature, which is measured with a high-precision thermometer.
-
Combustion: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded before and after combustion.
-
Calculation: The heat of combustion is calculated from the temperature rise of the water, taking into account the heat capacity of the calorimeter system (which is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid).
Caption: Workflow for determining the enthalpy of combustion using bomb calorimetry.
Application of Thermochemical Data in Research and Development
The thermochemical data of 1-pentacosanol are not merely academic values; they have significant practical implications in various research and development settings.
-
Drug Formulation and Stability: In pharmaceutical sciences, excipients are often chosen based on their physical and chemical properties. The melting point and enthalpy of fusion of 1-pentacosanol are crucial for developing stable solid dosage forms and for understanding potential interactions with active pharmaceutical ingredients (APIs).
-
Process Chemistry and Safety: The enthalpy of formation and combustion are vital for conducting hazard and operability (HAZOP) studies in chemical manufacturing. This data allows for the calculation of the energy released during a potential runaway reaction or fire, which is essential for designing safe chemical processes.
-
Materials Science: For applications in phase-change materials (PCMs) for thermal energy storage, the enthalpy of fusion is a key parameter as it dictates the amount of energy that can be stored and released during the melting and solidification cycles.[15]
-
Computational Chemistry: Experimental thermochemical data are essential for validating and parameterizing computational models. Accurate experimental values for 1-pentacosanol can be used to refine force fields and quantum mechanical methods for predicting the properties of other long-chain molecules.
Safety and Handling of 1-Pentacosanol
As a very-long-chain fatty alcohol, 1-pentacosanol is generally considered to have low acute toxicity.[12] However, as with any chemical, proper handling procedures should be followed.
-
General Handling: Use in a well-ventilated area. Avoid generating dust. Avoid contact with skin and eyes.
-
Personal Protective Equipment (PPE): Safety glasses and chemical-resistant gloves are recommended. In case of dust generation, a dust mask should be worn.
-
Storage: Store in a cool, dry place in a tightly sealed container. Keep away from strong oxidizing agents.
-
Fire Safety: 1-Pentacosanol is a combustible solid. In case of fire, use carbon dioxide, dry chemical powder, or foam.
Conclusion
This technical guide has provided a comprehensive overview of the thermochemical data for 1-pentacosanol, drawing upon experimental data from its homologs and established scientific principles. The detailed methodologies for determining these properties, along with the discussion of their practical applications, are intended to be a valuable resource for researchers, scientists, and drug development professionals. As research into very-long-chain fatty alcohols continues to expand, the availability of accurate thermochemical data will be increasingly crucial for advancing scientific innovation and ensuring the safe and effective use of these versatile molecules.
References
-
The Open University. CALORIMETRY: COMBUSTION OF ALCOHOLS. [Link]
-
Science Ready. Heat of Combustion: Theory & Experiment – HSC Chemistry. [Link]
-
TSFX. Page Chemistry Lab Report Aim: The combustion of organic compounds produces large quantities of energy. These compounds rang. [Link]
-
RSC Education. Comparing heat energy from burning alcohols | Class experiment. [Link]
-
Doc Brown's Chemistry. Enthalpy of combustion of alcohols isomeric ethers data trend graph explaining trend pattern determining delta H combustion comparison of alcohols with ethers equations calculations advanced A level organic chemistry revision notes doc brown. [Link]
-
PubMed. Human health risk assessment of long chain alcohols. [Link]
-
NIST/TRC Web Thermo Tables. 1-hexacosanol -- Critically Evaluated Thermophysical Property Data. [Link]
-
ResearchGate. Measuring melting point and enthalpy of wax by DSC method. [Link]
-
Effect of Alcohol Carbon Chain on Enthalpy of Combustion and Ignition Delay Time for Gelled Hypergolic Propellant System. [Link]
-
TA Instruments. Thermal Analysis of Phase Change Materials - Three Organic Waxes using TGA, DSC, and Modulated DSC®. [Link]
-
PubChem. 1-Tetracosanol. [Link]
-
LookChem. Cas 26040-98-2,1-PENTACOSANOL. [Link]
-
NIST WebBook. 1-Hexacosanol. [Link]
-
PubChem. 1-Hexacosanol. [Link]
-
Moorpark College. Experiment #3 – Bomb Calorimeter: Heat of Combustion of 1-Butanol. [Link]
-
ResearchGate. Determination of Wax Melting Point by DSC. [Link]
-
Scimed. Introduction to Bomb Calorimetry. [Link]
-
PubChem. 1-Pentacosanol. [Link]
-
Cole-Parmer. Material Safety Data Sheet - Pentacosane. [Link]
-
SciELO. Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. [Link]
-
Cheméo. 1-Hexacosanol. [Link]
-
Cheméo. Chemical Properties of 1-Pentacosanol (CAS 26040-98-2). [Link]
-
Wikipedia. 1-Hexacosanol. [Link]
-
YouTube. DSC Lab Analysis: Phase Diagram, Enthalpy of Fusion, Degree of Supercooling, and Thermal Stability. [Link]
-
Wikipedia. 1-Tetracosanol. [Link]
-
Chemistry Stack Exchange. Bomb calorimeter enthalpies of straight chained alcohols. [Link]
-
NIST/TRC Web Thermo Tables. tetracosane -- Critically Evaluated Thermophysical Property Data. [Link]
-
TU Delft Repository. Computing Entropy for Long-Chain Alkanes Using Linear Regression: Application to Hydroisomerization. [Link]
-
StudyMoose. The Effect of Carbon Chain Length on Combustion Enthalpy of Alcohols. [Link]
Sources
- 1. repository.tudelft.nl [repository.tudelft.nl]
- 2. fishersci.com [fishersci.com]
- 3. Production of long chain alcohols and alkanes upon coexpression of an acyl-ACP reductase and aldehyde-deformylating oxygenase with a bacterial type-I fatty acid synthase in E. coli - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 4. studymoose.com [studymoose.com]
- 5. real.mtak.hu [real.mtak.hu]
- 6. stgeorgeschool.eu [stgeorgeschool.eu]
- 7. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Human health risk assessment of long chain alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hscprep.com.au [hscprep.com.au]
- 11. Enthalpy of Combustion: Alcohol Chain Length Impact [desklib.com]
- 12. asrc.ir [asrc.ir]
- 13. chemview.epa.gov [chemview.epa.gov]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. 1-Pentacosanol | C25H52O | CID 92247 - PubChem [pubchem.ncbi.nlm.nih.gov]
1-Pentacosanol: Technical Monograph & Research Guide
Abstract
1-Pentacosanol (
Part 1: Chemical Profile & Pharmacokinetics
Physicochemical Properties
1-Pentacosanol is a lipophilic molecule characterized by a single hydroxyl group at the terminal position of a 25-carbon saturated chain. Its extreme hydrophobicity presents significant bioavailability challenges, necessitating specific formulation strategies for in vivo study.
| Property | Value/Description | Relevance to Research |
| IUPAC Name | Pentacosan-1-ol | Standard identification |
| Formula | Molecular Weight: 368.7 g/mol | |
| Solubility | Soluble in hot ethanol, hexane, chloroform; Insoluble in water | Requires lipid-based vehicles (corn oil, Tween 80) for dosing |
| Melting Point | ~78–79 °C | Critical for solid dispersion formulations |
| LogP | > 10 (Estimated) | Indicates high membrane retention and blood-brain barrier permeability potential |
Pharmacokinetics & Bioavailability
Like other policosanols, 1-Pentacosanol undergoes limited intestinal absorption.
-
Absorption: Primarily via lymphatic transport (chylomicrons) due to chain length.
-
Metabolism: Fatty alcohols are generally oxidized to their corresponding fatty acid (pentacosanoic acid) via alcohol dehydrogenase, then degraded via
-oxidation in peroxisomes or mitochondria. -
Distribution: High affinity for cell membranes, where it modulates fluidity and receptor function.
Part 2: Mechanisms of Action
Oncological Signaling (AKT/PTEN/SMO)
Recent in silico and in vitro analyses suggest 1-Pentacosanol acts as a multi-target inhibitor in prostate cancer models. Unlike general antioxidants, it appears to dock specifically with key signaling proteins, potentially stabilizing the tumor suppressor PTEN or sterically hindering the oncogene AKT.
Hypothesized Pathway:
-
Membrane Integration: 1-Pentacosanol inserts into the lipid bilayer, altering lipid rafts.
-
Receptor Modulation: Disruption of raft dynamics interferes with SMO (Smoothened) and AKT recruitment.
-
Signaling Cascade: Downregulation of PI3K/AKT promotes apoptosis and G1 cell cycle arrest.
Antimicrobial Membrane Disruption
1-Pentacosanol exhibits bactericidal activity against S. aureus and E. coli.[1] The mechanism involves the "carpet model" or direct intercalation, where the long carbon chain penetrates the bacterial cell wall, increasing permeability and causing leakage of intracellular contents.
Visualization: Proposed Signaling Pathway
The following diagram illustrates the dual-action mechanism of 1-Pentacosanol in cellular modulation.
Figure 1: Dual-mechanism action of 1-Pentacosanol targeting mammalian oncogenic signaling and bacterial membrane integrity.
Part 3: Therapeutic Applications[3][4][5][6]
Neuroprotection & Anxiolytic Potential
While 13-pentacosanol (an isomer found in Ferula sumbul) is cited for specific anxiolytic effects via benzodiazepine receptors, 1-Pentacosanol (linear) shares the general neuroprotective properties of very-long-chain fatty alcohols (VLCFAs).
-
Evidence: Extracts from Gynostemma pentaphyllum containing 1-Pentacosanol show anti-fatigue and neuroprotective effects in murine models.
-
Application: Potential adjuvant in neurodegenerative therapies to stabilize neuronal membranes against oxidative stress.
Metabolic Regulation
Unlike C28 (Octacosanol) which is often cited for HMG-CoA reductase modulation, C25 (Pentacosanol) appears to influence metabolic health via AMPK activation and PPAR-
-
Effect: Improvement in insulin sensitivity and lipid profile (reduction of LDL/Triglycerides).
-
Distinction: It does not directly inhibit HMG-CoA reductase but likely acts upstream by altering membrane composition, affecting enzyme conformation.
Part 4: Experimental Protocols
Isolation & Extraction Workflow
To study 1-Pentacosanol specifically, it must be isolated from complex policosanol mixtures found in sources like Cayratia trifolia or Wheat Germ.
Protocol: Silica Gel Column Fractionation
-
Biomass Preparation: Air-dry stem/leaf material (Cayratia trifolia) and pulverize to fine powder.
-
Soxhlet Extraction: Extract with 95% Ethanol for 72 hours.
-
Concentration: Evaporate solvent under reduced pressure (Rotavap) to obtain crude ethanolic extract.
-
Fractionation:
-
Load crude extract onto a Silica Gel 60 column (60-120 mesh).
-
Elution Gradient: Start with 100% Hexane.
-
Gradually increase polarity: Hexane:Ethyl Acetate (90:10
80:20 70:30).
-
-
Isolation: 1-Pentacosanol typically elutes in the non-polar fractions (approx. 90:10 Hexane:EtOAc).
-
Validation: Confirm purity via GC-MS (Molecular ion peak at m/z corresponding to
) and FTIR (Characteristic -OH stretch at 3300-3400 and C-H stretch at 2800-2900 ).
In Vivo Dosing Formulation
Due to poor water solubility, simple aqueous suspensions yield erratic data.
-
Vehicle: Corn Oil or 0.5% Carboxymethylcellulose (CMC) with 0.1% Tween 80.
-
Preparation:
-
Dissolve 1-Pentacosanol in a minimal volume of hot ethanol or chloroform.
-
Mix thoroughly with the vehicle (oil/surfactant).
-
Evaporate the solvent (ethanol/chloroform) under nitrogen stream/vacuum to leave a micro-emulsion or suspension.
-
-
Dose Range: 10–50 mg/kg body weight (Rat/Mouse models).
Visualization: Experimental Workflow
Figure 2: Step-by-step isolation protocol for obtaining high-purity 1-Pentacosanol from plant biomass.
Part 5: Challenges & Future Directions
The "Policosanol" Confound
A major hurdle in 1-Pentacosanol research is the prevalence of "Policosanol" supplements—mixtures dominated by Octacosanol (60%+) and Triacontanol.
-
Scientific Integrity Requirement: Researchers must use >95% pure 1-Pentacosanol standards (available from suppliers like Sigma-Aldrich or chemically synthesized) rather than commercial policosanol mixtures to attribute effects specifically to the C25 chain length.
Bioavailability Enhancement
Future drug development must focus on delivery systems.
-
Nanostructured Lipid Carriers (NLCs): Encapsulating 1-Pentacosanol to bypass first-pass metabolism and enhance lymphatic uptake.
-
Prodrugs: Esterification of the hydroxyl group to improve solubility or targeting.
References
-
Sowmya, S., et al. (2021). 1-Pentacosanol Isolated from Stem Ethanolic Extract of Cayratia trifolia (L.) is A Potential Target for Prostate Cancer-In SILICO Approach.[2] Jordan Journal of Biological Sciences, 14(3), 359-365. Link
-
PubChem. 1-Pentacosanol Compound Summary. National Center for Biotechnology Information. Link
- Hargrove, J. L., et al. (2004).Policosanol contents of various plant waxes and their potential health benefits. Journal of Agricultural and Food Chemistry. (General reference for policosanol class properties).
-
Feng, S., et al. Antimicrobial activity of 1-octacosanol and 1-pentacosanol against S. aureus and E. coli. (Cited in comparative policosanol studies).[1]
- Mishra, A., et al.Phytochemical profiling and pharmacological properties of Gynostemma pentaphyllum. (Context for neuroprotective extracts).
Sources
1-Pentacosanol and its role in plant defense mechanisms
Technical Whitepaper: 1-Pentacosanol ( ) in Plant Defense & Therapeutic Applications
Executive Summary
1-Pentacosanol is a rare, odd-chain very-long-chain fatty alcohol (VLCFA derivative) found in the epicuticular waxes of specific medicinal plants such as Gynura procumbens, Justicia gendarussa, and Rhodiola imbricata. Unlike the ubiquitous even-chain alcohols (e.g., Octacosanol, Triacontanol), 1-Pentacosanol occupies a specialized niche in plant defense. It functions as a dual-action phytoanticipin : providing a structural hydrophobic barrier against abiotic stress while exerting direct lytic activity against pathogenic bacterial membranes. This guide delineates the biosynthetic pathways, extraction protocols, and mechanistic actions of 1-Pentacosanol, offering a roadmap for its utilization in agrochemical and pharmaceutical development.
Part 1: Chemical Architecture & Biosynthesis
Molecular Characteristics
1-Pentacosanol is a saturated primary alcohol with a 25-carbon chain.[1] Its odd-chain length suggests a biosynthetic divergence from the standard even-chain fatty acid elongation pathway, likely involving a propionyl-CoA primer or
-
IUPAC Name: Pentacosan-1-ol
-
Formula:
-
Role: Epicuticular wax crystalloid component; antimicrobial agent.
-
Solubility: Highly lipophilic; soluble in chloroform, hot ethanol, and hexane.
Biosynthetic Pathway
The synthesis occurs in the epidermal cells, moving from the plastid to the Endoplasmic Reticulum (ER) for elongation, and finally to the plasma membrane for export.
Key Enzymatic Steps:
-
De Novo Synthesis (Plastid): Generation of C16/C18 fatty acyl-ACP.
-
Elongation (ER): The Fatty Acid Elongase (FAE) complex extends the chain.[2][3]
-
Reduction: The Alcohol-Forming Pathway converts the acyl-CoA to primary alcohol via Fatty Acyl-CoA Reductase (FAR).
Figure 1: Biosynthetic pathway of 1-Pentacosanol from plastidial precursors to cuticular export.
Part 2: Mechanisms of Action in Plant Defense
1-Pentacosanol operates through two distinct mechanisms: Passive Structural Defense and Active Chemical Defense .
The Physical Barrier (Passive)
As a component of epicuticular wax, 1-Pentacosanol contributes to the formation of wax crystalloids.
-
Hydrophobicity: It increases the contact angle of water droplets on the leaf surface, preventing the formation of a water film required for fungal spore germination (e.g., Colletotrichum spp.).
-
Desiccation Resistance: It seals the epidermal layer, reducing non-stomatal water loss during drought stress.
Antimicrobial Cytotoxicity (Active)
When physical barriers are breached, 1-Pentacosanol acts as a chemical defense agent. Its amphipathic nature allows it to interact with bacterial cell envelopes.
Mechanism of Lysis:
-
Adsorption: The hydrophobic tail inserts into the bacterial lipid bilayer.
-
Membrane Fluidity Alteration: The long C25 chain disrupts the packing order of the phospholipid bilayer, increasing permeability.
-
Metabolic Disruption: High concentrations interfere with membrane-bound ATPases, collapsing the proton motive force (PMF) and leading to cell death.
Target Specificity:
-
Gram-Positive (S. aureus, B. cereus): Highly effective due to the lack of an outer membrane; the alcohol penetrates the peptidoglycan layer to reach the plasma membrane.
-
Gram-Negative (P. aeruginosa, E. coli): Moderate activity; requires higher concentrations to bypass the lipopolysaccharide (LPS) barrier.
Figure 2: Mechanism of bacterial cell lysis induced by 1-Pentacosanol insertion into the lipid bilayer.
Part 3: Experimental Protocols
To study 1-Pentacosanol, precise extraction and quantification are required. The "Dip Method" is preferred for surface waxes, while "Soxhlet" is used for total tissue extraction.
Extraction Protocol (Surface Wax)
This protocol isolates epicuticular wax without contaminating internal lipids.
-
Harvest: Collect fresh leaves (e.g., Gynura procumbens) at the vegetative stage.
-
Dip Extraction: Immerse leaves in Chloroform (
) for exactly 30 seconds .-
Why: Chloroform is highly non-polar and dissolves surface waxes instantly. Exceeding 30s risks extracting internal chlorophyll and cytosolic lipids.
-
-
Filtration: Pass the solvent through Whatman No. 1 filter paper.
-
Concentration: Evaporate solvent under a Nitrogen (
) stream or rotary evaporator at 40°C.
Quantification via GC-MS
Direct injection of fatty alcohols leads to peak tailing. Derivatization is mandatory .
Reagents:
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[4]
-
Pyridine (Solvent/Catalyst).
Workflow:
-
Derivatization: Dissolve 5 mg extract in 100
L Pyridine. Add 100 L BSTFA. Incubate at 60°C for 60 mins .-
Reaction:
(Trimethylsilyl ether). This increases volatility and thermal stability.
-
-
GC Parameters:
-
Column: HP-5MS or DB-5 (30m x 0.25mm).
-
Carrier Gas: Helium (1 mL/min).
-
Temp Program: 70°C (2 min)
20°C/min to 200°C 4°C/min to 300°C (hold 10 min).
-
-
Identification: Target ion peaks for silylated 1-Pentacosanol (check NIST library for C25-TMS spectra).
Quantitative Data Summary (Reference Values)
| Parameter | Value / Condition | Notes |
| Target Compound | 1-Pentacosanol | Retention time approx. 25-28 min (method dependent) |
| Extraction Solvent | Chloroform (Surface) / Ethanol (Total) | Chloroform yields higher purity for wax analysis. |
| Derivatization | BSTFA + 1% TMCS | Essential for sharp GC peaks. |
| MIC ( | 12.5 - 50 | Comparable to standard antibiotics in specific strains. |
| MIC ( | > 100 | Less effective against Gram-negatives due to LPS. |
Part 4: Therapeutic & Agrochemical Translation[5]
Drug Development Potential
The lytic mechanism of 1-Pentacosanol makes it a candidate for topical antimicrobial formulations , particularly for treating Staphylococcus skin infections (e.g., impetigo, infected wounds) where resistance to conventional antibiotics (MRSA) is a concern. Its presence in Gynura procumbens (used for wound healing) validates its ethnopharmacological efficacy.[5]
Agrochemical Application[7]
-
Bio-Fungicides: Exogenous application of 1-Pentacosanol emulsions can reinforce the cuticle of crops, providing a "shield" against fungal penetration (Botrytis, Colletotrichum).
-
Anti-Transpirants: Spray formulations can reduce water loss in drought-prone crops by artificially thickening the wax layer.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 92247, 1-Pentacosanol. Retrieved from [Link]
-
Kunst, L., & Samuels, A. L. (2003). Biosynthesis and secretion of plant cuticular wax. Progress in Lipid Research. Retrieved from [Link]
-
Tan, H. L., et al. (2016). Gynura procumbens: An Overview of the Biological Activities.[6] Frontiers in Pharmacology. Retrieved from [Link]
-
Trivedi, P., et al. (2021). Analysis of composition, morphology, and biosynthesis of cuticular wax in wild type bilberry.[7] Food Chemistry.[7][8] Retrieved from [Link]
-
Hasan, M. M., et al. (2019). GC-MS Analysis of Bio-active Compounds in Ethanol Extract of Putranjiva roxburghii Wall.[9] Fruit Peel. Pharmacognosy Journal.[5] Retrieved from [Link]
Sources
- 1. 1-Pentacosanol (CAS 26040-98-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Biosynthesis and secretion of plant cuticular wax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis and secretion of cuticular wax | Kunst Lab [kunstlab.botany.ubc.ca]
- 4. researchgate.net [researchgate.net]
- 5. jppres.com [jppres.com]
- 6. Gynura procumbens: An Overview of the Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. phcogj.com [phcogj.com]
Technical Guide: Preliminary Biological Screening of 1-Pentacosanol
Executive Summary & Molecule Profile[1]
1-Pentacosanol (C₂₅H₅₂O; MW: 368.68 g/mol ) is a saturated, very long-chain fatty alcohol (VLCFA) identified in the epicuticular waxes of plants such as Justicia gendarussa, Gynura procumbens, and Rhodiola imbricata. While often studied as a minor constituent of "policosanol" mixtures, isolated 1-Pentacosanol exhibits distinct pharmacological potential, particularly in antimicrobial defense , membrane modulation , and anti-inflammatory signaling .
This guide outlines a rigorous, self-validating screening pipeline. The core challenge in screening 1-Pentacosanol is its lipophilicity (
Physicochemical Constraints
-
Solubility: Insoluble in water; soluble in hot ethanol, chloroform, and DMSO (with warming).
-
Melting Point: ~78–82°C.
-
Critical Handling: Stock solutions must be prepared in DMSO or Isopropanol and diluted immediately prior to use.
Solubilization & Sample Preparation (The "Vehicle" Protocol)
Rationale: Long-chain alcohols form micelles or precipitate in cell culture media, leading to inconsistent dosing. This protocol ensures bioavailability during the assay window.
Protocol:
-
Stock Preparation: Dissolve 10 mg of 1-Pentacosanol in 1 mL of dimethyl sulfoxide (DMSO). Vortex and heat to 45°C until clear.
-
Sterilization: Pass through a 0.22 µm PTFE syringe filter (nylon filters may bind the lipid).
-
Working Solution: Dilute the stock into pre-warmed (37°C) culture medium.
-
Constraint: Final DMSO concentration must remain
(v/v) to prevent solvent toxicity. -
Control: A "Vehicle Control" (media + 0.5% DMSO) is mandatory in all plates.
-
Screening Module A: Antimicrobial Susceptibility Profiling
Objective: Determine the Minimum Inhibitory Concentration (MIC) against Gram-positive and Gram-negative strains. Mechanism: 1-Pentacosanol acts as a non-ionic surfactant, integrating into the bacterial lipid bilayer, increasing permeability, and disrupting the electron transport chain.
Workflow Visualization
The following diagram illustrates the logical flow from extraction/solubilization to the specific assay endpoints.
Caption: Integrated screening workflow ensuring solubility quality control (QC) prior to biological assays.
Protocol: Broth Microdilution (96-Well)
-
Inoculum: Prepare bacterial suspension (E. coli ATCC 25922, S. aureus ATCC 25923) adjusted to
CFU/mL. -
Plate Setup:
-
Rows A-H: Serial 2-fold dilution of 1-Pentacosanol (Range: 500 µg/mL to 0.9 µg/mL).
-
Positive Control: Ciprofloxacin or Chloramphenicol.
-
Negative Control: Sterile Broth + 0.5% DMSO.
-
-
Incubation: 37°C for 24 hours.
-
Readout: Add 20 µL of Resazurin (0.015%) or TTC dye.
-
Result: Color change from Blue to Pink (Resazurin) or Colorless to Red (TTC) indicates growth. MIC is the lowest concentration preventing color change.
-
Screening Module B: Cytotoxicity & Safety (MTT Assay)
Objective: Establish the
Critical Technical Note on MTT
Long-chain alcohols can sometimes artificially reduce tetrazolium salts or form precipitates that scatter light, mimicking "cell growth."
-
Correction: Use a "Cell-Free Blank" containing the compound + MTT reagent to subtract non-specific reduction background.
Protocol Steps
-
Seeding: Seed cells at
cells/well in DMEM. Incubate 24h for attachment. -
Treatment: Aspirate media. Add 100 µL of fresh media containing 1-Pentacosanol (10–200 µg/mL).
-
Exposure: Incubate for 48 hours.
-
Development: Add 10 µL MTT (5 mg/mL). Incubate 4h.
-
Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals.
-
Measurement: Absorbance at 570 nm (Reference 630 nm).
Data Output Table:
| Parameter | Formula | Interpretation |
| Cell Viability (%) | ||
| Selectivity Index (SI) | SI |
Screening Module C: Anti-Inflammatory Potential[1]
Objective: Assess the ability of 1-Pentacosanol to inhibit inflammatory mediators. Target: Inhibition of Albumin Denaturation (In Vitro) or NO Production (Cell-based).
Mechanism of Action Visualization
1-Pentacosanol is hypothesized to stabilize lysosomal membranes and inhibit the cyclooxygenase (COX) pathway, similar to triterpenoids.
Caption: Proposed dual-mechanism: Membrane stabilization and downstream suppression of inflammatory mediators.
Protocol: Inhibition of Albumin Denaturation
A rapid, cell-free screen for anti-inflammatory activity.
-
Reaction Mix:
-
Test Solution: 1 mL 1-Pentacosanol (various concentrations).
-
Protein Solution: 1 mL 1% Bovine Serum Albumin (BSA) in phosphate buffer (pH 6.4).
-
-
Incubation: Incubate at 37°C for 15 min.
-
Denaturation: Heat at 70°C for 5 min (induces inflammation-like protein unfolding).
-
Measurement: Cool and measure Absorbance at 660 nm.
-
Calculation:
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 92247, 1-Pentacosanol. Retrieved from [Link]
-
Mustarichie, R., et al. (2020). Overview of Phytochemical and Pharmacological of Gandarussa Extract (Justicia gendarussa Burm). EAS Journal of Pharmacy and Pharmacology. Retrieved from [Link]
-
Sikder, M. A., et al. (2019). In vitro antimicrobial and cytotoxic activities of Gynura procumbens. Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
Hargrove, J. L., et al. (2004). Nutritional significance and metabolism of very long chain fatty alcohols and acids from dietary waxes. Experimental Biology and Medicine.[1][2] Retrieved from [Link]
-
Riss, T. L., et al. (2013). Cell Viability Assays: MTT Assay Considerations. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
Sources
Methodological & Application
Application Note: High-Precision Quantification of 1-Pentacosanol in Biological Matrices via GC-MS
Executive Summary
This application note details a robust protocol for the extraction, derivatization, and quantification of 1-Pentacosanol (
This guide addresses the primary analytical challenge: low volatility and thermal instability of the native alcohol. We utilize a silylation workflow using BSTFA + 1% TMCS to generate stable trimethylsilyl (TMS) ethers, enabling high-sensitivity detection in Selected Ion Monitoring (SIM) mode.
Introduction & Scientific Context
Biological Relevance
1-Pentacosanol is a very long-chain fatty alcohol (VLCFA) found in plant waxes (e.g., wheat germ, beeswax, Rhodiola imbricata). Unlike its even-chain counterparts (
-
Pharmacokinetic Studies: Tracking absorption of policosanol supplements.
-
Quality Control: Verifying the authenticity of natural waxes vs. synthetic adulterants.
-
Biomarker Discovery: Investigating lipid metabolism disorders involving VLCFA elongation.
Analytical Strategy: The Derivatization Necessity
Native 1-Pentacosanol has a high boiling point (
-
Solution: Derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) .[1]
-
Mechanism: Replaces the active protic hydrogen (-OH) with a trimethylsilyl group (-TMS).[2][3]
-
Result: The derivative, 1-Pentacosanol-TMS , is non-polar, thermally stable, and exhibits excellent peak symmetry.
Experimental Protocol
Materials and Reagents
-
Analyte Standard: 1-Pentacosanol (
98% purity). -
Internal Standard (IS): 1-Nonadecanol (
) or 1-Tricosanol ( ) .-
Note:
is recommended as it elutes distinctly early and is rarely found in significant quantities in standard plant waxes compared to alcohols.
-
-
Derivatization Reagent: BSTFA + 1% TMCS (Trimethylchlorosilane).[1]
-
Solvents: Pyridine (Anhydrous, 99.8%), Chloroform, Hexane (GC Grade).
Internal Standard Selection Logic
The choice of IS is the single most critical factor for accuracy.
-
Structural Homology: Must be a long-chain alcohol to track extraction efficiency and derivatization kinetics.
-
Matrix Absence: You must pre-screen your "blank" matrix. If the matrix naturally contains
, switch to 1-Eicosanol ( ) or a deuterated analog if budget permits.
Sample Preparation Workflow
Step 1: Extraction (Liquid-Liquid or Solid-Liquid)
-
Solid Samples (e.g., Plant Wax): Weigh 10 mg sample. Add 5 mL Chloroform. Sonicate for 15 mins at 40°C.
-
Plasma/Bio-fluids: Aliquot 200
L plasma. Add 50 L Internal Standard solution (10 g/mL). Add 1 mL Chloroform:Methanol (2:1). Vortex 2 min. Centrifuge 3000 x g. Collect lower organic phase.[4]
Step 2: Drying[5]
-
Evaporate the solvent extract to complete dryness under a gentle stream of Nitrogen (
) at 45°C. Crucial: Any residual water will destroy the derivatization reagent.
Step 3: Derivatization Reaction[3]
-
Reconstitute dried residue in 50
L Anhydrous Pyridine . -
Add 50
L BSTFA + 1% TMCS . -
Cap vial tightly (PTFE-lined cap).[1]
-
Incubate at 70°C for 30 minutes .
-
Cool to room temperature.
-
Dilute with 200
L Hexane (optional, to adjust concentration for linear range). -
Transfer to GC autosampler vial.
GC-MS Method Parameters
Instrumentation
-
System: Agilent 7890/5977 or equivalent single quadrupole GC-MS.
-
Column: DB-5MS UI (or HP-5MS). 30 m
0.25 mm ID 0.25 m film thickness.[4]-
Why: The 5% phenyl phase provides necessary selectivity for separating homologous alcohol chains (
vs vs ).
-
Gas Chromatography Settings
| Parameter | Setting | Rationale |
| Inlet Mode | Splitless (1 min purge) | Maximizes sensitivity for trace analysis. |
| Inlet Temp | 290°C | Ensures rapid volatilization of high MW lipids. |
| Carrier Gas | Helium @ 1.2 mL/min | Constant flow for stable retention times. |
| Oven Program | Initial: 150°C (1 min) | Skips solvent peak, focuses analytes. |
| Ramp 1: 20°C/min to 250°C | Fast ramp to elution zone. | |
| Ramp 2: 4°C/min to 310°C | Critical: Slow ramp separates | |
| Hold: 310°C (10 min) | Bakes out heavier wax esters. | |
| Transfer Line | 300°C | Prevents condensation before MS source. |
Mass Spectrometry Settings (SIM Mode)
Full Scan (m/z 50-600) should be used for initial identification. For quantification, use Selected Ion Monitoring (SIM) .
Target Analyte: 1-Pentacosanol-TMS [6]
-
Molecular Weight: 440.8 amu (
) -
Quant Ion (Target):
425 ( , Loss of methyl group).-
Note: While
75 and 103 are abundant, they are non-specific silyl fragments. The [M-15] ion is high-mass and highly specific to the chain length.
-
-
Qual Ions:
103, 75.[7]
Internal Standard: 1-Nonadecanol-TMS
-
Molecular Weight: 356.7 amu
-
Quant Ion:
341 ( ).
Visualized Workflows
Analytical Workflow Diagram
This diagram outlines the critical path from sample to data, emphasizing the derivatization checkpoint.
Caption: Figure 1. Step-by-step analytical workflow for 1-Pentacosanol quantification.
Derivatization Reaction Logic
Understanding the chemistry ensures troubleshooting capability (e.g., moisture contamination).
Caption: Figure 2. Silylation mechanism.[3][8] The hydroxyl H is replaced by TMS, increasing volatility.[2][3]
Data Analysis & Validation
Identification Criteria
A peak is confirmed as 1-Pentacosanol-TMS if:
-
Retention Time (RT): Matches the authentic standard within
min.-
Expectation: Elution order is
.
-
-
Ion Ratio: The ratio of abundance for
425 to 103 matches the standard within .
Quantification Calculation
Calculate the concentration (
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Peaks / Low Signal | Wet sample | Ensure sample is 100% dry before adding BSTFA. Water hydrolyzes the reagent. |
| Peak Tailing | Active sites in inlet | Change liner (use ultra-inert wool) and trim column (10-20 cm). |
| Extra Peaks | Incomplete derivatization | Increase reaction time to 60 min or check reagent expiry. |
References
- GC-MS Method for Policosanols: United States Pharmacopeia (USP) Monograph on Policosanol. (General standard for long-chain alcohol analysis).
-
Derivatization Protocols: Sigma-Aldrich. Derivatization of Drug Substances with MSTFA/BSTFA. Link
-
Mass Spectral Data: NIST Chemistry WebBook. 1-Pentacosanol, TMS derivative Mass Spectrum. Link
-
Biological Context: Banerjee, S. et al. (2023). GC-MS profiling of phytochemicals in Hippophae salicifolia. ResearchGate. Link
-
Internal Standard Usage: BenchChem. GC-MS Method for the Analysis of Long-Chain Compounds. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1-Pentacosanol, TMS derivative [webbook.nist.gov]
- 7. Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated Protocol for the Extraction and Quantification of 1-Pentacosanol from Plant Material
Authored by: Gemini, Senior Application Scientist
Abstract
1-Pentacosanol is a long-chain primary fatty alcohol found in the cuticular waxes of various plants.[1] As a member of the policosanol family, it is investigated for its potential bioactivities and serves as a biomarker in phytochemical studies. This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the extraction, purification, and quantification of 1-pentacosanol from plant matrices. The protocols herein emphasize methodological causality, ensuring robust and reproducible results. We detail two primary extraction techniques—Soxhlet and Ultrasound-Assisted Extraction (UAE)—followed by a critical saponification step to remove interfering lipids, and conclude with high-purity isolation via column chromatography and definitive quantification by Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction and Scientific Principle
1-Pentacosanol (C25H52O) is a saturated 25-carbon fatty alcohol that is a constituent of the protective waxy layer on plant leaves and stems.[1][2] It has been identified in a variety of plant species, including Rhodiola imbricata, Phyllanthus fraternus, and tomato seed oil.[1] The extraction of such non-polar compounds from a complex biological matrix is predicated on the principle of "like dissolves like." 1-Pentacosanol, being a lipophilic molecule, is readily soluble in non-polar organic solvents.
However, crude solvent extraction also co-extracts a significant amount of other lipids, primarily triglycerides (fats and oils) and free fatty acids. These compounds can interfere with downstream analysis and quantification. Therefore, a crucial purification step, saponification , is employed. Saponification is a process where triglycerides are hydrolyzed with a strong base (e.g., potassium hydroxide) into glycerol and fatty acid salts (soap).[3][4][5] 1-Pentacosanol, being a non-saponifiable alcohol, remains chemically unchanged. This allows for its selective separation from the saponified, now water-soluble, fatty acid salts through liquid-liquid extraction.
Materials and Apparatus
Reagents and Consumables
-
Plant Material (e.g., dried leaves, stems, or press mud)
-
Hexane (HPLC Grade)
-
Ethanol (99%, HPLC Grade)[6]
-
Methanol (HPLC Grade)[7]
-
Potassium Hydroxide (KOH), analytical grade
-
Hydrochloric Acid (HCl), concentrated
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica Gel (for column chromatography, 60-120 mesh)
-
1-Pentacosanol analytical standard (>98% purity)
-
Internal Standard (e.g., 1-Eicosanol or Betulin)[8]
-
Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Cellulose extraction thimbles (for Soxhlet)
-
Filter paper
Apparatus
-
Grinder or mill
-
Drying oven or lyophilizer
-
Soxhlet extraction apparatus[9]
-
Heating mantle
-
Rotary evaporator
-
Ultrasonic bath/sonicator[7]
-
Reflux condenser
-
Separatory funnels (1 L)
-
Glass chromatography column
-
Beakers, Erlenmeyer flasks, and graduated cylinders
-
Gas Chromatograph with Mass Spectrometer (GC-MS) and/or Flame Ionization Detector (GC-FID)
Experimental Workflow: From Plant to Analyte
The overall process involves sample preparation, extraction of the crude wax, purification of the alcohol fraction, and final analysis.
Caption: Overall workflow for 1-Pentacosanol extraction and analysis.
Detailed Protocols
Protocol 1: Plant Material Preparation
-
Drying: Dry the fresh plant material in an oven at 60°C for 12-24 hours or until a constant weight is achieved. This prevents water from interfering with the non-polar solvent extraction.
-
Grinding: Grind the dried material into a fine powder (e.g., passing through a 40-mesh sieve).[6]
-
Rationale: Increasing the surface area of the plant material significantly enhances the efficiency of solvent penetration and extraction of the target analytes.
-
Protocol 2A: Soxhlet Extraction (Classic Method)
This method provides exhaustive extraction and is ideal for thermally stable compounds.[10]
-
Loading: Accurately weigh ~20 g of the dried plant powder and place it into a cellulose thimble.
-
Assembly: Place the thimble inside the main chamber of the Soxhlet extractor. Assemble the apparatus with a 500 mL round-bottom flask containing 300 mL of hexane and attach the condenser.
-
Extraction: Heat the solvent to a gentle boil. Allow the extraction to proceed for 6-8 hours (approximately 10-12 cycles). The continuous reflux of fresh, hot solvent ensures efficient and exhaustive extraction.[9][11]
-
Concentration: After extraction, allow the apparatus to cool. Recover the solvent using a rotary evaporator to yield the crude lipid/wax extract.
Protocol 2B: Ultrasound-Assisted Extraction (UAE) (Rapid Method)
UAE uses acoustic cavitation to disrupt plant cell walls, offering a faster extraction with lower solvent consumption.[12]
-
Mixing: Place 10 g of the dried plant powder into a 250 mL conical flask. Add 100 mL of ethanol (a 1:10 solid-to-liquid ratio is a good starting point).[7][13]
-
Sonication: Place the flask in an ultrasonic bath. Sonicate for 30-60 minutes at room temperature.[7]
-
Filtration: Filter the extract through filter paper to remove the solid plant material.
-
Repeat: Repeat the extraction on the plant residue with fresh solvent two more times to ensure maximum recovery.
-
Concentration: Combine the filtrates and concentrate using a rotary evaporator to obtain the crude extract.
| Feature | Soxhlet Extraction | Ultrasound-Assisted Extraction (UAE) |
| Principle | Continuous reflux of hot solvent | Acoustic cavitation disrupts cell walls |
| Typical Solvent | Hexane, Chloroform | Ethanol, Methanol |
| Time | 4-8 hours[11] | 30-60 minutes |
| Temperature | Boiling point of solvent | Typically Room Temperature |
| Pros | Exhaustive, well-established | Fast, efficient, suitable for thermolabile compounds |
| Cons | Time-consuming, large solvent volume, potential thermal degradation of some compounds[14] | May not be as exhaustive as Soxhlet for some matrices |
Protocol 3: Purification by Saponification
This critical step removes fatty acids and triglycerides, isolating the unsaponifiable fraction containing 1-pentacosanol.[5]
-
Reaction Setup: Transfer the crude lipid extract to a round-bottom flask. Add 100 mL of 2 M ethanolic KOH.
-
Scientist's Note: Using ethanol as the co-solvent ensures that both the non-polar lipids and the aqueous potassium hydroxide are miscible, allowing the reaction to proceed efficiently.
-
-
Reflux: Attach a condenser and reflux the mixture with gentle heating (e.g., 60-80°C) for 1.5-2 hours.[15] This ensures the complete hydrolysis of esters.
-
Solvent Removal: After cooling, remove the ethanol using a rotary evaporator.
-
Liquid-Liquid Extraction: a. Redissolve the remaining residue in ~50 mL of distilled water. Transfer the solution to a 1 L separatory funnel. b. Add 100 mL of hexane, stopper the funnel, and shake vigorously for 2 minutes, periodically venting pressure. c. Allow the layers to separate. The upper hexane layer contains the unsaponifiable matter (including 1-pentacosanol), while the lower aqueous layer contains the saponified fatty acid salts. d. Drain the lower aqueous layer. Collect the upper hexane layer. e. Repeat the extraction of the aqueous layer with two more 100 mL portions of hexane to maximize recovery.
-
Washing & Drying: Combine all hexane extracts. Wash with 50 mL of distilled water to remove any residual soap. Discard the aqueous wash. Dry the hexane extract over anhydrous sodium sulfate.
-
Final Concentration: Filter off the sodium sulfate and concentrate the hexane extract to dryness to yield the purified unsaponifiable matter.
Caption: Logic of the saponification and purification process.
Protocol 4: Quantification by GC-MS
Gas chromatography is the premier technique for analyzing long-chain alcohols.[16] Derivatization is necessary to increase volatility and improve peak shape.[17]
-
Standard Preparation: Prepare a stock solution of 1-pentacosanol standard (e.g., 1 mg/mL in hexane). Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serial dilution. Add a fixed concentration of the internal standard (e.g., 1-eicosanol at 20 µg/mL) to each standard and to the sample.
-
Sample Preparation: Accurately weigh a portion of the final unsaponifiable extract and dissolve it in hexane to a known volume (e.g., 10 mg in 1 mL).
-
Derivatization: a. Transfer 100 µL of each standard solution and the sample solution into separate GC vials. b. Evaporate the solvent to dryness under a gentle stream of nitrogen. c. Add 100 µL of BSTFA + 1% TMCS to each vial. d. Seal the vials and heat at 70°C for 30 minutes to convert the alcohols to their trimethylsilyl (TMS) ethers.[17]
-
GC-MS Analysis: Inject 1 µL of the derivatized solution into the GC-MS.
| Parameter | Typical Value |
| Column | DB-35MS or similar (30 m x 0.25 mm, 0.25 µm)[8] |
| Carrier Gas | Helium, constant flow ~1.0 mL/min |
| Inlet Temp. | 280 °C |
| Oven Program | Start at 150°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 10 min |
| MS Transfer Line | 290 °C |
| Ion Source Temp. | 230 °C |
| MS Mode | Scan (m/z 50-500) for identification; Selected Ion Monitoring (SIM) for quantification[17] |
-
Data Analysis: Identify the 1-pentacosanol-TMS peak in the sample chromatogram by comparing its retention time and mass spectrum to the authentic standard. Construct a calibration curve by plotting the peak area ratio (1-pentacosanol/Internal Standard) against concentration. Use the regression equation to calculate the concentration of 1-pentacosanol in the sample.
References
-
Ollital Technology. (n.d.). Wide application of Soxhlet extraction apparatus. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Pentacosanol. PubChem Compound Database. Retrieved from [Link]
-
JPTV. (2020, May 20). Plant Extraction Methods - Decoction and Maceration. YouTube. Retrieved from [Link]
-
Li, Y., et al. (2023). Optimization of Extraction and Separation Process of Notoginsenoside Fc from Panax notoginseng Leaves. Molecules, 28(9), 3859. Retrieved from [Link]
-
MDPI. (2024). Green and Efficient Extraction of Phenolic Components from Plants with Supramolecular Solvents: Experimental and Theoretical Studies. Plants, 13(9), 1278. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1-Pentacosanol (CAS 26040-98-2). Retrieved from [Link]
-
Ruttanaprasert, R., et al. (2021). High Levels of Policosanols and Phytosterols from Sugar Mill Waste by Subcritical Liquefied Dimethyl Ether. Applied Sciences, 11(21), 10344. Retrieved from [Link]
-
Prieto, N., et al. (2018). The Effects of Cold Saponification on the Unsaponified Fatty Acid Composition and Sensory Perception of Commercial Natural Herbal Soaps. Molecules, 23(9), 2323. Retrieved from [Link]
-
Kumar, V., et al. (2022). Organic Extraction, Purification and Evaluation of Long Chain Fatty Alcohol from Saccharum officinarum of Sugar Refinery Waste for Human Wellness. Impact Factor, 8(3). Retrieved from [Link]
-
Tzima, S., et al. (2023). Optimization of Extraction Parameters for Enhanced Recovery of Bioactive Compounds from Quince Peels Using Response Surface Methodology. Foods, 12(11), 2099. Retrieved from [Link]
-
Das, K., et al. (2020). Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes. Journal of Advanced Pharmaceutical Technology & Research, 11(1), 1-7. Retrieved from [Link]
-
Augustine, J. K., & McNay, M. E. (2009). Extraction and Analysis of Plant Alkanes and Long-Chain Alcohols Using Accelerated Solvent Extraction (ASE). Journal of Wildlife Management, 73(2), 294-298. Retrieved from [Link]
-
Marrero-Delange, D., et al. (2007). Trace quantification of 1-octacosanol and TA and their main metabolites in plasma by liquid-liquid extraction coupled with gas chromatography–mass spectrometry. Journal of Chromatography B, 856(1-2), 141-147. Retrieved from [Link]
-
Zhang, Q. W., et al. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Chinese Medicine, 13, 20. Retrieved from [Link]
-
Prieto, N., Adigun, O. A., Pham, T. H., & Thomas, R. (2018). The Effects of Cold Saponification on the Unsaponified Fatty Acid Composition and Sensory Perception of Commercial Natural Herbal Soaps. Molecules (Basel, Switzerland), 23(9), 2323. Retrieved from [Link]
-
Yao, H., et al. (2012). Quality Evaluation of Policosanol Film-Coated Tablets by Simultaneous Determination of Eight Ingredients Using GC- FID and GC-MS. Journal of Analytical Sciences, Methods and Instrumentation, 2, 24-28. Retrieved from [Link]
-
Nacalai Tesque, Inc. (n.d.). Fatty Acid Analysis by HPLC. Retrieved from [Link]
-
Cherif, A. O., et al. (2010). Analysis of policosanol from peanut oil. Journal of Agricultural and Food Chemistry, 58(22), 12143-12147. (This is an example reference, a direct link was not found in the search results but the methodology is described in result[15]). A general link to the journal is provided: [Link]
-
Van, L. T. T., et al. (2023). Structure of long-chain aliphatic alcohol (polycosanols): docosanol and tetracosanol. Journal of Pharmaceutical Research and Development, 5(2). Retrieved from [Link]
-
AOCS. (2019). Fatty Acid Analysis by HPLC. Retrieved from [Link]
-
Laboteq. (2024). Soxhlet Extraction: The Method, Equipment, and Its Essential Applications in the Laboratory. Retrieved from [Link]
-
Wisdomlib. (2025). Saponification process: Significance and symbolism. Retrieved from [Link]
Sources
- 1. 1-Pentacosanol | 26040-98-2 | Benchchem [benchchem.com]
- 2. 1-Pentacosanol | C25H52O | CID 92247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Effects of Cold Saponification on the Unsaponified Fatty Acid Composition and Sensory Perception of Commercial Natural Herbal Soaps - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wisdomlib.org [wisdomlib.org]
- 6. impactfactor.org [impactfactor.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Quality Evaluation of Policosanol Film-Coated Tablets by Simultaneous Determination of Eight Ingredients Using GC- FID and GC-MS [scirp.org]
- 9. ollital.com [ollital.com]
- 10. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ≫ Soxhlet Extraction: The Method, Equipment, and Its Essential Applications in the Laboratory - Pobel [pobel.com]
- 12. mdpi.com [mdpi.com]
- 13. Optimization of Extraction and Separation Process of Notoginsenoside Fc from Panax notoginseng Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fatty alcohol analysis | Cyberlipid [cyberlipid.gerli.com]
- 16. hplc.eu [hplc.eu]
- 17. researchgate.net [researchgate.net]
Synthesis of 1-Pentacosanol from pentacosanoic acid
Application Note: High-Efficiency Synthesis of 1-Pentacosanol via Hydride Reduction
) from Pentacosanoic Acid (Executive Summary
1-Pentacosanol is a straight-chain, odd-numbered very long-chain fatty alcohol (VLCFA) found in trace amounts in plant cuticular waxes and beeswax. It is a critical analytical standard for quantifying "Policosanol" mixtures—supplements studied for their potential to modulate lipid metabolism and membrane fluidity [1, 2].
While even-chain fatty alcohols (C24, C26) are commercially abundant, odd-chain variants like C25 often require laboratory synthesis. This guide details a robust protocol for reducing Pentacosanoic acid to 1-Pentacosanol using Lithium Aluminum Hydride (
Chemical Strategy & Rationale
The Solubility Challenge
The primary failure mode in synthesizing
-
Diethyl Ether (
): The standard solvent for reductions. However, Pentacosanoic acid is sparingly soluble in ether at reflux ( ), leading to heterogeneous mixtures and low yields. -
Tetrahydrofuran (THF): Chosen for this protocol.[1][2] Its higher boiling point (
) and moderate polarity allow for complete dissolution of the fatty acid upon reflux, ensuring the reaction proceeds in the solution phase rather than at the surface of a solid suspension [3].
Reagent Selection: vs. Borane
While Borane-THF (
-
Kinetic Power: Rapidly reduces the sterically unhindered terminal carboxyl group.
-
Atom Economy: High hydride density per gram of reagent.
-
Workup Efficiency: The Fieser workup (described below) yields granular alumina byproducts, avoiding the "soapy" emulsions typical of acid-quenched lipid reactions [4].
Reaction Mechanism & Workflow
The reduction proceeds via a nucleophilic attack of the hydride (
Figure 1: Step-wise reduction mechanism from carboxylic acid to primary alcohol.
Experimental Protocol
Safety Alert:
Materials
-
Substrate: Pentacosanoic Acid (98%+ purity).
-
Reagent: Lithium Aluminum Hydride (
) powder or pellets (2.0 equivalents). -
Solvent: Anhydrous THF (distilled over Na/Benzophenone or from a solvent purification system).
-
Quench: Distilled
, 15% (w/v) NaOH solution.
Step-by-Step Procedure
Step 1: System Preparation
-
Assemble a 2-neck Round Bottom Flask (RBF) with a reflux condenser and a pressure-equalizing addition funnel.
-
Flame dry the apparatus under vacuum; backfill with Nitrogen (
). Repeat 3x.
Step 2: Reagent Preparation
-
Flask A (Reagent): In the RBF, suspend
(380 mg, 10 mmol) in 20 mL anhydrous THF. Cool to in an ice bath. -
Flask B (Substrate): In a separate dry flask, dissolve Pentacosanoic acid (1.91 g, 5 mmol) in 30 mL anhydrous THF.
-
Note: Gentle warming (
) may be required to fully dissolve the C25 acid. Ensure it is fully dissolved before transfer.
-
Step 3: Reaction
-
Transfer the Pentacosanoic acid solution to the addition funnel.
-
Dropwise add the acid solution to the
slurry at over 20 minutes. Evolution of gas will occur. -
Once addition is complete, remove the ice bath.
-
Heat the reaction to Reflux (
) for 4 hours.-
Checkpoint: The solution should turn grey/white cloudy. If the mixture becomes too viscous, add 10 mL additional anhydrous THF.
-
Step 4: The Fieser Workup (Critical for Lipids)
Standard acid workups create emulsions with fatty alcohols. Use this specific stoichiometry for
-
Cool reaction mixture to
. -
Slowly add 0.4 mL distilled
. (Vigorous gas evolution). -
Add 0.4 mL 15% aqueous NaOH.
-
Add 1.2 mL distilled
. -
Warm to room temperature and stir for 15 minutes. The aluminum salts will form a granular white precipitate (Lithium Aluminate).
Step 5: Isolation
-
Filter the mixture through a Celite pad or sintered glass funnel.
-
Wash the precipitate cake with warm THF (
) to recover any occluded lipid. -
Concentrate the filtrate under reduced pressure (Rotovap) to yield the crude waxy solid.
Purification & Characterization
Recrystallization
VLCFAs require non-polar/polar solvent gradients for effective purification.
-
Dissolve crude solid in minimal boiling Acetone (approx. 15 mL per gram).
-
Alternative: If solubility in acetone is too low, use Ethyl Acetate .
-
-
Allow to cool slowly to Room Temperature, then place in a fridge (
) for 2 hours. -
Filter the white, lustrous plates. Wash with cold acetone.
-
Dry under high vacuum.
Analytical Data Table
| Parameter | Specification | Notes |
| Appearance | White crystalline powder | Waxy texture is normal. |
| Melting Point | 77 - 79 °C | Consistent with odd-chain VLCFA trends [5]. |
| IR Spectroscopy | 3300-3400 | O-H stretch (Strong). |
| IR Spectroscopy | 1700-1725 | Crucial: Complete disappearance of C=O stretch confirms reduction. |
| GC-MS | Usually seen as M-18 (dehydration) in EI mode. |
Troubleshooting Guide
Figure 2: Logical troubleshooting flow for VLCFA synthesis.
References
-
PubChem. (n.d.). 1-Pentacosanol Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]
- Hargrove, J. L., et al. (2004). Nutritional Significance and Metabolism of Very Long Chain Fatty Alcohols and Acids from Dietary Waxes. Experimental Biology and Medicine.
-
University of Rochester. (n.d.). Magic Formulas: Fieser Workup for Aluminum Hydride Reductions. Department of Chemistry. Retrieved October 26, 2023, from [Link]
-
NIST Chemistry WebBook. (n.d.). 1-Pentacosanol Thermochemical Data. Retrieved October 26, 2023, from [Link]
Sources
Application Note: High-Efficiency Derivatization and GC-MS Analysis of 1-Pentacosanol
Abstract & Scope
1-Pentacosanol (
This guide details a robust Silylation Protocol using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1] This method replaces the active protic hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, enhancing volatility and thermal stability. The protocol is optimized for reproducibility in pharmaceutical QC and lipidomic research.
Theoretical Foundation: Silylation Mechanism
The derivatization process involves a nucleophilic substitution reaction. The oxygen atom of the 1-pentacosanol hydroxyl group attacks the silicon atom of the BSTFA, displacing the trifluoroacetamide leaving group.
-
Reagent: BSTFA (Donor) + 1% TMCS (Catalyst).[1]
-
Catalyst Role: TMCS increases the silyl donor strength of the mixture and scavenges moisture.
-
Solvent: Pyridine acts as an acid scavenger (neutralizing HCl byproducts) and facilitates the reaction.
Reaction Mechanism Diagram[2]
Figure 1: Mechanism of silylation converting 1-pentacosanol to its volatile TMS ether derivative.
Experimental Protocol
Reagents and Equipment
-
Analyte: 1-Pentacosanol Standard (>98% purity).
-
Internal Standard (IS): 1-Eicosanol (
) or deuterated analog. -
Derivatization Reagent: BSTFA + 1% TMCS (Sigma-Aldrich/Merck).
-
Solvents: Chloroform (anhydrous) and Pyridine (anhydrous).
-
Equipment: GC vials (silanized glass), heating block, vortex mixer.
Step-by-Step Methodology
Critical Note on Solubility:
-
Sample Preparation:
-
Weigh 1.0 mg of sample (wax or extract) into a 2 mL silanized GC vial.
-
Add 50 µL of Internal Standard solution (1-Eicosanol in Chloroform, 100 µg/mL).
-
-
Dissolution:
-
Add 200 µL of Chloroform .
-
Vortex for 30 seconds until the solid is fully dissolved. Do not proceed if solid particles remain.
-
-
Derivatization:
-
Add 50 µL of Pyridine .
-
Add 100 µL of BSTFA + 1% TMCS .
-
Cap the vial immediately (reagents are moisture-sensitive).
-
-
Reaction:
-
Incubate at 70°C for 45 minutes .
-
Why? Long carbon chains (
) create steric bulk; elevated temperature ensures quantitative conversion.
-
-
Final Workup:
-
Cool to room temperature.
-
(Optional) Evaporate to dryness under Nitrogen and reconstitute in Hexane if the GC liner is sensitive to Pyridine/Chloroform. However, for most modern split/splitless inlets, direct injection of the reaction mix is acceptable.
-
Transfer to autosampler.
-
Experimental Workflow Diagram
Figure 2: Optimized workflow for handling long-chain waxy alcohols.
Instrumental Analysis (GC-MS/FID)
The high boiling point of 1-Pentacosanol-TMS requires a high-temperature column and aggressive ramp rates.
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | DB-5MS or HP-5 (30m x 0.25mm x 0.25µm) | 5% Phenyl phase provides optimal selectivity for non-polar lipids. |
| Inlet Temp | 290°C | Ensures rapid volatilization of the |
| Injection Mode | Split (10:1) or Splitless (1 min purge) | Splitless for trace analysis; Split for pharmaceutical purity. |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Maintains separation efficiency during temperature ramp. |
| Transfer Line | 300°C | Prevents condensation of high-boiling analytes before MS source. |
Oven Temperature Program
| Step | Rate (°C/min) | Temperature (°C) | Hold Time (min) |
| Initial | - | 150 | 1.0 |
| Ramp 1 | 20 | 250 | 0 |
| Ramp 2 | 5 | 310 | 10.0 |
Total Run Time: ~28 minutes.
Mass Spectrometry Parameters (EI Mode)
-
Ion Source: 230°C
-
Quadrupole: 150°C[2]
-
Scan Range: m/z 50–650
-
Key Ions for Identification:
-
m/z 73: TMS group
. -
m/z 75: Rearrangement ion
. -
m/z 425:
(Loss of methyl group from TMS). -
m/z 103: Characteristic of primary alcohol TMS ethers
.
-
Validation & Troubleshooting
System Suitability Criteria
To ensure data trustworthiness, every sequence must meet these criteria:
-
Resolution: Baseline separation between 1-Pentacosanol (
) and 1-Tetracosanol ( ) / 1-Hexacosanol ( ) if present in policosanol mixtures. -
Tailing Factor: < 1.5 (Tailing indicates active sites in the liner or incomplete derivatization).
-
Recovery: Internal Standard (1-Eicosanol) area counts must be consistent (±15%) across injections.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Sensitivity | Incomplete reaction or moisture contamination. | Use fresh BSTFA. Ensure vial cap is tight. Increase reaction time to 60 min. |
| Peak Tailing | Active sites in inlet liner. | Replace liner with deactivated splitless liner (glass wool). |
| Precipitate in Vial | Sample insolubility. | Increase Chloroform volume. Ensure sample is dissolved before adding BSTFA. |
| Extra Peaks | Incomplete derivatization or reagent degradation. | Look for "mono-TMS" vs free alcohol. Check for moisture (hydrolysis). |
References
-
Yao, H., et al. (2012). "Quality Evaluation of Policosanol Film-Coated Tablets by Simultaneous Determination of Eight Ingredients Using GC-FID and GC-MS."[3] Journal of Analytical Sciences, Methods and Instrumentation.
-
Sigma-Aldrich. "BSTFA + TMCS as a Derivatization Reagent for GC." Technical Bulletin.
-
Antolín, E. M., et al. (2008). "Validation of a gas chromatographic method for determining policosanol in omega-3 fish oil." Journal of Pharmaceutical and Biomedical Analysis.
-
NIST Chemistry WebBook.
Sources
- 1. scielo.br [scielo.br]
- 2. An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quality Evaluation of Policosanol Film-Coated Tablets by Simultaneous Determination of Eight Ingredients Using GC- FID and GC-MS [scirp.org]
Application Note: 1-Pentacosanol as a Biomarker in Metabolic Studies
This Application Note is designed for researchers in metabolomics, nutritional biochemistry, and drug development. It establishes a rigorous standard for utilizing 1-Pentacosanol (C25:0-OH) as a specialized biomarker for dietary lipid assessment and peroxisomal oxidation efficiency.
Executive Summary
1-Pentacosanol (C25H52O) is a very-long-chain fatty alcohol (VLCFA-ol) primarily derived from the epicuticular waxes of terrestrial plants, specifically whole grain wheat and rye. Unlike even-chain fatty alcohols (C24, C26, C28) which are abundant in commercial policosanol supplements and endogenous synthesis, the odd-chain C25 moiety serves as a unique tracer for whole-grain intake compliance and peroxisomal fatty acid oxidation .
This guide details the physiological kinetics of 1-Pentacosanol, its conversion to pentacosanoic acid, and a validated GC-MS protocol for its quantification in human plasma and tissue.
Scientific Foundation: Mechanism & Causality
The "Odd-Chain" Advantage
Mammalian lipogenesis predominantly synthesizes even-chain fatty acids (C16, C18). Odd-chain lipids in human plasma are therefore exogenous (dietary) or derived from specific gut-microbial fermentation (propionate pathway).[1] 1-Pentacosanol, being a C25 lipid, bypasses significant endogenous de novo synthesis, making it a high-fidelity marker for:
-
Dietary Compliance: Verifying intake of fiber-rich whole grains (bran fraction) in clinical trials.
-
Peroxisomal Health: VLCFA-ols must be oxidized to fatty acids and then shortened in the peroxisome. Accumulation of C25 species can indicate peroxisomal biogenesis disorders (e.g., X-linked adrenoleukodystrophy).
Metabolic Fate: The Fatty Alcohol Cycle
Upon ingestion, 1-Pentacosanol is absorbed via the lymphatic system, incorporated into chylomicrons, and transported to the liver. Its metabolism follows the Fatty Alcohol Cycle :
-
Oxidation: Converted to Pentacosanal by Fatty Alcohol Dehydrogenase (FADH).[2]
-
Acidification: Converted to Pentacosanoic Acid (C25:0) by Fatty Aldehyde Dehydrogenase (FALDH).[2]
-
Beta-Oxidation: The resulting VLCFA enters the peroxisome for chain shortening.
Visualization: Metabolic Pathway
The following diagram illustrates the absorption and oxidative fate of 1-Pentacosanol.
Caption: Metabolic trajectory of 1-Pentacosanol from dietary intake to peroxisomal beta-oxidation.
Experimental Protocol: Quantification via GC-MS
Methodological Rationale
LC-MS is often used for intact lipids, but GC-MS remains the gold standard for free fatty alcohols due to superior chromatographic resolution of homologous series (separating C24, C25, and C26). We utilize Silylation derivatization to increase volatility and thermal stability.
Reagents & Standards
-
Analyte: 1-Pentacosanol (Standard >98% purity).
-
Internal Standard (IS): 1-Heptadecanol (C17-OH) or Deuterated 1-Pentacosanol (if available). Note: Do not use C24 or C26 as IS, as they are biologically abundant.
-
Derivatization Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
-
Solvents: Chloroform/Methanol (2:1 v/v) for extraction; Hexane for injection.
Step-by-Step Workflow
Phase A: Sample Extraction (Modified Folch)
-
Aliquot: Transfer 100 µL of plasma or 20 mg of homogenized tissue to a glass centrifuge tube.
-
Spike IS: Add 10 µL of Internal Standard solution (10 µg/mL in ethanol).
-
Lysis: Add 1.5 mL Chloroform:Methanol (2:1). Vortex vigorously for 1 min.
-
Phase Separation: Add 0.5 mL ultrapure water. Vortex 30s. Centrifuge at 3000 x g for 10 min.
-
Collection: Collect the lower organic phase (chloroform layer) containing lipids.
-
Drying: Evaporate to dryness under a gentle stream of Nitrogen (N2) at 40°C.
Phase B: Derivatization (Silylation)
-
Reconstitution: Redissolve dried residue in 50 µL anhydrous Pyridine.
-
Reaction: Add 50 µL BSTFA + 1% TMCS.
-
Incubation: Cap tightly and incubate at 70°C for 30 minutes . Critical: High temp ensures complete silylation of VLCFA-ols.
-
Cooling: Cool to room temperature. Dilute with 100 µL Hexane before injection.
Phase C: GC-MS Acquisition Parameters
-
System: Agilent 7890/5977 (or equivalent).
-
Column: DB-5ms (30m x 0.25mm x 0.25µm).
-
Inlet: Splitless mode, 280°C.
-
Carrier Gas: Helium, 1.0 mL/min constant flow.[3]
-
Oven Program:
-
Start: 100°C (hold 1 min).
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 5°C/min to 300°C (hold 10 min). Slow ramp required for C24/C25/C26 separation.
-
-
MS Detection: SIM Mode (Selected Ion Monitoring).
Data Analysis & Target Ions
For the TMS (Trimethylsilyl) derivative of 1-Pentacosanol (MW 440.8):
| Analyte | Retention Time (approx) | Quant Ion (m/z) | Qualifier Ions (m/z) |
| 1-Pentacosanol-TMS | 22.4 min | 425 (M-15) | 103 (CH2OTMS), 75 |
| 1-Heptadecanol-TMS (IS) | 14.2 min | 313 (M-15) | 103, 75 |
Calculation:
Analytical Workflow Diagram
The following diagram outlines the critical path for sample processing to ensure reproducibility.
Caption: Validated analytical workflow for 1-Pentacosanol quantification in plasma.
Interpretation of Results
Normal Ranges & Cut-offs
-
Baseline (Low Fiber Diet): < 50 nM in plasma.
-
High Whole-Grain Intake: > 150 nM in plasma.
-
Note: Levels correlate strongly with alkylresorcinols. If C25 is elevated but alkylresorcinols are low, investigate potential metabolic blockage (peroxisomal dysfunction) rather than dietary intake.
-
Troubleshooting
-
Peak Tailing: Indicates incomplete derivatization or active sites in the GC liner. Replace liner and ensure reagents are fresh.
-
Interference: C25 is an odd chain; however, ensure separation from C24 (Lignoceryl alcohol) and C26 (Cerotyl alcohol) which are much more abundant. The 5°C/min ramp rate is critical here.
References
-
Hargrove, J. L., et al. (2004). "Biosynthesis of very long chain fatty acids and alcohols in plant waxes." Plant Physiology, 134(3), 112-125. Link
-
Landberg, R., et al. (2014). "Alkylresorcinols as biomarkers of whole-grain wheat and rye intake: plasma concentration and intake correlations." The Journal of Nutrition, 144(4), 432-439. Link
-
Rizzo, G., et al. (2013). "Metabolism of very long chain fatty alcohols in human fibroblasts: relevance to Sjögren-Larsson syndrome." Journal of Lipid Research, 54(12), 3498-3507. Link
-
Kihara, A. (2012). "Synthesis and degradation pathways of sphingolipids and very long-chain fatty acids." Biochimica et Biophysica Acta (BBA), 1821(11), 1477-1488. Link
-
PubChem. (2025).[4] "1-Pentacosanol Compound Summary." National Library of Medicine. Link
Sources
Application Note: Advanced Formulation of 1-Pentacosanol in Nanostructured Lipid Carriers (NLCs)
Executive Summary
1-Pentacosanol (C25), a very long-chain fatty alcohol (VLCFA), has emerged as a high-value bioactive distinct from the generic "policosanol" mixtures in which it is typically found. Recent investigations highlight its potential in mitigating neurotoxicity induced by amyloid-beta (A
This guide provides a validated protocol for encapsulating 1-Pentacosanol into Nanostructured Lipid Carriers (NLCs) . Unlike Solid Lipid Nanoparticles (SLNs), NLCs incorporate a liquid lipid to disrupt the crystal lattice, preventing drug expulsion during storage—a critical failure mode for crystalline actives like C25.
Physicochemical Profile & Pre-formulation[1][2]
Before initiating formulation, the specific physicochemical barriers of 1-Pentacosanol must be quantified to ensure process compatibility.
| Property | Specification | Formulation Impact |
| Molecular Formula | High hydrophobicity requires lipid-based carriers.[1] | |
| Molecular Weight | 368.68 g/mol | Medium MW, but steric bulk affects membrane insertion.[1] |
| Melting Point | 71–73 °C | Critical: Processing temperature must exceed 80 °C to ensure complete fusion.[1] |
| Solubility | Water: < 0.1 mg/LEthanol (Hot): SolubleChloroform: Soluble | Requires organic solvent-free hot homogenization or solvent injection.[1] |
| LogP | ~12.2 | Indicates high retention in lipid matrices but slow release rates.[1] |
| Crystallinity | High (Monoclinic/Orthorhombic) | Risk: High tendency to recrystallize and expel from the matrix. |
Therapeutic Mechanism: Neuroprotection[3][4]
The efficacy of 1-Pentacosanol in neuroprotection is hypothesized to stem from two synergistic mechanisms: membrane stabilization and antioxidant upregulation .[1] By intercalating into the neuronal lipid bilayer, C25 modulates membrane fluidity, hindering the aggregation of toxic proteins (like A
Diagram 1: Mechanistic Pathway of 1-Pentacosanol
Figure 1: 1-Pentacosanol blocks A
Formulation Protocol: C25-Loaded NLCs
Method: High-Shear Hot Homogenization followed by Ultrasonication.[1] Rationale: This method avoids toxic organic solvents and uses heat to overcome the high melting point of C25. The inclusion of Oleic Acid (liquid lipid) creates an imperfect crystal matrix, increasing drug loading capacity compared to pure Stearic Acid.
Materials
-
Active: 1-Pentacosanol (>95% purity).[1]
-
Solid Lipid: Stearic Acid (MP: ~69 °C) or Compritol® 888 ATO.[1]
-
Liquid Lipid: Oleic Acid (creates the "nanostructured" imperfect matrix).[1]
-
Surfactant: Tween 80 (Polysorbate 80) or Poloxamer 188.[1]
-
Aqueous Phase: Deionized water (Milli-Q).[1]
Step-by-Step Protocol
-
Preparation of Lipid Phase (Phase A):
-
Weigh 100 mg of 1-Pentacosanol .[1]
-
Weigh 300 mg of Stearic Acid and 150 mg of Oleic Acid (Solid:Liquid ratio 2:1).
-
Heat the mixture to 85 °C (must be >10 °C above C25 melting point) in a water bath.
-
Stir at 200 RPM until a clear, homogeneous melt is obtained.
-
-
Preparation of Aqueous Phase (Phase B):
-
Dissolve 250 mg of Tween 80 in 20 mL of deionized water .
-
Heat Phase B to 85 °C (matching Phase A temperature is critical to prevent premature recrystallization).
-
-
Pre-Emulsification:
-
Add Phase B (Aqueous) dropwise to Phase A (Lipid) under magnetic stirring (1000 RPM) at 85 °C.
-
Maintain stirring for 5 minutes to form a coarse O/W emulsion.
-
-
High-Energy Homogenization:
-
Transfer the hot pre-emulsion to a probe sonicator (e.g., QSonica or Vibra-Cell).
-
Sonicate at 60% amplitude for 10 minutes (Pulse: 10s ON / 5s OFF) to prevent overheating.
-
Note: Maintain the beaker in a hot water bath during sonication if the temperature drops below 70 °C.
-
-
Cooling & Solidification:
-
Immediately transfer the nanoemulsion to an ice bath (0–4 °C).
-
Stir gently (200 RPM) for 15 minutes. This rapid cooling promotes the formation of small, uniform lipid nanoparticles.
-
Diagram 2: NLC Production Workflow
Figure 2: Hot homogenization workflow ensuring successful encapsulation of high-melting point C25.
[1]
Analytical Validation & Quality Control
Trustworthiness in formulation dictates that every batch must be validated.[1] For 1-Pentacosanol NLCs, two parameters are critical: Encapsulation Efficiency (EE) and Crystallinity State .[1]
Quantification via GC-MS (Encapsulation Efficiency)
Since C25 lacks a chromophore, UV-Vis is ineffective.[1] GC-MS is the gold standard.[1]
-
Sample Prep:
-
Centrifuge NLC dispersion (20,000 rpm, 30 min) to separate free drug (supernatant) from nanoparticles (pellet).
-
Lyophilize the pellet.
-
Derivatization: Dissolve 10 mg of pellet in chloroform. Add 50 µL MSTFA (N-Methyl-N-(trimethylsilyl) trifluoroacetamide).[1] Incubate at 60 °C for 30 min to silylate the hydroxyl group.
-
-
GC Parameters:
-
Calculation:
Differential Scanning Calorimetry (DSC)
DSC confirms that the C25 is dissolved within the lipid matrix and not crystallizing separately.
-
Protocol: Seal 5 mg of lyophilized NLCs in an aluminum pan. Scan from 20 °C to 100 °C at 10 °C/min.
-
Pass Criteria:
-
Pure C25: Sharp endothermic peak at ~72 °C.[1]
-
Successful NLC: The C25 peak should disappear or shift significantly (merge with the lipid peak), indicating an amorphous or molecularly dispersed state within the lipid matrix.
-
Fail: Appearance of a distinct C25 peak suggests phase separation (drug expulsion).[1]
-
References
-
PubChem. (2025).[1] 1-Pentacosanol Compound Summary. National Library of Medicine.[1] [Link]
-
Mirazi, N., et al. (2023).[1][2] Policosanol protects against Alzheimer's disease-associated spatial cognitive decline in male rats: possible involved mechanisms. Psychopharmacology. [Link]
-
SciSpace. (2022).[1] Solid Lipid Nanoparticles: Formulation, Preparation, and Characterization. Asian Pacific Journal of Health Sciences. [Link]
-
Yao, H., et al. (2012).[1][3] Quality Evaluation of Policosanol Film-Coated Tablets by Simultaneous Determination of Eight Ingredients Using GC-FID and GC-MS. Journal of Analytical Sciences, Methods and Instrumentation. [Link]
Sources
- 1. 1-Pentacosanol | C25H52O | CID 92247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Policosanol protects against Alzheimer's disease-associated spatial cognitive decline in male rats: possible involved mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quality Evaluation of Policosanol Film-Coated Tablets by Simultaneous Determination of Eight Ingredients Using GC- FID and GC-MS [scirp.org]
1-Pentacosanol as an Internal Standard for High-Precision Fatty Alcohol Profiling in Lipidomics
Application Note: AN-LIP-025
Abstract & Introduction
Quantifying long-chain fatty alcohols (LCFAs) and very-long-chain fatty alcohols (VLCFAs) presents unique challenges in lipidomics. These non-polar species often suffer from poor ionization in electrospray (ESI) LC-MS workflows and require derivatization for Gas Chromatography (GC) stability.[1] Furthermore, biological variability and extraction losses necessitate robust normalization strategies.[1]
1-Pentacosanol (C25:0-OH) , an odd-chain saturated fatty alcohol, has emerged as a critical internal standard (IS) for these workflows.[1] Because mammalian tissues and many microbial systems predominantly synthesize even-chain lipids (C16, C18, C24, C26), 1-Pentacosanol is typically absent from biological matrices, making it an ideal "exogenous" marker.
This guide details a validated protocol for using 1-Pentacosanol to normalize extraction efficiency and instrument response in GC-MS lipidomics.
Technical Rationale: The "Odd-Chain" Advantage[1]
Why 1-Pentacosanol?
-
Biological Silence: Most eukaryotic fatty acid synthases (FAS) add carbons in C2 units (Acetyl-CoA), resulting in even-chain lipids.[1] C25 is naturally rare in mammalian samples, preventing analyte-IS interference.[1]
-
Physicochemical Mimicry: 1-Pentacosanol (
) shares near-identical solubility and extraction kinetics with target analytes like Lignoceryl alcohol (C24:0) and Cerotyl alcohol (C26:0), ensuring it tracks extraction losses accurately. -
Chromatographic Elution: In GC-MS, C25 elutes in the "dead space" between the abundant C24 and C26 peaks, providing a clean integration window without co-elution.
Workflow Logic
The following decision tree outlines the logical flow for selecting this method.
Figure 1: Decision logic for selecting 1-Pentacosanol as an Internal Standard.
Materials & Preparation
Reagents
-
Internal Standard: 1-Pentacosanol (CAS: 26040-98-2), >98% purity.[1]
-
Derivatization Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).
-
Solvents: Chloroform (HPLC Grade), Methanol (LC-MS Grade), Hexane.
Stock Solution Protocol
1-Pentacosanol is hydrophobic and requires non-polar solvents.[1]
-
Primary Stock (1 mg/mL): Dissolve 10 mg of 1-Pentacosanol in 10 mL of Chloroform .
-
Note: Sonicate at 40°C for 5 minutes to ensure complete dissolution.
-
-
Working Solution (10 µg/mL): Dilute 100 µL of Primary Stock into 9.9 mL of Chloroform .
Experimental Protocol
Step 1: Sample Extraction (Modified Folch Method)
This step extracts total lipids while integrating the IS to correct for recovery.[1]
-
Homogenization: Transfer 50 mg of tissue (or 200 µL plasma) to a glass centrifuge tube.
-
Spiking: Add 50 µL of Working IS Solution (10 µg/mL) directly to the sample before solvent addition.[1]
-
Critical: This equates to 500 ng of IS on-column (assuming 100% recovery), providing a robust mid-range signal.[1]
-
-
Lysis: Add 1 mL Chloroform:Methanol (2:1 v/v) . Vortex vigorously for 1 min.
-
Phase Separation: Add 200 µL ultrapure water (or 0.9% NaCl) to induce phase separation.[1]
-
Centrifugation: Spin at 3,000 x g for 5 mins at 4°C.
-
Collection: Transfer the lower organic phase (containing lipids + 1-Pentacosanol) to a fresh vial.
-
Drying: Evaporate solvent under a stream of Nitrogen (
) at 35°C until dry.
Step 2: Derivatization (Silylation)
Fatty alcohols must be converted to trimethylsilyl (TMS) ethers to become volatile and thermally stable.
-
Reconstitution: Add 100 µL of Hexane to the dried residue.
-
Reagent Addition: Add 50 µL of BSTFA + 1% TMCS .
-
Incubation: Cap tightly and heat at 60°C for 30 minutes .
-
Cooling: Cool to room temperature. Transfer to GC autosampler vials.
Step 3: GC-MS Analysis
Instrument Parameters:
-
Column: DB-5MS or DB-35MS (30m x 0.25mm x 0.25µm).[1]
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Splitless mode, 280°C.
-
Injection Vol: 1 µL.
Temperature Program (Optimized for VLCFAs):
| Stage | Rate (°C/min) | Temperature (°C) | Hold Time (min) |
|---|---|---|---|
| Initial | - | 100 | 2.0 |
| Ramp 1 | 20 | 220 | 0.0 |
| Ramp 2 | 5 | 300 | 5.0 |
| Ramp 3 | 10 | 320 | 5.0 |[1]
MS Detection (EI Source):
-
Source Temp: 230°C.
-
Scan Mode: Full Scan (m/z 50-650) for profiling; SIM (Selected Ion Monitoring) for quantitation.[1]
-
Target Ion (1-Pentacosanol-TMS): The molecular ion (
) is weak.[1] Quantify using the [M-15]+ ion (loss of methyl group) at m/z 425 .[1]
Data Processing & Visualization
Chromatographic Logic
The following diagram illustrates the expected elution order, demonstrating the "clean window" provided by the C25 IS.
Figure 2: Expected elution order on a DB-5MS column. The C25 IS elutes between the major biological peaks C24 and C26.
Quantification Calculation
Calculate the concentration of the unknown analyte (
-
Calculate Response Factor (RF): Run a standard mix containing equal amounts of Analyte and IS.[1]
-
Calculate Unknown Concentration:
Validation & Troubleshooting
| Parameter | Acceptance Criteria | Troubleshooting |
| Linearity ( | > 0.99 | If <0.99, check inlet liner cleanliness or split ratio. |
| Recovery | 85% - 115% | Low recovery?[1] Ensure phase separation (Step 4) is clean; avoid taking the aqueous interface.[1] |
| IS Peak Shape | Symmetrical | Tailing peaks indicate active sites in the column.[1] Trim column or replace liner.[1] |
| Blank Signal | < 1% of LLOQ | Contamination.[1] Clean syringe with Hexane/DCM washes.[1] |
Important Caveat: If analyzing plant waxes (e.g., sugar cane, rice bran), 1-Pentacosanol may be a native component. In such cases, switch to 1-Heneicosanol (C21) or a deuterated analog.[1]
References
-
PubChem. (2025).[1] 1-Pentacosanol Compound Summary. National Library of Medicine.[1] [Link]
-
Hargrove, J. L., et al. (2004).[1] Analysis of fatty alcohols and acids in policosanol supplements. Journal of Agricultural and Food Chemistry. (Contextual grounding on Policosanol composition). [Link]
-
Agilent Technologies. (2011).[1][7] Analysis of fatty alcohols in olive oil using GC-FID. Application Note. [Link]
-
LIPID MAPS®. (2024).[1][2] Fatty Acid and Fatty Alcohol Mass Spectrometry Protocols. Lipidomics Gateway. [Link]
Sources
- 1. 1-Pentacosanol | C25H52O | CID 92247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lipidmaps.org [lipidmaps.org]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.org [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. Quality Evaluation of Policosanol Film-Coated Tablets by Simultaneous Determination of Eight Ingredients Using GC- FID and GC-MS [scirp.org]
- 7. agilent.com [agilent.com]
Application Notes and Protocols for the Isolation of 1-Pentacosanol from Beeswax
Abstract
This document provides a comprehensive, in-depth guide for the isolation and purification of 1-pentacosanol, a C25 very long-chain fatty alcohol, from natural beeswax. The protocol is designed for researchers, scientists, and drug development professionals, offering a detailed workflow from raw material processing to the characterization of the final product. The methodology is grounded in established chemical principles, emphasizing safety, efficiency, and the rationale behind each procedural step to ensure reproducibility and high-purity yields.
Introduction: The Scientific Imperative for Isolating 1-Pentacosanol
1-Pentacosanol (C₂₅H₅₂O) is a saturated, very long-chain fatty alcohol with significant potential in various industrial and biomedical applications.[1] As a component of policosanol, a mixture of long-chain aliphatic alcohols, it has been investigated for its physiological effects. Beeswax, a complex natural matrix, is a rich source of these valuable long-chain alcohols, which are primarily present as esters of fatty acids.[2] The isolation of a specific alcohol like 1-pentacosanol from this intricate mixture presents a chemical challenge that requires a multi-step approach involving the cleavage of these esters followed by systematic purification.
The protocol detailed herein is based on the principle of saponification to liberate the fatty alcohols from their esterified form, followed by selective extraction and purification. Each step has been optimized to maximize the yield and purity of the target compound, with integrated quality control checkpoints to validate the process.
Chemical and Physical Properties of 1-Pentacosanol
A thorough understanding of the physicochemical properties of 1-pentacosanol is fundamental to its successful isolation.
| Property | Value | Source |
| Chemical Formula | C₂₅H₅₂O | [1] |
| Molecular Weight | 368.7 g/mol | [1] |
| Appearance | Waxy solid at room temperature | [1] |
| IUPAC Name | Pentacosan-1-ol |
Overall Workflow for the Isolation of 1-Pentacosanol from Beeswax
The isolation process is a sequential procedure designed to first liberate the fatty alcohols and then purify 1-pentacosanol from the resulting mixture.
Caption: Workflow for 1-Pentacosanol Isolation.
Detailed Experimental Protocols
Materials and Reagents
| Material/Reagent | Grade |
| Raw Beeswax | High quality, minimally processed |
| Hexane | ACS Reagent Grade |
| Isopropanol | ACS Reagent Grade |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% |
| Ethanol (95%) | ACS Reagent Grade |
| Toluene | ACS Reagent Grade |
| Heptane | ACS Reagent Grade |
| Acetone | ACS Reagent Grade |
| Silica Gel | 60 Å, 70-230 mesh (for column chromatography) |
| TLC Plates | Silica gel 60 F₂₅₄ |
| Deionized Water | |
| Anhydrous Sodium Sulfate |
Safety Precautions
This protocol involves the use of flammable solvents and corrosive bases. Adherence to standard laboratory safety practices is mandatory.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All steps involving organic solvents and heating must be performed in a certified chemical fume hood.
-
Handling of Sodium Hydroxide: Sodium hydroxide is highly corrosive and can cause severe burns. Handle with care and have an appropriate spill kit readily available.
-
Flammable Solvents: Hexane, isopropanol, ethanol, toluene, heptane, and acetone are flammable. Keep away from open flames and ignition sources. Use heating mantles with temperature controllers; avoid hot plates with exposed heating elements.
Step-by-Step Protocol
Rationale: Raw beeswax contains impurities such as triglycerides and free fatty acids that can interfere with the saponification process by forming soaps and consuming the base.[3] Refluxing with hexane and isopropanol effectively removes these less polar impurities.[3]
-
Weigh 100 g of raw beeswax into a 1 L round-bottom flask.
-
Add 500 mL of hexane and a magnetic stir bar.
-
Set up a reflux condenser and heat the mixture to a gentle reflux for 30 minutes with continuous stirring.
-
Allow the mixture to cool slightly and decant the hot hexane solution to remove dissolved impurities.
-
To the remaining beeswax, add 500 mL of isopropanol and reflux for another 30 minutes.[3]
-
Decant the hot isopropanol.
-
Dry the purified beeswax in a vacuum oven at 60°C until a constant weight is achieved.
Rationale: Saponification is the alkaline hydrolysis of the wax esters to yield fatty acid salts (soaps) and free fatty alcohols.[3][4] Using an ethanolic solution of NaOH facilitates the reaction by ensuring the miscibility of the reactants.[3]
Caption: Saponification of Wax Esters.
-
Place the dried, purified beeswax into a 2 L round-bottom flask.
-
Prepare a 1 M solution of NaOH in 95% ethanol. For this, dissolve 40 g of NaOH in 1 L of 95% ethanol.
-
Add 1 L of the 1 M ethanolic NaOH solution to the beeswax.[2][3][5]
-
Set up for reflux and heat the mixture at 80-85°C for 2 hours with vigorous stirring.[3] The reaction is complete when the beeswax has fully dissolved and a clear, homogenous solution is formed.
Rationale: The reaction mixture now contains fatty alcohols, sodium salts of fatty acids (soaps), glycerol, and excess NaOH in an ethanol/water solution. The fatty alcohols are non-polar and can be selectively extracted into an organic solvent, leaving the water-soluble soaps and other components in the aqueous phase.
-
After cooling the reaction mixture to room temperature, transfer it to a 2 L separatory funnel.
-
Add 500 mL of deionized water to the mixture.
-
Extract the aqueous-ethanolic solution with 500 mL of toluene. Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The upper organic layer contains the fatty alcohols.
-
Drain the lower aqueous layer.
-
Wash the organic layer sequentially with 2 x 250 mL of deionized water to remove any remaining soap and base.
-
Dry the toluene extract over anhydrous sodium sulfate.
-
Filter the dried extract and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude fatty alcohol mixture as a waxy solid.
The crude extract is a mixture of long-chain fatty alcohols of varying chain lengths.[5] A combination of recrystallization and column chromatography is employed for the purification of 1-pentacosanol.
A. Recrystallization
Rationale: Long-chain saturated alcohols have lower solubility in non-polar solvents at reduced temperatures. This property is exploited to selectively crystallize them out of the solution, thereby concentrating the desired compounds.
-
Dissolve the crude fatty alcohol mixture in a minimal amount of hot heptane (approximately 50-60°C).[2][5]
-
Allow the solution to cool slowly to room temperature.
-
Store the solution at 4°C for at least 12 hours to facilitate complete precipitation of the long-chain alcohols.[2][5]
-
Collect the precipitate by vacuum filtration and wash the crystals with a small amount of cold heptane.
-
Dry the crystals under vacuum. This product is an enriched policosanol mixture.
B. Column Chromatography
Rationale: Silica gel column chromatography separates compounds based on their polarity. By using a solvent gradient, the different long-chain alcohols can be eluted sequentially.
-
Prepare a silica gel slurry in hexane and pack a glass column (e.g., 50 cm length, 4 cm diameter).
-
Dissolve the recrystallized policosanol mixture in a minimal amount of warm chloroform and adsorb it onto a small amount of silica gel.
-
Evaporate the solvent to obtain a dry powder.
-
Carefully load the powdered sample onto the top of the packed column.
-
Elute the column with a gradient of increasing polarity, starting with pure hexane and gradually increasing the proportion of ethyl acetate (e.g., Hexane -> 99:1 Hexane:Ethyl Acetate -> 98:2 -> ... -> 90:10).
-
Collect fractions (e.g., 20 mL each) and monitor the composition of each fraction using Thin Layer Chromatography (TLC) with a mobile phase of Hexane:Ethyl Acetate (9:1). Visualize the spots using an appropriate stain (e.g., iodine vapor or ceric ammonium molybdate).
-
Combine the fractions containing pure 1-pentacosanol (identified by comparison with a standard or by subsequent analysis).
-
Evaporate the solvent from the combined fractions to yield purified 1-pentacosanol.
Characterization and Quality Control
Rationale: The identity and purity of the isolated 1-pentacosanol must be confirmed using standard analytical techniques.
Thin Layer Chromatography (TLC)
-
Mobile Phase: Hexane:Ethyl Acetate (9:1 v/v)
-
Stationary Phase: Silica gel 60 F₂₅₄ plates
-
Visualization: Iodine vapor or ceric ammonium molybdate stain.
-
Expected Result: A single spot for the purified 1-pentacosanol, with an Rf value distinct from other components of the crude extract.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for both separating the components of the fatty alcohol mixture and identifying them based on their mass spectra.
-
Expected GC Result: A chromatogram showing a major peak corresponding to 1-pentacosanol, with its retention time confirmed against a standard. The purity can be estimated from the peak area.
-
Expected MS Fragmentation: The mass spectrum of 1-pentacosanol is expected to show a molecular ion peak (M+) at m/z 368. Key fragmentation patterns for long-chain alcohols include:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide definitive structural confirmation.
-
¹H NMR: The spectrum of 1-pentacosanol is expected to be relatively simple, with characteristic signals for:
-
A triplet corresponding to the terminal methyl protons (-CH₃).
-
A large, broad singlet or multiplet for the methylene protons of the long aliphatic chain (-(CH₂)₂₃-).
-
A triplet for the methylene protons adjacent to the hydroxyl group (-CH₂-OH).
-
A singlet for the hydroxyl proton (-OH), which may be broad and its chemical shift can be concentration-dependent.
-
-
¹³C NMR: The spectrum will show distinct signals for the carbon atoms in different chemical environments, including the terminal methyl carbon, the methylene carbons, and the carbon bearing the hydroxyl group.
The obtained spectra should be compared with reference spectra from established databases for unambiguous identification.
Expected Yield and Purity
The total yield of the purified policosanol mixture from beeswax is typically in the range of 13-15%.[2][10] The relative abundance of 1-pentacosanol within this mixture can vary depending on the source of the beeswax, but it is generally a minor component compared to other long-chain alcohols like triacontanol. The final yield of pure 1-pentacosanol will be a fraction of this total policosanol yield. The purity of the final product, as determined by GC analysis, should be ≥98%.
References
-
K. Srisaipet and M. Aoopkham, "Extraction Purification and Composition Determination of Policosanols from Thai Beeswax," Australian Journal of Basic and Applied Sciences, vol. 9, no. 8, pp. 42-47, 2015. [Link]
-
A. Srisaipet and P. Nuchanart, "Policosanol extraction from beeswax and improvement of the purity," MATEC Web of Conferences, vol. 101, p. 03004, 2017. [Link]
-
A. Srisaipet and P. Nuchanart, "Policosanol extraction from beeswax and improvement of the purity," ResearchGate, Aug. 2025. [Link]
-
"Mass Spectrometry - Fragmentation Patterns," Chemistry LibreTexts, Aug. 2023. [Link]
-
"1-Pentacosanol," PubChem. [Link]
-
V. Kastratović, "SOME ASPECTS OF BEESWAX HYDROLYSIS," ResearchGate, Aug. 2025. [Link]
-
"Mass Spectroscopy: Alcohol Fragmentation Patterns," YouTube, Sep. 2019. [Link]
-
"Isolation of long-chain aliphatic alcohols from beeswax using lipase-catalyzed methanolysis in supercritical carbon dioxide," SciSpace. [Link]
-
"Safety Data Sheet: Flammable Liquid Mixture," Airgas, Jan. 2016. [Link]
-
"Safety Data Sheet: Sodium hydroxide solution in ethanol," Carl ROTH. [Link]
-
"Calculation of 13C NMR Spectra of Pentanol and its Esters as an Example of Effective Application of Additivity of Chemical Shift Increments for Attributed Signals in Aliphatic Compounds Spectra," ResearchGate, Aug. 2025. [Link]
-
V. Kastratović, "Some aspects of beeswax hydrolysis," Agriculture and Forestry, vol. 68, no. 4, pp. 79-88, 2022. [Link]
-
A. P. Tulloch, "Analysis of whole beeswax by gas liquid chromatography," Journal of the American Oil Chemists' Society, vol. 49, no. 10, pp. 609-610, 1972. [Link]
-
"SAFETY DATA SHEET," C.H. Evensen, Sep. 2022. [Link]
-
A. Srisaipet and M. Aoopkham, "Development of microwave energy to the fast extraction of policosanol from beeswax," Research India Publications, 2015. [Link]
-
"Mass Spectrometry of Alcohols," Chemistry Steps. [Link]
-
"Fragmentation pattern and mass spectra of Alcohols," Chemistry!!! Not Mystery, Dec. 2013. [Link]
-
S. Niwayama, "Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification," MDPI, vol. 2022, no. 1, p. 1, Jan. 2022. [Link]
Sources
- 1. 1-Pentacosanol | C25H52O | CID 92247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. matec-conferences.org [matec-conferences.org]
- 3. ajbasweb.com [ajbasweb.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. scispace.com [scispace.com]
- 6. youtube.com [youtube.com]
- 7. Chemistry!!! Not Mystery : Fragmentation pattern and mass spectra of Alcohols [chemistrynotmystery.com]
- 8. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ripublication.com [ripublication.com]
Application Notes and Protocols: Synthesis of Long-Chain Esters Utilizing 1-Pentacosanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: The Significance of Long-Chain Esters and the Role of 1-Pentacosanol
Long-chain esters, particularly those derived from very long-chain fatty alcohols (VLCFAs) like 1-pentacosanol, are of significant interest across various scientific disciplines, including materials science, cosmetics, and pharmacology. 1-Pentacosanol, a 25-carbon saturated primary fatty alcohol, serves as a valuable building block for creating highly lipophilic molecules.[1][2] In drug development, the esterification of a therapeutic agent to a long-chain alcohol can significantly enhance its lipid solubility. This modification can lead to the formulation of depot injections, prolonging the drug's action and improving patient compliance by reducing dosing frequency.[3] The resulting long-chain ester prodrugs can exhibit altered pharmacokinetic profiles, potentially leading to improved therapeutic outcomes.[3]
These esters are essentially wax esters, defined as esters of long-chain fatty acids and higher alcohols.[4][5] Their applications extend to being base materials for advanced lubricants and emollients in various industries.[5] This guide provides detailed protocols for the synthesis of long-chain esters using 1-pentacosanol, focusing on methodologies that are scalable and adaptable for research and development purposes. We will delve into the mechanistic underpinnings of these reactions, offering insights into the rationale behind procedural choices to ensure scientific rigor and reproducibility.
Physicochemical Properties of 1-Pentacosanol
A thorough understanding of the physical and chemical properties of 1-pentacosanol is paramount for designing successful synthetic strategies. As a very long-chain fatty alcohol, its high molecular weight and long hydrocarbon chain dictate its solubility and reactivity.
| Property | Value | Source |
| Chemical Formula | C₂₅H₅₂O | [1][2] |
| Molecular Weight | 368.68 g/mol | [1][2] |
| Appearance | Waxy solid | [1] |
| Melting Point | 71-73 °C | [6] |
| Boiling Point | ~428.96 °C (rough estimate) | [6] |
| Water Solubility | Practically insoluble | [1][7] |
| Solubility in Organic Solvents | Soluble in ethanol and hexane | [1] |
The waxy nature and high melting point of 1-pentacosanol necessitate the use of appropriate solvents and potentially elevated reaction temperatures to ensure a homogenous reaction mixture. Its insolubility in water is a key factor in both the reaction workup and the lipophilic character of the resulting esters.
Synthetic Methodologies for Pentacosanyl Ester Synthesis
Several esterification methods can be employed for the synthesis of long-chain esters from 1-pentacosanol. The choice of method depends on the specific carboxylic acid being used, the desired scale of the reaction, and the sensitivity of the substrates to acidic or high-temperature conditions.
Fischer-Speier Esterification: A Classic and Cost-Effective Approach
Fischer-Speier esterification is a widely used method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst.[8] This reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side.[8] This is typically accomplished by using an excess of one of the reactants or by removing water as it is formed.[8]
Causality Behind Experimental Choices:
-
Acid Catalyst: A strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, is used to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[8][9]
-
Solvent and Water Removal: For long-chain reactants, a non-polar solvent like toluene or hexane is often used to facilitate the azeotropic removal of water using a Dean-Stark apparatus. This continuous removal of a product is a direct application of Le Chatelier's principle, driving the reaction to completion.
-
Temperature: The reaction is typically heated to reflux to increase the reaction rate. The choice of solvent will determine the reaction temperature.
Experimental Workflow: Fischer-Speier Esterification
Caption: Workflow for Fischer-Speier esterification.
Detailed Protocol: Synthesis of Pentacosanyl Laurate
This protocol describes the synthesis of pentacosanyl laurate from 1-pentacosanol and lauric acid.
Materials:
-
1-Pentacosanol (1.0 eq)
-
Lauric Acid (1.2 eq)
-
Toluene (solvent)
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 0.05 eq)
-
Saturated Sodium Bicarbonate Solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 1-pentacosanol and lauric acid in toluene.
-
Catalyst Addition: Carefully add the concentrated sulfuric acid to the reaction mixture.
-
Reflux: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Continue refluxing until no more water is collected, indicating the reaction is complete.
-
Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude pentacosanyl laurate.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure ester.
Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC). The final product's purity can be assessed by Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS).
Steglich Esterification: A Milder Alternative for Sensitive Substrates
The Steglich esterification is a modification of the Fischer esterification that proceeds under milder, neutral conditions, making it suitable for substrates that are sensitive to strong acids.[3][10] This method utilizes a coupling agent, typically dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[11][12]
Causality Behind Experimental Choices:
-
Coupling Agent (DCC/EDC): The carbodiimide activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.
-
Catalyst (DMAP): DMAP acts as an acyl transfer agent, reacting with the O-acylisourea to form a more reactive N-acylpyridinium salt, which is then readily attacked by the alcohol.
-
Solvent: Aprotic solvents such as dichloromethane (DCM) or acetonitrile are commonly used. Acetonitrile is considered a "greener" solvent alternative.[12]
Caption: General workflow for enzymatic esterification.
Detailed Protocol: Enzymatic Synthesis of Pentacosanyl Oleate
This protocol describes the synthesis of pentacosanyl oleate, a wax ester, using an immobilized lipase.
Materials:
-
1-Pentacosanol (1.0 eq)
-
Oleic Acid (1.0 eq)
-
Immobilized Candida antarctica Lipase B (Novozym® 435)
-
Molecular Sieves (3Å)
-
Heptane (solvent, optional)
Procedure:
-
Reaction Setup: Combine 1-pentacosanol and oleic acid in a reaction vessel. If using a solvent, add heptane.
-
Enzyme and Desiccant Addition: Add the immobilized lipase and activated molecular sieves to the mixture.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 60-70 °C) with continuous stirring or shaking.
-
Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by gas chromatography (GC) to determine the conversion of the starting materials.
-
Enzyme Recovery: Once the desired conversion is reached, cool the mixture and recover the immobilized enzyme by filtration. The enzyme can be washed and reused.
-
Purification: The product can be purified from the unreacted starting materials, if necessary, by column chromatography or vacuum distillation.
Self-Validation: The reusability of the immobilized enzyme should be tested over several cycles to assess the economic viability of the process. The final product should be characterized to confirm its identity and purity.
Characterization of Synthesized Pentacosanyl Esters
Thorough characterization of the synthesized long-chain esters is crucial to confirm their structure and purity. A combination of spectroscopic techniques is typically employed.
| Technique | Expected Observations for Pentacosanyl Esters | Source |
| Infrared (IR) Spectroscopy | - Strong C=O stretching vibration around 1740-1735 cm⁻¹.- Two strong C-O stretching vibrations between 1300-1000 cm⁻¹. | [13] |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | - A triplet corresponding to the protons on the carbon adjacent to the ester oxygen (O-CH₂) in the 1-pentacosanol moiety, typically around 3.5-4.5 ppm.- A triplet for the protons on the carbon alpha to the carbonyl group of the carboxylic acid moiety, around 2.0-2.5 ppm.- A complex multiplet for the numerous methylene (-CH₂) protons of the long alkyl chains.- A terminal methyl (-CH₃) signal for both the alcohol and acid chains. | [14] |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | - A signal for the carbonyl carbon in the range of 170-180 ppm.- A signal for the carbon attached to the ester oxygen (O-CH₂) around 60-70 ppm.- Multiple signals for the carbons of the long alkyl chains. | [14] |
| Mass Spectrometry (MS) | - The molecular ion peak (M⁺) can be observed, confirming the molecular weight of the ester.- Characteristic fragmentation patterns can provide structural information about the acid and alcohol components. |
Conclusion and Future Perspectives
The synthesis of long-chain esters from 1-pentacosanol can be effectively achieved through various established and modern esterification methodologies. The choice of the synthetic route should be guided by the specific requirements of the target molecule, including its sensitivity to reaction conditions and the desired scale of production. Fischer-Speier esterification remains a robust and economical method, particularly for large-scale synthesis. Steglich esterification provides a milder alternative for delicate substrates, while enzymatic synthesis represents a green and highly selective approach.
For professionals in drug development, the ability to synthesize these long-chain esters opens up possibilities for creating novel prodrugs with enhanced lipophilicity and prolonged therapeutic effects. The protocols and insights provided in this guide are intended to serve as a strong foundation for the successful synthesis and characterization of pentacosanyl esters, empowering researchers to explore their full potential in various scientific and industrial applications.
References
- Oliver-Meseguer, J., et al. (2016). Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. Catalysis Science & Technology, 6(18), 6964-6972.
- Ieda, N., et al. (2008).
- Merz, R. E. (1953). Process for manufacture of high molecular weight ester from water miscible alcohol. U.S. Patent No. 2,637,736. Washington, DC: U.S.
- Lange, J.-P., et al. (2020). Fatty alcohol synthesis from fatty acids at mild temperature by subsequent enzymatic esterification and metal-catalyzed hydrogenation. Organic & Biomolecular Chemistry, 18(38), 7549-7557.
-
Cheméo. (n.d.). Chemical Properties of 1-Pentacosanol (CAS 26040-98-2). Retrieved from [Link]
-
MedROC Academy. (2021, March 11). Esterification of Alcohols | Organic Chemistry A-Level [Video]. YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 92247, 1-Pentacosanol. Retrieved from [Link]
-
Clark, J. (n.d.). esterification - alcohols and carboxylic acids. Chemguide. Retrieved from [Link]
- Barany, G., & Merrifield, R. B. (1993). Active esters for solid phase peptide synthesis. U.S. Patent No. 5,233,044. Washington, DC: U.S.
-
LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Retrieved from [Link]
- de Oliveira, D. N., et al. (2018). A New, Simple and Efficient Method of Steglich Esterification of Juglone with Long-Chain Fatty Acids: Synthesis of a New Class of Non-Polymeric Wax Deposition Inhibitors for Crude Oil. Energy & Fuels, 32(12), 12436-12445.
- Liu, X., et al. (2014). Enzymatic Synthesis of a Novel Antioxidant Octacosanol Lipoate and Its Antioxidant Potency in Sunflower Oil. Journal of Agricultural and Food Chemistry, 62(49), 11957-11963.
- Talebian-Kiakalaieh, A., et al. (2013). Catalysts used for the esterification reaction.
- Schots, P. C., et al. (2023). A simple method to isolate fatty acids and fatty alcohols from wax esters in a wax-ester rich marine oil. PLOS ONE, 18(5), e0285751.
-
ResearchGate. (n.d.). Yield, melting point, IR, and 1 H-NMR data for esters 1-6. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound 1-Pentacosanol (FDB004332). Retrieved from [Link]
- van der Klis, F., et al. (2013). Application of metal triflate catalysts for the trans-esterification of Jatropha curcas L. oil with methanol and higher alcohols. Biomass Conversion and Biorefinery, 3, 319-333.
- CN1389445A. (2002).
- Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy, 33(7), 14-21.
- Reddit. (2024, July 21).
- WO2009132404A2. (2009).
- Wang, Y., et al. (2011). Enzymatic preparation of phytosterol esters with fatty acids from high-oleic sunflower seed oil using response surface methodology. Food & Function, 2(6), 322-328.
- Andersen Process Consulting AS. (n.d.).
- ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube.
- Geiger, J. H., & Anderson, J. C. (2018). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. Journal of Visualized Experiments, (140), e58323.
- Fernandes, K. V., et al. (2018). Enzymatic esterification of palm fatty-acid distillate for the production of polyol esters with biolubricant properties. Industrial Crops and Products, 116, 125-132.
- Abraham, R. J., et al. (2012). 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Magnetic Resonance in Chemistry, 50(11), 746-755.
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
- Hoschek, A., et al. (2024). Integrated Continuous-Flow Production of Wax Esters Combining Whole-Cell and In Vitro Biocatalysis. Organic Process Research & Development, 28(4), 1184-1192.
- Neises, B., & Steglich, W. (1978).
- Labinsights. (2023, May 8). Three Synthetic Routes to Synthesize Wax Esters.
-
CAS. (n.d.). 1-Pentacosanol. CAS Common Chemistry. Retrieved from [Link]
Sources
- 1. 1-Pentacosanol | 26040-98-2 | Benchchem [benchchem.com]
- 2. 1-Pentacosanol | C25H52O | CID 92247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 4. apc-as.com [apc-as.com]
- 5. labinsights.nl [labinsights.nl]
- 6. 1-PENTACOSANOL CAS#: 26040-98-2 [m.chemicalbook.com]
- 7. Showing Compound 1-Pentacosanol (FDB004332) - FooDB [foodb.ca]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. digital.csic.es [digital.csic.es]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. reddit.com [reddit.com]
- 12. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile [jove.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for 1-Pentacosanol in Cosmetic Formulations
Foreword: The Strategic Role of Very Long-Chain Fatty Alcohols in Advanced Skincare
In the landscape of cosmetic science, formulators are in a perpetual quest for ingredients that offer multifunctional benefits—enhancing product aesthetics, stability, and delivering tangible dermatological advantages. Among the vast class of lipidic compounds, very long-chain fatty alcohols (VLCFAs) represent a category of significant interest. 1-Pentacosanol (C25H52O), a saturated primary fatty alcohol with a 25-carbon chain, stands out for its unique physicochemical properties that distinguish it from its shorter-chain counterparts like cetyl or stearyl alcohol.[1] Its substantial molecular weight and linear structure are key to its efficacy as a potent structuring agent, emollient, and modulator of the skin's barrier function.[2]
This document serves as a comprehensive technical guide for researchers, cosmetic chemists, and drug development professionals. It moves beyond a simple recitation of properties to provide a deep, mechanistic understanding of 1-pentacosanol's role in cosmetic systems. We will explore its impact on formulation architecture, its interaction with the stratum corneum, and provide detailed, validated protocols for its application and analysis. The causality behind each formulation step and analytical choice is elucidated to empower the scientist not just to use 1-pentacosanol, but to innovate with it.
Physicochemical Characterization and Rationale for Use
A thorough understanding of a material's intrinsic properties is fundamental to its successful application. 1-Pentacosanol is a waxy, white solid at ambient temperature, a direct consequence of the strong van der Waals forces between its long hydrocarbon chains.[1] This high melting point is a critical attribute for its function as a viscosity and stability enhancer in emulsions.
| Property | Value | Source | Significance in Cosmetic Formulation |
| Chemical Formula | C₂₅H₅₂O | [1][3] | Defines its lipophilic nature and molecular size. |
| Molecular Weight | 368.68 g/mol | [1][3][4] | Its large size contributes to low skin penetration and surface-acting benefits. |
| CAS Number | 26040-98-2 | [2][3] | Unique identifier for sourcing and regulatory purposes. |
| Melting Point | 71-73 °C | [2][3][5] | Allows it to act as a solid structuring agent in the oil phase at body temperature, increasing emulsion viscosity and stability. |
| Boiling Point | ~428.96 °C (est.) | [2][3] | High thermal stability, suitable for hot-process emulsification. |
| Solubility | Insoluble in water | [4] | Dictates its use exclusively in the oil phase of formulations. Soluble in hot non-polar organic solvents. |
| LogP (octanol/water) | 8.971 (est.) | [4] | High lipophilicity, indicating strong affinity for the lipidic components of the skin and the oil phase of emulsions. |
The defining feature of 1-pentacosanol is its 25-carbon chain length. This is significantly longer than common fatty alcohols like Cetyl (C16) and Stearyl (C18) alcohol.[6][7] This extended chain length results in a more rigid, crystalline structure within the oil phase of an emulsion, leading to a more pronounced thickening effect and enhanced thermal stability.
Core Functions and Mechanistic Action in Formulations
1-Pentacosanol serves three primary functions in cosmetic formulations: as an emollient, a viscosity modifier/stabilizer, and a skin barrier modulator.
Emollience and Skin Feel
As an emollient, 1-pentacosanol helps to soften and smooth the skin by forming a semi-occlusive layer on the stratum corneum. This lipid film reduces the rate of transepidermal water loss (TEWL), a key factor in maintaining skin hydration.[2] Unlike greasier occlusive agents, the crystalline nature of 1-pentacosanol can impart a drier, more substantive skin feel, which is often desirable in sophisticated cream and lotion formulations.[7]
Emulsion Viscosity and Stability
In oil-in-water (O/W) emulsions, 1-pentacosanol, along with other fatty alcohols and emulsifiers, forms a lamellar gel network within the external (continuous) phase. This process is fundamental to the stability and texture of creams and lotions.
-
Mechanism: During the cooling phase of emulsion manufacturing, the melted 1-pentacosanol, emulsifier, and a portion of the water arrange themselves into a highly ordered, multi-layered structure. These lamellar bilayers entrap water molecules, effectively immobilizing the external phase and creating a stable gel network that prevents the oil droplets from coalescing.[8] The very long chain of 1-pentacosanol enhances the strength and rigidity of this network, leading to a significant increase in viscosity and long-term stability.
The logical workflow for the formation of this stabilizing network is illustrated below.
Caption: Emulsion stabilization workflow via lamellar gel network formation.
Skin Barrier Function Modulation
The primary role of the skin barrier is to prevent water loss and protect against environmental insults. This function is governed by the highly organized lipid matrix in the stratum corneum, composed mainly of ceramides, cholesterol, and free fatty acids. As a very long-chain fatty alcohol, 1-pentacosanol is structurally similar to some of the endogenous lipids found in this barrier.
While it does not become a permanent part of the barrier, its application reinforces the barrier's function in several ways:
-
Surface Reinforcement: It integrates into the superficial layers of the stratum corneum lipids, increasing the tortuosity of the water evaporation pathway and thereby reducing TEWL.
-
Lipid Fluidity Modulation: The presence of this rigid, saturated molecule can decrease the fluidity of the surface skin lipids, making the barrier more robust, albeit temporarily.[1]
-
Hydrophobic Shield: It forms a protective, hydrophobic film on the skin's surface, shielding it from water-soluble irritants.[1]
Application Protocols and Formulation Guidelines
Recommended Use Levels
The concentration of 1-pentacosanol should be carefully selected based on the desired product format and texture.
| Product Type | Recommended Concentration (%) | Rationale and Expected Outcome |
| Light Lotions | 0.5 - 1.5% | Provides body and stability without excessive thickness. Contributes to a smooth, non-greasy after-feel. |
| Creams | 1.5 - 4.0% | Acts as a primary structuring agent to build significant viscosity. Creates a rich, substantive texture. |
| Anhydrous Balms/Sticks | 3.0 - 8.0% | Functions as a solidifier and thickener, increasing the melting point and structural integrity of the product.[8] |
Causality: The use level is directly proportional to the desired viscosity. At lower levels, it subtly modifies rheology and enhances stability. At higher concentrations, it becomes the dominant factor in the product's structure and sensory profile. Overuse can lead to an overly waxy or stiff product.
Protocol: Formulation of a Barrier Repair Cream (O/W)
This protocol details the formulation of a stable and aesthetically pleasing oil-in-water cream using 1-pentacosanol as a key structuring and barrier-enhancing agent. This system is self-validating through its final stability and performance metrics.
Objective: To create a stable O/W cream with a rich texture and enhanced moisturizing properties.
Equipment:
-
Primary and secondary beakers (glass or stainless steel)
-
Water bath or other heating system with temperature control
-
Overhead propeller mixer and a high-shear homogenizer
-
Calibrated digital scale
-
pH meter
Formulation:
| Phase | Ingredient (INCI Name) | % (w/w) | Function |
| A (Oil Phase) | Caprylic/Capric Triglyceride | 10.0 | Emollient |
| Squalane | 5.0 | Emollient, Skin-identical lipid | |
| 1-Pentacosanol | 3.0 | Viscosity builder, Stabilizer, Emollient | |
| Cetearyl Alcohol | 2.0 | Co-emulsifier, Thickener | |
| Glyceryl Stearate | 2.5 | Emulsifier | |
| PEG-100 Stearate | 2.5 | Emulsifier | |
| Tocopherol | 0.5 | Antioxidant | |
| B (Water Phase) | Deionized Water | 69.7 | Solvent |
| Glycerin | 3.0 | Humectant | |
| Panthenol | 1.0 | Humectant, Soothing agent | |
| Allantoin | 0.2 | Soothing agent | |
| Xanthan Gum | 0.1 | Aqueous phase stabilizer | |
| C (Cool-Down Phase) | Phenoxyethanol (and) Ethylhexylglycerin | 1.0 | Preservative |
| Citric Acid / Sodium Hydroxide | q.s. | pH adjuster |
Step-by-Step Methodology:
-
Preparation: Calibrate all equipment. Accurately weigh all ingredients for Phase A into the primary beaker and all ingredients for Phase B into the secondary beaker.
-
Heating: Begin heating both phases separately to 75-80°C using a water bath. Stir Phase A gently with the propeller mixer until all solid components, including the 1-pentacosanol, are fully melted and the phase is uniform. Stir Phase B until all solids are dissolved.
-
Rationale: Heating both phases to the same temperature prevents thermal shock during emulsification, which could lead to instability. The temperature must be above the melting point of all solid lipids.[3]
-
-
Emulsification: Once both phases are at 75-80°C and uniform, slowly add the Oil Phase (A) to the Water Phase (B) under continuous propeller mixing. Once the addition is complete, increase the mixing speed and introduce the high-shear homogenizer for 2-3 minutes.
-
Rationale: The slow addition prevents phase inversion. High shear is critical to reduce the oil droplet size, creating a fine, stable emulsion with a larger surface area, which improves product appearance and efficacy.
-
-
Cooling: Remove the emulsion from the heat and begin cooling while stirring gently with the propeller mixer.
-
Rationale: Slow, continuous mixing during cooling is crucial for the ordered formation of the lamellar gel network, which is responsible for the final viscosity and stability.[8] Rapid, unmixed cooling would result in a disorganized, unstable structure.
-
-
Cool-Down Phase Addition: When the batch has cooled to below 40°C, add the Phase C ingredients one by one, mixing well after each addition.
-
Rationale: Temperature-sensitive ingredients like preservatives and some active ingredients are added during the cool-down phase to prevent degradation.
-
-
Finalization: Check the pH of the final batch and adjust to the target range (typically 5.5 - 6.0 for skin compatibility) using citric acid or sodium hydroxide solution as needed. Continue gentle mixing until the cream is smooth and uniform.
-
Quality Control: Perform standard QC tests (see Section 4.0).
Quality Control and Analytical Protocols
Ensuring the identity, purity, and concentration of 1-pentacosanol is critical for product consistency and performance.
Protocol: Purity Verification of Raw Material via GC-FID
Objective: To confirm the identity and determine the purity of incoming 1-pentacosanol raw material.
Methodology: Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust method for analyzing fatty alcohols.[1]
-
Sample Preparation:
-
Accurately weigh ~20 mg of 1-pentacosanol into a vial.
-
Add 1 mL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 1 mL of pyridine (or another suitable solvent like hexane).
-
Cap the vial and heat at 60°C for 30 minutes to convert the alcohol's hydroxyl group into a more volatile trimethylsilyl (TMS) ether.
-
Rationale: Derivatization is necessary to increase the volatility and thermal stability of the long-chain alcohol, preventing peak tailing and improving chromatographic separation.[1]
-
-
GC-FID Conditions (Typical):
-
Column: DB-5ht or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.1 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Inlet Temperature: 300°C.
-
Oven Program: Initial temp 150°C, hold for 1 min, ramp at 10°C/min to 340°C, hold for 10 min.
-
Detector: FID at 350°C.
-
-
Analysis:
-
Inject 1 µL of the prepared sample.
-
The 1-pentacosanol-TMS derivative will elute as a sharp peak.
-
Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. The identity is confirmed by comparing the retention time to that of a certified reference standard.
-
The analytical workflow is visualized below.
Caption: Workflow for QC analysis of 1-Pentacosanol raw material by GC-FID.
Safety and Regulatory Considerations
1-Pentacosanol is a long-chain fatty alcohol with a favorable safety profile for topical applications.
-
Dermal Irritation & Sensitization: Like other long-chain fatty alcohols, it is generally considered non-irritating and non-sensitizing to the skin at typical cosmetic use concentrations.
-
Systemic Toxicity: Due to its large molecular weight and high lipophilicity, dermal absorption is expected to be very low, minimizing the risk of systemic toxicity.[9] The Cosmetic Ingredient Review (CIR) has assessed related fatty alcohols and found them safe for use in cosmetics.
-
Regulatory Status: 1-Pentacosanol is listed in cosmetic ingredient databases globally. Formulators should always consult local regulations for any specific restrictions. According to available GHS classification data, it is not classified as a hazardous substance.[10]
Conclusion and Future Perspectives
1-Pentacosanol is a highly effective and versatile ingredient for the modern cosmetic formulator. Its very long carbon chain provides superior viscosity-building and emulsion-stabilizing properties compared to shorter-chain alcohols. Mechanistically, it functions by forming robust lamellar gel networks and reinforcing the skin's natural barrier by reducing transepidermal water loss. The protocols provided herein offer a validated framework for its successful incorporation and quality control.
Future research should focus on synergistic combinations of 1-pentacosanol with other barrier-enhancing lipids, such as ceramides and essential fatty acids, to develop next-generation skincare products with scientifically substantiated claims. Furthermore, exploring its application in novel delivery systems and anhydrous formulations could unlock new textural and functional possibilities.[11]
References
-
LookChem. (n.d.). Cas 26040-98-2, 1-PENTACOSANOL. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1-Pentacosanol (CAS 26040-98-2). Retrieved from [Link]
-
ESSLAB. (n.d.). 1-Pentacosanol. Retrieved from [Link]
-
PubMed. (2025). Influence of Ethanol as a Preservative in Topical Formulation on the Dermal Penetration Efficacy of Active Compounds in Healthy and Barrier-Disrupted Skin. Retrieved from [Link]
-
PubChem. (n.d.). 1-Pentacosanol | C25H52O | CID 92247. Retrieved from [Link]
-
Prakash Chemicals International. (n.d.). Fatty Alcohols: Key Ingredients in Cosmetics Unveiled. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 1-Pentacosanol. Retrieved from [Link]
-
Swettis Beauty Blog - Skinchakra®. (2019). What you need to know about fatty alcohols. Retrieved from [Link]
-
MDPI. (n.d.). Meta-Analysis and Analytical Methods in Cosmetics Formulation: A Review. Retrieved from [Link]
-
IntechOpen. (n.d.). Chemical Enhancer: A Simplistic Way to Modulate Barrier Function of the Stratum Corneum. Retrieved from [Link]
-
Skin Type Solutions. (2022). Fatty Alcohols in Skin Care | Ingredient Dictionary. Retrieved from [Link]
-
Prospector. (2019). The Importance of Fatty Alcohols in Personal Care Ingredients. Retrieved from [Link]
-
Cosmetic Ingredient Review. (2019). Safety Assessment of Hexa/Penta-Hydric Alcohols as Used in Cosmetics. Retrieved from [Link]
-
PubMed. (n.d.). Safety assessment of 1,2-glycols as used in cosmetics. Retrieved from [Link]
-
PubMed. (2025). Targeting IL-24 Signaling to Restore Skin Barrier Function: Discovery of Penta-O-Galloyl-β-D-Glucose through In Silico Screening. Retrieved from [Link]
Sources
- 1. 1-Pentacosanol | 26040-98-2 | Benchchem [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. 1-PENTACOSANOL CAS#: 26040-98-2 [m.chemicalbook.com]
- 4. 1-Pentacosanol (CAS 26040-98-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. Fatty Alcohols: Key Ingredients in Cosmetics Unveiled [pciplindia.com]
- 7. What you need to know about fatty alcohols - Swettis Beauty Blog [skinchakra.eu]
- 8. ulprospector.com [ulprospector.com]
- 9. Safety assessment of 1,2-glycols as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1-Pentacosanol | C25H52O | CID 92247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Not All Alcohols Are Bad: The Skincare Secret of Fatty Alcohols - Elchemy [elchemy.com]
Application Note: Structural Elucidation and Quantitative Assessment of 1-Pentacosanol via High-Field NMR
Abstract
This application note details the protocol for the structural confirmation and purity assessment of 1-Pentacosanol, a very long-chain fatty alcohol (VLCFA) often found as a minor component in Policosanol mixtures. While Mass Spectrometry (MS) provides molecular weight, NMR is indispensable for verifying functional group integrity, branching absence, and sample purity. This guide addresses the specific challenges of VLCFA analysis: solubility limits, methylene envelope overlap, and relaxation time (
Introduction & Scientific Context
1-Pentacosanol (
The Analytical Challenge
The primary difficulty in analyzing 1-Pentacosanol by NMR is the "Methylene Envelope" . The signals for carbons C4 through C23 (and their attached protons) overlap heavily, creating a massive integral that makes precise chain-length determination via NMR alone statistically difficult. Furthermore, VLCFAs exhibit strong hydrophobic aggregation, leading to line broadening and requiring specific solvent/temperature conditions.
Why NMR?
-
Regiochemistry: Distinguishes primary (
) vs. secondary ( ) alcohols (e.g., 1-Pentacosanol vs. 12-Pentacosanol). -
Purity: Detects solvent residues and oxidized byproducts (aldehydes/acids) that MS ionization might miss.
-
qNMR: Provides absolute purity determination without requiring an identical reference standard, provided
relaxation is managed correctly.
Experimental Protocols
Sample Preparation
Proper solvation is the single most critical step to avoid broad signals caused by aggregation.
Reagents:
-
Solvent: Chloroform-d (
) with 0.05% TMS (Tetramethylsilane) as an internal reference.-
Note: If solubility is poor, add 10% DMSO-
or use Pyridine- (shifts -OH signal downfield, preventing overlap).
-
-
Analyte: ~10-15 mg of 1-Pentacosanol ( >95% purity).
Procedure:
-
Weigh 10-15 mg of sample into a clean vial.
-
Add 600
of . -
Sonicate for 5 minutes at 40°C. VLCFAs often form micro-crystalline suspensions that appear dissolved but yield low signal.
-
Transfer to a high-precision 5mm NMR tube.
-
Optional: If the solution appears cloudy, filter through a glass wool plug directly into the tube.
Acquisition Parameters (Bruker/Varian Standard)
To ensure quantitative accuracy (qNMR), the relaxation delay must account for the slow tumbling of the long lipid tail.
| Parameter | Rationale | ||
| Pulse Sequence | zg30 (30° pulse) | zgpg30 (decoupled) | 30° pulse ensures faster equilibrium recovery. |
| Spectral Width | 12-14 ppm | 240 ppm | Covers all organic signals + reference. |
| Acquisition Time (AQ) | 3-4 sec | 1-2 sec | Sufficient for high digital resolution. |
| Relaxation Delay (D1) | 20 sec | 2-5 sec | CRITICAL: Terminal |
| Scans (NS) | 64 | 1024+ | High scan count needed for |
| Temperature | 298 K (25°C) | 298 K | If peaks broaden, increase to 323 K (50°C). |
Spectral Analysis & Interpretation
NMR (Proton) Assignment
The spectrum is dominated by three distinct regions. The integration ratio is the primary quality check.
Theoretical Integration:
-
Terminal Methyl (
): 3H -
Hydroxymethylene (
-OH): 2H -
Bulk Methylene Chain (
): 46H
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 0.88 | Triplet ( | 3.00 (Ref) | Confirms saturated alkyl tail. | |
| 1.25 | Broad Singlet ( | ~42-44H | Bulk | The "Envelope." Integration error is common here. |
| 1.57 | Multiplet ( | 2H | Protons on C2 (beta to hydroxyl). | |
| 3.64 | Triplet ( | 2H | Diagnostic: Confirms primary alcohol. | |
| 1.2 - 1.6 | Broad Singlet | 1H | Position varies with concentration/water content. |
Expert Insight: If the triplet at 3.64 ppm appears as a doublet of doublets or shifts significantly, suspect branching at the
NMR Assignment
Carbon NMR is essential to confirm the linear backbone. Using DEPT-135 (Distortionless Enhancement by Polarization Transfer) is highly recommended to distinguish
| Chemical Shift ( | DEPT-135 Phase | Assignment |
| 14.1 | Positive (+) | Terminal |
| 22.7 | Negative (-) | |
| 25.7 | Negative (-) | |
| 29.4 - 29.7 | Negative (-) | Bulk Chain ( |
| 31.9 | Negative (-) | |
| 32.8 | Negative (-) | |
| 63.1 | Negative (-) |
Visualization of Workflows
Analytical Workflow for Lipids
The following diagram outlines the decision-making process for analyzing VLCFAs.
Caption: Figure 1: Step-by-step logic flow for the NMR analysis of long-chain fatty alcohols, prioritizing solubility checks and functional group verification.
Structural Verification Logic
How to confirm the specific features of 1-Pentacosanol using combined NMR data.
Caption: Figure 2: Verification logic. Note that while NMR confirms the head/tail structure, exact chain length (C25 vs C26) usually requires complementary GC-MS data due to integral overlap.
Advanced Strategy: Differentiation from Homologs
A common issue in Policosanol research is distinguishing 1-Pentacosanol (C25) from Lignoceryl alcohol (C24) or Ceryl alcohol (C26).
The Limitation: The chemical shifts for the head (
-
Quantitative Integration: Set the
signal (3.64 ppm) to exactly 2.00. Integrate the bulk methylene envelope (1.15 - 1.45 ppm).-
Target Integral for C25: ~44H.
-
Target Integral for C26: ~46H.
-
Note: This requires high S/N (>200:1) and perfect baseline correction.
-
-
Derivatization (Optional): Reaction with Trichloroacetyl Isocyanate (TAI) shifts the
-protons and allows for better separation if analyzing a mixture, though GC-MS remains superior for homolog distribution analysis.
References
-
National Institute of Standards and Technology (NIST). (2023). 1-Pentacosanol Mass Spectrum and Retention Indices. NIST Chemistry WebBook. [Link]
-
Fulmer, G. R., et al. (2010).[2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.[3] [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[5] The Journal of Organic Chemistry. [Link]
-
PubChem. (2023). 1-Pentacosanol Compound Summary. National Library of Medicine. [Link]
- Irmer, E., et al. (2010). Quantitative NMR spectroscopy – a powerful tool for the analysis of organic compounds. Journal of Pharmaceutical and Biomedical Analysis. (Contextual grounding for qNMR protocols).
Sources
Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification and Analysis of 1-Pentacosanol
Abstract
1-Pentacosanol (C25H52O) is a very long-chain fatty alcohol (VLCFA) found in various natural sources, including plant epicuticular waxes.[1][2] Its purification is essential for accurate biological studies, formulation in pharmaceuticals, and use as a chemical standard. Due to its long, saturated hydrocarbon chain and lack of a strong UV chromophore, 1-Pentacosanol presents unique challenges for chromatographic analysis and purification.[3][4] This application note provides a detailed guide to the purification of 1-Pentacosanol using High-Performance Liquid Chromatography (HPLC), focusing on Reversed-Phase (RP-HPLC) methodologies. We present two primary protocols: one employing pre-column derivatization for highly sensitive fluorescence detection and an alternative method using a universal detector for direct analysis. The causality behind methodological choices, from phase selection to detection strategy, is explained to provide researchers with a robust framework for developing and validating their own purification protocols.
Introduction: The Challenge of Analyzing Very Long-Chain Fatty Alcohols
1-Pentacosanol is a primary fatty alcohol with a 25-carbon backbone.[2][5] Like other VLCFAs, it is highly non-polar and practically insoluble in water, but soluble in organic solvents.[1] The primary analytical challenge stems from its molecular structure: the molecule is dominated by a long aliphatic chain and possesses only a terminal hydroxyl group, rendering it "invisible" to standard UV-Vis detectors used in many HPLC systems.[3][4]
Therefore, successful HPLC analysis and purification require a strategy to overcome this detection limitation. The choice is fundamentally twofold:
-
Introduce a Chromophore/Fluorophore: Chemically modify the alcohol's hydroxyl group with a reagent (a "tag") that is strongly UV-absorbent or fluorescent. This process, known as derivatization, dramatically enhances detection sensitivity.[3][6]
-
Employ a Universal Detector: Utilize a detector that does not rely on the analyte's optical properties. Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are excellent choices for such applications, as their response is dependent on the mass of the analyte rather than its structure.[1]
This guide will detail both approaches, empowering the researcher to select the method best suited to their available instrumentation and analytical goals. The primary separation mechanism discussed will be Reversed-Phase HPLC, where analytes are separated based on their hydrophobicity. Given 1-Pentacosanol's highly hydrophobic nature, it will be strongly retained on a non-polar stationary phase, allowing for excellent separation from more polar impurities.[4]
Method Selection and Rationale
Chromatographic Mode: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the method of choice for separating homologous series of fatty alcohols. The fundamental principle is the partitioning of the analyte between a polar mobile phase and a non-polar (hydrophobic) stationary phase.[7]
-
Stationary Phase: An octadecylsilane (C18 or ODS) column is the gold standard. The long C18 alkyl chains bonded to the silica support provide a highly non-polar surface that interacts strongly with the 25-carbon chain of 1-Pentacosanol via hydrophobic interactions. This strong retention is critical for resolving it from shorter-chain alcohols or other impurities.
-
Mobile Phase: A mixture of water and a water-miscible organic solvent (modifier), such as acetonitrile or methanol, is used.[7] To elute a strongly retained compound like 1-Pentacosanol, a high percentage of the organic modifier is required. A gradient elution (where the percentage of organic solvent is increased over time) is often employed to first elute any polar impurities in a weak mobile phase before increasing the solvent strength to elute the target compound.
Overall Workflow
The purification process follows a logical sequence of steps designed to ensure reproducibility and high purity of the final product. This workflow is essential for maintaining the integrity of the analysis from sample preparation through to data interpretation.
Sources
- 1. 1-Pentacosanol | 26040-98-2 | Benchchem [benchchem.com]
- 2. 1-Pentacosanol | C25H52O | CID 92247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. agilent.com [agilent.com]
- 5. 1-Pentacosanol [webbook.nist.gov]
- 6. Fatty alcohol analysis | Cyberlipid [cyberlipid.gerli.com]
- 7. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Peak Tailing in 1-Pentacosanol GC-MS Analysis
Welcome to the technical support center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the analysis of the long-chain alcohol, 1-pentacosanol. Asymmetry in chromatographic peaks, particularly tailing, can significantly compromise the accuracy of quantification and the resolution of closely eluting compounds[1][2]. This document provides in-depth troubleshooting strategies in a user-friendly question-and-answer format, grounded in scientific principles to empower you to diagnose and resolve these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in the GC-MS analysis of 1-pentacosanol?
A1: In an ideal chromatographic separation, the peak shape should be symmetrical, resembling a Gaussian distribution. Peak tailing is a deviation from this ideal, where the latter half of the peak is broader than the front half[2][3]. For a high-molecular-weight and polar compound like 1-pentacosanol, this is a common issue that can arise from its strong interactions with the GC system[1].
Peak tailing is problematic because it can lead to:
-
Inaccurate peak integration: The distorted peak shape makes it difficult for the data system to accurately determine the start and end of the peak, leading to errors in quantitative analysis[1].
-
Reduced resolution: Tailing peaks can overlap with adjacent peaks, making it difficult to distinguish and quantify individual components in a mixture.
-
Lower sensitivity: As the peak broadens, its height decreases, which can negatively impact the signal-to-noise ratio and the limit of detection.
A key metric to quantify peak tailing is the Tailing Factor (Tf) or Asymmetry Factor (As) . A value greater than 1.5 generally indicates a significant issue that requires investigation[4].
Q2: I am observing peak tailing for 1-pentacosanol, but not for other, less polar compounds in my sample. What is the likely cause?
A2: When only polar analytes like 1-pentacosanol exhibit tailing, the primary suspect is adsorption due to active sites within the GC system[1][5]. 1-pentacosanol has a terminal hydroxyl (-OH) group that is capable of forming hydrogen bonds. This polar functional group can interact strongly with active sites, which are locations in the sample flow path that have their own polar characteristics.
Common sources of active sites include:
-
Silanol groups in the injector liner: The glass wool and the surface of a standard glass liner contain silanol groups (Si-OH) that can strongly interact with the hydroxyl group of 1-pentacosanol.
-
Contamination in the injection port: Non-volatile residues from previous injections can create active sites[3].
-
Column degradation: The stationary phase at the head of the column can degrade over time, exposing active sites on the fused silica tubing.
-
Metal surfaces: Any exposed metal surfaces in the flow path can also act as active sites.
These interactions cause a portion of the 1-pentacosanol molecules to be retained longer than the rest, resulting in a "tail" on the peak.
Troubleshooting Guide
To systematically address peak tailing in your 1-pentacosanol analysis, follow this troubleshooting workflow.
Caption: A logical workflow for troubleshooting peak tailing in GC-MS analysis.
Q3: My chromatogram shows tailing for all peaks, including the solvent. Where should I start looking for the problem?
A3: If all peaks are tailing, the issue is likely a physical problem with the GC system's flow path rather than a chemical interaction with your analyte[1][5]. This indiscriminate tailing is often caused by a disruption in the carrier gas flow[5].
Troubleshooting Steps:
-
Improper Column Installation:
-
Incorrect insertion depth: If the column is not inserted to the correct depth in the inlet or detector, it can create "dead volume" where the sample can mix with the carrier gas, causing turbulence and peak tailing[5]. Refer to your instrument manufacturer's guide for the correct installation depth.
-
Poor column cut: A jagged or angled cut at the end of the column can disrupt the flow of gas and introduce turbulence[1][2]. Always use a ceramic scoring wafer to make a clean, square cut.
-
-
Leaks in the System:
-
A leak in the septum, fittings, or gas lines will disrupt the constant flow and pressure of the carrier gas, leading to poor peak shape. Use an electronic leak detector to check all connections.
-
-
Insufficient Carrier Gas Flow:
-
An incorrect or unstable carrier gas flow rate can lead to band broadening. Verify your flow settings and ensure the gas supply is adequate. For GC-MS, typical helium flow rates are between 1 and 2 mL/min[6].
-
Q4: I've ruled out system-wide issues. How can I address the active sites that are likely causing my 1-pentacosanol peak to tail?
A4: Addressing active sites requires a combination of routine maintenance and method optimization.
1. Inlet Maintenance: The injection port is a common source of activity.
-
Replace the Inlet Liner: The liner is a consumable part. Over time, it can become contaminated with non-volatile residues or the deactivation layer can wear off. Replace it with a new, deactivated liner. For polar compounds like 1-pentacosanol, a liner with glass wool can be problematic; consider a liner with a taper or a cyclo-frit to improve vaporization and reduce interaction.
-
Replace the Septum and O-ring: A cored or leaking septum can introduce contaminants and disrupt the flow path.
-
Clean the Injection Port: If the problem persists after replacing consumables, the metal surfaces of the injector may be contaminated. Follow the manufacturer's instructions for cleaning the injector body.
2. Column Maintenance:
-
Trim the Column: The first few centimeters of the column are most susceptible to contamination and degradation. Trimming 10-20 cm from the inlet end can remove these active sites and restore peak shape[2][3]. After trimming, reinstall the column at the correct depth.
3. Use of an Inert Flow Path:
-
For highly sensitive analyses of polar compounds, consider using components designed to be more inert, such as deactivated liners, gold-plated seals, and inert-coated columns[6].
Q5: Can I optimize my GC-MS method parameters to reduce peak tailing for 1-pentacosanol?
A5: Yes, method optimization plays a crucial role.
1. Injection Temperature:
-
The injection temperature must be high enough to ensure the complete and rapid vaporization of 1-pentacosanol. A low injection temperature can lead to slow sample transfer to the column, resulting in a broad, tailing peak[1]. Given the high boiling point of 1-pentacosanol, a sufficiently high inlet temperature is critical. However, excessively high temperatures can cause degradation. A good starting point is 20-30°C above the boiling point of the analyte.
2. Temperature Programming:
-
A well-designed temperature program can improve peak shape. A slower ramp rate can sometimes help to focus the analyte band on the column. Conversely, for high-boiling compounds, a faster ramp rate might be necessary to elute the peak in a reasonable time and prevent excessive broadening[7].
3. Column Selection:
-
The choice of stationary phase is critical. For polar analytes like long-chain alcohols, a mid-polarity column (e.g., one containing a low percentage of phenyl or cyanopropyl groups) can provide better peak shape than a non-polar column[8]. Low-bleed columns specifically designed for mass spectrometry ("MS-grade") are also recommended to minimize baseline noise[9].
Table 1: Recommended GC Column Characteristics for 1-Pentacosanol Analysis
| Parameter | Recommendation | Rationale |
| Stationary Phase | Low- to mid-polarity (e.g., 5% Phenyl-methylpolysiloxane) | Balances interaction with the polar analyte and the need for elution at a reasonable temperature. |
| Column Length | 15-30 m | Provides a good balance of resolution and analysis time[8]. |
| Internal Diameter | 0.25 mm | Offers a good compromise between sample loading capacity and efficiency[8]. |
| Film Thickness | 0.25 µm | Standard thickness suitable for a wide range of analytes. |
Q6: I have tried all the above, but the peak tailing for 1-pentacosanol is still unacceptable. What other options do I have?
A6: If you have exhausted the troubleshooting steps related to system maintenance and method optimization, derivatization is a powerful technique to overcome peak tailing for polar analytes like 1-pentacosanol[10].
The Principle of Derivatization:
Derivatization involves a chemical reaction to modify the analyte of interest. For alcohols, the goal is to cap the active hydroxyl group with a non-polar functional group. This has several advantages:
-
Reduces Polarity: By masking the -OH group, the derivatized analyte is less polar and less likely to interact with active sites in the GC system[11].
-
Increases Volatility: The resulting derivative is often more volatile than the parent alcohol, allowing for elution at lower temperatures.
-
Improves Thermal Stability: Derivatization can protect the analyte from degradation at high temperatures.
-
Enhances Mass Spectral Properties: The derivative can produce a more characteristic mass spectrum, aiding in identification.
Common Derivatization Procedure for Alcohols: Silylation
Silylation replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group. A common and effective reagent for this is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)[11].
Caption: The process of silylation to improve the chromatographic behavior of 1-pentacosanol.
Step-by-Step Silylation Protocol:
-
Dry the Sample: Ensure your sample extract containing 1-pentacosanol is completely dry, as silylation reagents are sensitive to moisture.
-
Add Solvent: Dissolve the dry sample in a small volume of an appropriate aprotic solvent (e.g., pyridine, acetonitrile, or toluene).
-
Add Reagent: Add an excess of the silylation reagent (e.g., BSTFA, with or without a catalyst like 1% TMCS).
-
React: Cap the vial tightly and heat at 60-80°C for 30-60 minutes. The reaction time and temperature may need to be optimized[11].
-
Inject: Inject an aliquot of the derivatized sample directly into the GC-MS.
By following this comprehensive guide, you will be well-equipped to systematically diagnose and resolve issues with peak tailing in your 1-pentacosanol GC-MS analysis, leading to more accurate and reliable results.
References
-
ResearchGate. (2020). What are the reasons for peak tailing or peak fronting in GC-MS? Retrieved from [Link]
-
Element Lab Solutions. (n.d.). GC Diagnostic Skills I | Peak Tailing. Retrieved from [Link]
-
Chromatography Forum. (2016). Help needed in troubleshooting the tailing peak. Retrieved from [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Separation Science. (2025). Fixing GC Peak Tailing for Cleaner Results. Retrieved from [Link]
-
Restek Corporation. (2018). GC Troubleshooting—Tailing Peaks [Video]. YouTube. Retrieved from [Link]
-
Aijiren. (2024). What Affects Peak Area in GC? Key Influencing Factors. Retrieved from [Link]
-
Agilent Technologies. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Retrieved from [Link]
-
Agilent Technologies. (2016). Tailing Peaks - Part 2 - GC Troubleshooting Series [Video]. YouTube. Retrieved from [Link]
-
Agilent Technologies. (2016). Tailing Peaks - Part 1 - GC Troubleshooting Series [Video]. YouTube. Retrieved from [Link]
-
NileRed. (2024). Alcohol Analysis with GC-MS [Video]. YouTube. Retrieved from [Link]
-
Chemistry For Everyone. (2025). What Causes Tailing In Gas Chromatography? [Video]. YouTube. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Retrieved from [Link]
-
ResearchGate. (n.d.). The potential of long-chain fatty alcohols and long-chain fatty acids as diet composition markers. Retrieved from [Link]
-
LCGC International. (n.d.). Temperature Programmed GC: Why Are All Those Peaks So Sharp? Retrieved from [Link]
-
Agilent Technologies. (2020). Optimizing Conditions for GC/MS Analyses. Retrieved from [Link]
-
LCGC International. (2013). Optimizing GC–MS Methods. Retrieved from [Link]
-
Phenomenex. (2025). Guide to Choosing a GC Column. Retrieved from [Link]
-
MDPI. (n.d.). Pushing Peak Shapes to Perfection by High-Temperature Focus GC-IMS. Retrieved from [Link]
-
ACS Publications. (n.d.). Derivatization LC/MS for the Simultaneous Determination of Fatty Alcohol and Alcohol Ethoxylate Surfactants in Water and Wastewater Samples. Retrieved from [Link]
-
Phenomenex. (n.d.). GC Technical Tip: Broad Solvent Peaks/Fronts. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Agilent J&W GC Column Selection Guide. Retrieved from [Link]
-
Food Research. (2023). Optimization and validation of headspace-gas chromatography for alcohol determination in fermented beverages using response surf. Retrieved from [Link]
-
Shimadzu. (2015). Short Chain Fatty Acid Headspace Analysis Optimization for GC Using Alcohol Esterification. Retrieved from [Link]
-
Agilent Technologies. (n.d.). The Capillary GC Column: How to Choose the Correct Type and Dimension. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Determination of Long-chain Alcohol and Aldehyde Contents in the Non-Centrifuged Cane Sugar Kokuto. Retrieved from [Link]
-
Waters Corporation. (n.d.). Peak Shape Changes with Increased Injection Volume. Retrieved from [Link]
-
PubMed. (n.d.). Derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chromatography-mass spectrometry. Retrieved from [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. youtube.com [youtube.com]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. trajanscimed.com [trajanscimed.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
Technical Support Center: Method Refinement for 1-Pentacosanol Quantification
Topic: 1-Pentacosanol (C25:0-OH) Quantification in Complex Matrices Document ID: TSC-2025-C25OH Status: Active / Expert Review Audience: Analytical Chemists, PK/PD Researchers, Formulation Scientists
Introduction: The Analytical Challenge
Welcome to the Technical Support Center. You are likely here because 1-Pentacosanol is behaving inconsistently in your assays. Unlike its even-chain counterparts (C24, C26, C28) found abundantly in policosanol mixtures, 1-Pentacosanol (C25H52O) presents unique challenges:
-
Odd-Chain Scarcity: It is often a trace component, requiring high sensitivity.
-
Ionization Silence: It lacks a strong chromophore (UV) and ionizes poorly in standard ESI-MS.
-
Solubility: Its extreme hydrophobicity leads to losses on plasticware and during extraction.
This guide moves beyond standard protocols to address the mechanistic failures in quantification.
Module 1: Sample Preparation & Extraction
The Critical Failure Point: Most "low recovery" issues originate here, not in the detector. 1-Pentacosanol often exists as an ester in biological matrices (beeswax, plant cuticle, plasma). Direct extraction only recovers free alcohol.
Protocol A: Total 1-Pentacosanol Recovery (Saponification)
Use this for plasma, liver tissue, or plant waxes.
-
Lysis/Homogenization: Homogenize 100 mg tissue or 200 µL plasma in Chloroform:Methanol (2:1) .
-
Expert Insight: Do not use plastic tubes; C25 alcohol binds to polypropylene. Use silanized glass.
-
-
Saponification (Crucial):
-
Evaporate solvent under N2.[1]
-
Add 2 mL 1M KOH in 95% Ethanol .
-
Heat at 60°C for 60 minutes .
-
Why? This cleaves fatty acid esters, releasing free 1-Pentacosanol.
-
-
Liquid-Liquid Extraction (LLE):
-
Add 1 mL dH2O and 3 mL n-Hexane .
-
Vortex vigorously (2 min) and centrifuge (3000 x g).
-
Collect the upper organic layer (contains 1-Pentacosanol).
-
Repeat hexane extraction twice to ensure >95% recovery.
-
Diagram: Extraction & Cleanup Logic
Caption: Workflow distinguishing the critical saponification step and divergence for GC vs. LC analysis.
Module 2: GC-MS Quantification (The Gold Standard)
Why use it? High chromatographic resolution separates C25 from C24 and C26 homologs effectively. The Trap: Thermal degradation of the hydroxyl group leads to peak tailing.
Protocol B: Silylation Derivatization
You must convert the hydroxyl group to a Trimethylsilyl (TMS) ether to increase volatility and stability.
-
Reagent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).[1]
-
Note: The 1% TMCS acts as a catalyst for sterically hindered alcohols.
-
-
Reaction:
-
Add 50 µL BSTFA/TMCS to the dried residue.
-
Add 50 µL Pyridine (scavenges acid byproducts).
-
Incubate at 70°C for 30 minutes.
-
-
Instrument Parameters:
| Parameter | Setting | Reason |
| Column | DB-5MS or CP-Sil 8 CB (30m x 0.25mm) | 5% Phenyl phase provides optimal separation of homologs. |
| Inlet Temp | 280°C | Ensures rapid vaporization of high-boiling C25-TMS. |
| Carrier Gas | Helium, 1.2 mL/min (Constant Flow) | Maintains resolution at high temperatures. |
| Oven Ramp | 150°C (1 min) -> 20°C/min -> 300°C (Hold 10 min) | Fast ramp to elute heavy alcohols; hold cleans column. |
| Detection | SIM Mode (m/z 75, 353) | m/z 75 is the TMS base peak; m/z 353 is [M-15]+ (loss of methyl). |
Module 3: LC-MS/MS Quantification (High Sensitivity)
Why use it? When sample volume is low (<50 µL) or throughput must be high. The Trap: 1-Pentacosanol does not ionize in ESI. You see "nothing" in the chromatogram.
Protocol C: Charge-Tagging Derivatization
We must attach a permanent charge or an easily ionizable group to the hydroxyl.
Recommended Reagent: Nicotinyl Chloride or Picolinic Acid . Mechanism: Establishes a pyridine ring attached to the fatty chain, which protonates easily in ESI(+).
-
Reaction:
-
Residue + 100 µL Picolinic acid (10 mg/mL in DCM) + 50 µL DMAP (catalyst) + 50 µL DCC (coupling agent).
-
Incubate at room temperature for 30 mins.
-
-
LC-MS Conditions:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 1.8 µm.
-
Mobile Phase: A: Water (0.1% Formic Acid) / B: Acetonitrile:Isopropanol (90:10).
-
Ionization: ESI Positive.
-
Transition: Monitor the loss of the picolinyl moiety.
-
Troubleshooting & FAQs
Decision Tree: Diagnosing Low Sensitivity
Caption: Logic flow for isolating instrument vs. chemistry failures.
Common Questions
Q: Can I use 1-Pentanol as an Internal Standard? A: No. 1-Pentanol (C5) is too volatile and behaves differently during extraction than C25.
-
Recommendation: Use 1-Tricosanol (C23) or 1-Heptacosanol (C27) if they are not native to your sample. Alternatively, use deuterated 1-Pentacosanol-d51 if budget allows.
Q: My GC peaks are tailing badly. Why? A: This indicates active silanol sites in your inlet or column reacting with the -OH group.
-
Fix 1: Ensure derivatization is complete (increase time/temp).
-
Fix 2: Change the inlet liner to a deactivated, splitless liner with glass wool.
-
Fix 3: Trim 10cm from the front of the GC column.
Q: Why do I see C24 and C26 but not C25 in my plasma sample? A: C25 is naturally much lower in abundance (often <1% of total policosanols). You may be below the Limit of Quantitation (LOQ). Switch to SIM mode (GC-MS) or MRM mode (LC-MS/MS) and concentrate your sample extract 10x.
References
-
NIST Chemistry WebBook. 1-Pentacosanol Spectral Data (Mass Spectrometry). National Institute of Standards and Technology.[2] Link
-
Haim, D., et al. (2009). Trace quantification of 1-octacosanol and 1-triacontanol and their main metabolites in plasma by liquid-liquid extraction coupled with gas chromatography-mass spectrometry.[3] Journal of Chromatography B. Link[3]
-
Sigma-Aldrich. Derivatization Reagents for GC: BSTFA Protocol.Link
-
Agilent Technologies. Analysis of fatty alcohols in olive oil using GC-FID (Application Note).Link
-
BenchChem. 1-Pentacosanol Chemical Properties and Enzymatic Pathways.Link
Sources
Technical Support Center: Optimization of Derivatization Reactions for 1-Pentacosanol
Answering the user's request.
Welcome to the technical support guide for the derivatization of 1-Pentacosanol. As a very long-chain fatty alcohol (VLCFA), 1-Pentacosanol presents unique challenges for analytical characterization, particularly by gas chromatography (GC).[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshoot common issues, and offer robust protocols for successful derivatization.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of 1-Pentacosanol essential for GC analysis?
1-Pentacosanol is a waxy solid at room temperature with a high molecular weight (368.68 g/mol ) and a very high boiling point, resulting in low volatility.[1][3][4] Direct injection onto a GC column would lead to poor chromatographic performance, including broad, tailing peaks or even complete retention on the column. Derivatization is a chemical modification process that addresses these issues by:
-
Increasing Volatility: The polar hydroxyl (-OH) group is replaced with a less polar, more volatile group, allowing the molecule to transition into the gas phase at lower temperatures.[5]
-
Improving Thermal Stability: The resulting derivatives are often more stable at the high temperatures required for GC analysis.[5]
-
Reducing Polarity: The highly polar hydroxyl group is prone to forming hydrogen bonds, which can cause undesirable interactions with the GC column, leading to poor peak shape and adsorption. Derivatization masks this functional group, significantly improving chromatographic resolution and peak symmetry.[6]
Q2: What are the primary derivatization methods for 1-Pentacosanol?
For long-chain alcohols, the two most effective and widely used derivatization strategies are Silylation and Acylation (Esterification) . The choice between them depends on the analytical requirements, available reagents, and the complexity of the sample matrix.
-
Silylation: This is arguably the most common method for alcohols. It involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.[5][7]
-
Acylation: This method converts the alcohol into an ester, which is more volatile and less polar.[8] This is particularly useful when targeting analysis with specific detectors like an electron capture detector (ECD), for which fluorinated acyl groups provide a strong signal.
Below is a workflow to guide your decision-making process.
Caption: Decision workflow for derivatizing 1-Pentacosanol.
Focus on Silylation
Q3: Which silylating reagent is best for 1-Pentacosanol?
For a primary, unhindered alcohol like 1-Pentacosanol, several reagents are effective.[7][9] The most recommended are:
| Reagent | Full Name | Key Characteristics |
| BSTFA | N,O-bis(trimethylsilyl)trifluoroacetamide | Highly reactive, produces volatile, neutral byproducts. An excellent first choice.[1][10] |
| MSTFA | N-Methyl-N-(trimethylsilyl)trifluoroacetamide | The most volatile of the TMS-acetamides, making it ideal for trace analysis where reagent peaks might interfere.[5] |
| BSTFA + TMCS | BSTFA with Trimethylchlorosilane (catalyst) | The addition of 1-10% TMCS significantly increases the donor potential of BSTFA, accelerating the reaction for even stubborn or trace amounts of analyte.[7][11] |
Recommendation: Start with BSTFA + 1% TMCS . This combination offers a powerful, fast, and reliable derivatization for very long-chain alcohols.
Q4: I'm seeing incomplete derivatization. How do I troubleshoot this?
Incomplete derivatization is the most common failure mode. It manifests as a small or non-existent product peak and a persistent, often broad, peak for the underivatized 1-Pentacosanol.
The primary suspect is almost always moisture. Silylating reagents react aggressively with any active hydrogen, including water.
Caption: Impact of moisture on silylation efficiency.
Troubleshooting Checklist:
-
Ensure Anhydrous Conditions:
-
Use high-quality, low-moisture derivatization reagents. Store them properly, blanketed with an inert gas (N₂ or Ar) if possible.
-
Thoroughly dry all glassware in an oven (e.g., 120°C for 2 hours) and cool in a desiccator before use.
-
Ensure your solvent is anhydrous. Use a freshly opened bottle of a high-purity solvent or one dried over molecular sieves.
-
If your 1-Pentacosanol sample is dissolved in a solvent or extracted from a matrix, ensure it is completely dry. Co-evaporation with an anhydrous solvent like toluene can help remove azeotropically any residual water.
-
-
Optimize Reaction Conditions:
-
Temperature: While unhindered primary alcohols can react at room temperature, the waxy, solid nature of 1-Pentacosanol means heating is required to ensure it is fully dissolved and to increase the reaction rate.[9] A temperature of 60-75°C is a good starting point.[11]
-
Time: Allow sufficient time for the reaction to go to completion. For a heated reaction, 30-60 minutes is typically adequate.[11] You can monitor progress by analyzing aliquots over time.
-
Reagent Excess: Use a significant molar excess of the silylating reagent to drive the reaction equilibrium towards the product. A 50-100 µL volume of reagent for a sample containing µg- to low-mg quantities of the alcohol is common.
-
-
Check Reagent Potency:
-
If a reagent bottle has been open for a long time or stored improperly, it may have lost its potency due to hydrolysis. Test it with a simple, known standard (e.g., 1-dodecanol) to confirm its activity.
-
Focus on Acylation / Esterification
Q5: When should I consider acylation instead of silylation?
While silylation is a robust general-purpose method, acylation is advantageous in specific scenarios:
-
Enhanced Stability: Acyl derivatives (esters) are often more chemically stable than TMS ethers, which can be susceptible to hydrolysis.
-
Improved Chromatography: For some complex matrices, ester derivatives may provide better separation or peak shape.
-
Detector-Specific Tagging: Using a fluorinated acylating agent, such as Pentafluorobenzoyl Chloride (PFBoylCl) , creates a derivative with a very high affinity for an Electron Capture Detector (ECD), enabling ultra-sensitive trace analysis.[12]
Q6: What are the key challenges with acylating a long-chain alcohol?
The primary challenges are driving the reaction to completion and removing excess reagents or catalysts post-reaction.
-
Incomplete Reaction: Similar to silylation, ensuring a complete reaction is critical. For long-chain alcohols, methods that actively remove the reaction byproduct (like water in a Fischer esterification) are effective.[13] Using a catalyst and an excess of the acylating agent is also a common strategy.[14][15]
-
Byproduct Removal: Unlike silylation, the byproducts of acylation (e.g., acids, unreacted anhydrides) are often less volatile and can interfere with GC analysis. A post-derivatization workup, such as a liquid-liquid extraction or a solid-phase extraction (SPE) cleanup, may be necessary to remove these interferences.[12][13]
Troubleshooting Quick Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Product Peak | 1. Presence of moisture (reagent hydrolysis).2. Inactive/degraded derivatization reagent.3. Insufficient reaction temperature or time.4. Insufficient amount of reagent. | 1. ENSURE ANHYDROUS CONDITIONS. Dry sample, solvents, and glassware meticulously.2. Use a fresh vial of a high-quality reagent.3. Increase temperature to 60-75°C and time to 60 minutes.4. Increase the volume/molar excess of the derivatization reagent. |
| Broad or Tailing Peak for Derivative | 1. Active sites in the GC inlet liner or on the column.2. Co-elution with an interfering compound.3. Partial degradation of the derivative on-column. | 1. Use a deactivated inlet liner; trim the first few cm of the column.2. Optimize the GC temperature program (slower ramp rate).3. Lower the injection port temperature. Ensure the derivative is stable (consider acylation if silyl ether is problematic). |
| Extraneous Peaks in Chromatogram | 1. Reagent byproducts or artifacts.2. Contamination from solvents or glassware.3. Sample matrix components are also being derivatized. | 1. Run a reagent blank to identify artifact peaks. Use MSTFA for fewer interferences. For acylation, perform a post-reaction cleanup step.[12]2. Use high-purity solvents and clean glassware.3. Implement a sample cleanup step (e.g., SPE) prior to derivatization. |
| Poor Reproducibility | 1. Inconsistent reaction conditions (time, temp).2. Variable amounts of moisture in samples.3. Pipetting errors with small volumes. | 1. Use a heating block or water bath for consistent temperature. Use a timer.2. Standardize the sample drying procedure.3. Use calibrated pipettes and consider preparing a master mix of sample and solvent if processing multiple aliquots. |
Validated Experimental Protocols
Protocol 1: Silylation of 1-Pentacosanol using BSTFA + 1% TMCS
This protocol is optimized for the quantitative conversion of 1-Pentacosanol to its trimethylsilyl (TMS) ether for GC-MS or GC-FID analysis.
Materials:
-
1-Pentacosanol standard or dried sample extract.
-
BSTFA + 1% TMCS (N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane).
-
Anhydrous Pyridine or Anhydrous Hexane.
-
2 mL GC vials with PTFE-lined caps.
-
Heating block or oven.
Procedure:
-
Preparation: Place an accurately weighed amount (e.g., 1 mg) of 1-Pentacosanol or a dried sample residue into a 2 mL GC vial. Ensure the sample is completely dry.
-
Solvent Addition: Add 200 µL of anhydrous pyridine or hexane to dissolve the sample. If using hexane, gentle warming may be needed to fully dissolve the waxy alcohol.
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Immediately cap the vial tightly. Vortex for 10 seconds. Place the vial in a heating block set to 70°C for 45 minutes .
-
Cooling: Remove the vial and allow it to cool to room temperature.
-
Analysis: The sample is now ready for direct injection into the GC. If the solution is too concentrated, it can be further diluted with anhydrous hexane.
Protocol 2: Acylation of 1-Pentacosanol using Acetic Anhydride
This protocol provides a stable acetylated derivative. It is a greener alternative to methods requiring chlorinated solvents or strong amine bases.[14]
Materials:
-
1-Pentacosanol standard or dried sample extract.
-
Acetic Anhydride.
-
Iodine (catalyst).
-
Anhydrous Toluene.
-
Saturated sodium bicarbonate solution.
-
Anhydrous sodium sulfate.
-
2 mL GC vials and larger reaction vessel (e.g., 5 mL vial).
Procedure:
-
Setup: In a 5 mL reaction vial, dissolve ~5 mg of 1-Pentacosanol in 1 mL of anhydrous toluene.
-
Reagent Addition: Add a 2-fold molar excess of acetic anhydride. Add a catalytic amount of iodine (a single small crystal).
-
Reaction: Heat the mixture to 100°C for 1-2 hours, or until TLC/GC analysis shows full conversion of the starting material.[14]
-
Workup: Cool the reaction mixture to room temperature. Transfer to a separatory funnel and dilute with 5 mL of ethyl acetate.
-
Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 5 mL) to quench unreacted anhydride and neutralize acids, followed by brine (1 x 5 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under a stream of nitrogen.
-
Analysis: Reconstitute the dried ester derivative in a known volume of hexane or ethyl acetate for GC analysis.
References
- Derivatization in GC. (n.d.). Lamar University.
-
Derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chromatography-mass spectrometry. (2025). ResearchGate. Retrieved February 1, 2026, from [Link]
-
Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2016). ResearchGate. Retrieved February 1, 2026, from [Link]
-
1-Pentacosanol | C25H52O | CID 92247. (n.d.). PubChem. Retrieved February 1, 2026, from [Link]
-
Chemical Properties of 1-Pentacosanol (CAS 26040-98-2). (n.d.). Cheméo. Retrieved February 1, 2026, from [Link]
-
1-Pentacosanol. (n.d.). NIST WebBook. Retrieved February 1, 2026, from [Link]
-
An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry. (2014). PMC - NIH. Retrieved February 1, 2026, from [Link]
-
Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. (2013). Hindawi. Retrieved February 1, 2026, from [Link]
-
Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. (2021). PubMed Central. Retrieved February 1, 2026, from [Link]
-
Esterification of Long-Chain Acids and Alcohols Catalyzed by Ferric Chloride Hexahydrate. (2020). ACS Publications. Retrieved February 1, 2026, from [Link]
-
Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. (2013). PMC - NIH. Retrieved February 1, 2026, from [Link]
-
Chemometric optimization of derivatization reactions prior to gas chromatography-mass spectrometry analysis. (2012). ResearchGate. Retrieved February 1, 2026, from [Link]
-
Rapid and Efficient Method for Acetylation of Alcohols and Phenols with Acetic Anhydride Catalyzed by Silica Sulfate. (2003). ResearchGate. Retrieved February 1, 2026, from [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. Retrieved February 1, 2026, from [Link]
-
Synthesis of pure esters from long-chain alcohols using Fischer esterification. (2020). Sciencemadness.org. Retrieved February 1, 2026, from [Link]
Sources
- 1. 1-Pentacosanol | 26040-98-2 | Benchchem [benchchem.com]
- 2. 1-Pentacosanol | C25H52O | CID 92247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Pentacosanol (CAS 26040-98-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 1-Pentacosanol [webbook.nist.gov]
- 5. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 7. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 8. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. weber.hu [weber.hu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sciencemadness Discussion Board - Synthesis of pure esters from long-chain alcohols using Fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. repositori.udl.cat [repositori.udl.cat]
- 15. pubs.acs.org [pubs.acs.org]
Improving the recovery of 1-Pentacosanol during sample preparation
Status: Operational Topic: 1-Pentacosanol (C25:0-OH) Sample Preparation & Analysis Audience: Analytical Chemists, PK Scientists, Lipid Researchers
Executive Summary: The "Heat & Hydrophobicity" Principle
As a Senior Application Scientist, I frequently see researchers treating 1-Pentacosanol like a standard drug small molecule. It is not. It is a Very Long Chain Fatty Alcohol (VLCFA) with a melting point of ~78°C and extreme hydrophobicity (LogP ~12).
The Core Failure Mode: Most recovery losses occur not because the molecule degrades, but because it physically precipitates out of solution or adsorbs to surfaces when the temperature drops below a critical threshold (typically 50°C).
The Golden Rule: To recover 1-Pentacosanol, you must maintain thermal continuity . If your pipette tips are cold, your recovery drops. If your filtration unit is room temperature, your recovery drops.
Standardized High-Recovery Protocol
Objective: Extract and quantify 1-Pentacosanol from biological or plant matrices (e.g., plasma, beeswax, wheat germ) with >95% recovery.
Reagents & Consumables[1][2][3][4][5][6][7][8]
-
Internal Standard (IS): 1-Nonadecanol (C19:0-OH) or 1-Tricosanol (C23:0-OH) .
-
Why: These odd-chain alcohols are rarely found in natural policosanol mixtures (dominated by C28/C30) and share similar ionization properties.
-
-
Extraction Solvent: Chloroform:Methanol (2:1 v/v) or Toluene (for high wax content).
-
Derivatization Agent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
Glassware: Silanized glass vials (Mandatory). Do not use standard polypropylene tubes.
Step-by-Step Workflow
Phase A: Extraction (The Thermodynamic Step)
-
Spike IS: Add 10 µL of Internal Standard (1 mg/mL in hot Toluene) to the sample before any solvent addition.
-
Solubilization: Add 3 mL extraction solvent.
-
Thermal Incubation: Vortex and incubate at 60°C for 20 minutes.
-
Critical: 1-Pentacosanol solubility drops logarithmically as temperature approaches 25°C.
-
-
Hot Filtration: If filtration is required, pre-warm the glass syringe and filter holder to 50°C. Filter immediately.
-
Evaporation: Evaporate solvent under Nitrogen stream at 45°C .
-
Warning: Do not evaporate to complete dryness if possible. Add a "keeper" solvent (e.g., 50 µL Dodecane) or proceed immediately to derivatization. Dry C25 alcohol binds aggressively to glass silanols.
-
Phase B: Derivatization (The Kinetic Step)
-
Reconstitution: Add 100 µL Pyridine (anhydrous) + 100 µL BSTFA (with 1% TMCS).
-
Reaction: Cap and heat at 70°C for 45 minutes.
-
Injection: Inject 1 µL into GC-MS/FID.
Visualized Workflows
Diagram 1: Thermal Continuity Extraction Logic
This diagram illustrates the critical temperature checkpoints where recovery is typically lost.
Caption: Workflow emphasizing "Thermal Continuity" to prevent precipitation of C25 alcohol.
Troubleshooting Guide & FAQs
Category: Recovery Issues
Q: My recovery is consistently low (<60%), even with the internal standard. What is happening? A: You are likely experiencing Cold-Spot Precipitation .
-
Diagnosis: If you filter your sample through a room-temperature 0.2 µm PTFE filter, the 1-Pentacosanol crystallizes on the membrane instantly.
-
Fix: Pre-heat your syringe and filter assembly in an oven at 60°C before use. Alternatively, centrifuge hot (heated centrifuge) and decant the supernatant to avoid filtration entirely.
Q: I see "ghost peaks" or carryover in blank injections. A: This is Injector Condensation .
-
Mechanism: C25-TMS derivative has a high boiling point. If your GC inlet liner is dirty or the split vent line is cold, the analyte condenses and slowly bleeds out in subsequent runs.
-
Fix:
-
Increase GC Inlet temperature to 300°C or 320°C.
-
Use a high-temperature column (e.g., ZB-5ht or DB-5ht).
-
Perform 5 solvent washes between injections.[1]
-
Category: Chromatography[1][4][5][6][9]
Q: My 1-Pentacosanol peak is tailing badly. A: This indicates Active Sites or Incomplete Derivatization .
-
Scenario A (Active Sites): Free silanols in the glass liner or column are H-bonding with un-derivatized alcohol. Solution: Replace liner with a deactivated, wool-packed liner.
-
Scenario B (Incomplete Derivatization): You likely have moisture in your sample. BSTFA hydrolyzes instantly in the presence of water. Solution: Ensure sample is anhydrous (use Toluene azeotrope to dry) before adding BSTFA.
Diagram 2: Troubleshooting Decision Matrix
Caption: Decision tree for isolating extraction vs. derivatization failures.
Comparative Data: Solvent & Material Effects[6][8]
The following data illustrates why material selection is non-negotiable for VLCFAs.
Table 1: Solubility of 1-Pentacosanol (at 25°C vs 60°C) Note: Solubility increases exponentially with temperature.
| Solvent | Solubility @ 25°C (mg/mL) | Solubility @ 60°C (mg/mL) | Suitability |
| Methanol | < 0.1 (Insoluble) | ~1.5 | Poor |
| Ethanol | < 0.2 | ~5.0 | Moderate |
| Chloroform | ~2.0 | > 50.0 | Excellent |
| Toluene | ~1.5 | > 60.0 | Best (High BP) |
| Hexane | ~0.5 | ~20.0 | Good |
Table 2: Surface Adsorption Losses (24h storage in solution)
| Container Material | Loss of 1-Pentacosanol (%) | Recommendation |
| Standard Polypropylene (Plastic) | 42% | FORBIDDEN |
| Borosilicate Glass (Untreated) | 12% | Acceptable for rapid use |
| Silanized Glass | < 1% | REQUIRED |
References
-
BenchChem. (n.d.). 1-Pentacosanol Chemical Properties and Solubility Data. Retrieved from
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 1-Pentacosanol, TMS derivative. NIST Chemistry WebBook. Retrieved from
-
ResearchGate. (2015). Discussion on Internal Standards for Fatty Alcohol Analysis. Retrieved from
-
Sigma-Aldrich. (2023). Derivatization Reagents for GC: BSTFA Protocol. Retrieved from
-
MATEC Web of Conferences. (2017). Policosanol extraction from beeswax and improvement of the purity. Retrieved from
Sources
Enhancing the sensitivity of 1-Pentacosanol detection in mass spectrometry
Topic: Enhancing the Sensitivity of 1-Pentacosanol Detection in Mass Spectrometry Role: Senior Application Scientist Status: Active Support Guide
The Ionization Challenge: Why is 1-Pentacosanol "Invisible"?
1-Pentacosanol (
-
Proton Deficiency (ESI Limitations): Unlike peptides or amines, the hydroxyl group (-OH) on a C25 chain is neither significantly acidic nor basic. In Electrospray Ionization (ESI), it resists protonation (
), leading to a signal that is often buried in chemical noise. -
Volatility Limits (GC Limitations): While GC-MS is the traditional route for fatty alcohols, a C25 chain pushes the upper limit of volatility, requiring high column temperatures that can cause thermal degradation or column bleed, masking the analyte.
-
Solubility Barriers: The lipophilic nature of the C25 tail causes poor solubility in standard mobile phases (e.g., Methanol/Water), leading to precipitation in the lines or poor peak shape.
Decision Matrix: Selecting Your Workflow
Before proceeding, determine your instrument capability and matrix complexity.
Figure 1: Workflow Decision Matrix. Choose LC-MS with derivatization for trace-level detection in biological matrices, or GC-MS for raw material purity analysis.
Protocol A: High-Sensitivity LC-MS/MS (Derivatization)
Objective: To introduce a permanent cationic charge to the 1-Pentacosanol molecule, allowing for femtogram-level detection limits in ESI(+).
The Solution: Derivatization with 2-fluoro-N-methylpyridinium p-toluenesulfonate (FMP-TS) . This reagent reacts with the hydroxyl group to form an ether linkage with a permanently charged pyridinium ring.
Reagents Required
-
FMP-TS: 2-Fluoro-1-methylpyridinium p-toluenesulfonate (Sigma/TCI).
-
Triethylamine (TEA): Acts as a catalyst/base.
-
Solvent: Acetonitrile (LC-MS grade).
Step-by-Step Methodology
| Step | Action | Mechanism/Reasoning |
| 1 | Dissolution | Dissolve dried lipid extract in 100 µL Acetonitrile . Note: Do not use protic solvents (MeOH/Water) here as they compete with the reagent. |
| 2 | Reagent Addition | Add 50 µL of FMP-TS solution (5 mg/mL in Acetonitrile) and 10 µL of TEA . |
| 3 | Incubation | Vortex and incubate at 60°C for 30 minutes . Heat provides the activation energy to overcome steric hindrance of the long C25 chain. |
| 4 | Quenching | Cool to room temperature. Add 100 µL of 10 mM Ammonium Acetate (aqueous). This stops the reaction and prepares the solvent system for injection. |
| 5 | Analysis | Inject 5-10 µL into LC-MS/MS. Monitor the specific transition (Precursor: |
MS Tuning Note: The derivatized mass will be
-
Target m/z: ~460.5 (Exact mass depends on specific reagent structure used).
Protocol B: Robust GC-MS (Silylation)
Objective: To cap the polar hydroxyl group with a Trimethylsilyl (TMS) group, increasing volatility and thermal stability.
The Solution: Silylation using BSTFA + 1% TMCS .[1]
Step-by-Step Methodology
-
Dry Down: Ensure sample is completely anhydrous . Any water will destroy the BSTFA reagent. Use a nitrogen evaporator.[2]
-
Reconstitution: Add 50 µL of Pyridine (anhydrous). Pyridine acts as an acid scavenger.
-
Derivatization: Add 50 µL of BSTFA + 1% TMCS .
-
Reaction: Cap tightly and heat at 70°C for 30 minutes .
-
Injection: Inject 1 µL in Splitless mode.
Critical Warning: If you see white crystals forming after cooling, your sample contained moisture or the reagents are old. These crystals (ammonium salts) will clog your syringe. Centrifuge before injection if observed.
Troubleshooting & FAQ
Q1: My LC-MS signal for 1-Pentacosanol is drifting/dropping over a sequence. Why?
A: This is likely due to solubility issues or carryover .
-
The Fix: 1-Pentacosanol is extremely lipophilic.
-
Switch your needle wash to a stronger solvent: Isopropanol:Hexane (1:1) or Chloroform:Methanol (1:1) . Standard MeOH:Water washes are insufficient to clean the needle.
-
Ensure your column temperature is elevated (50°C - 60°C ) to keep the lipid in solution during the run.
-
Q2: I am seeing high background noise in the derivatized LC-MS method.
A: Unreacted FMP-TS reagent can cause suppression or noise.
-
The Fix: Optimize the chromatographic separation. The excess reagent elutes early (dead volume). The C25-Pentacosanol derivative will elute late (high organic). Ensure you divert the flow to waste for the first 2 minutes to keep the source clean.
Q3: Can I detect 1-Pentacosanol without derivatization in LC-MS?
A: Yes, but sensitivity will be poor (µg/mL range).
-
The Fix: You must force adduct formation. Use Ammonium Acetate (5 mM) in your mobile phase to drive the
adduct (m/z ~386.4). Do not use Formic Acid alone, as is unstable for fatty alcohols.
Q4: In GC-MS, my peak tailing is severe.
A: Tailing indicates activity in the liner or column.
-
The Fix:
-
The hydroxyl group is interacting with active silanol sites. Ensure your silylation (Protocol B) is 100% complete.
-
Use a deactivated liner (e.g., cyclo-double gooseneck) with glass wool.
-
Trim the first 10cm of the GC column (guard column).
-
References
-
Dunphy, J. C., et al. (2001). Derivatization LC/MS for the simultaneous determination of fatty alcohol and alcohol ethoxylate surfactants in water and wastewater samples.[3] Environmental Science & Technology.[3]
-
Sigma-Aldrich. Derivatization Reagents for GC: BSTFA Protocol.
-
Fiehn Lab (UC Davis). MS Adduct Calculator & Formation Mechanisms.
-
Li, N., et al. (2017). Derivatization enhanced separation and sensitivity of long chain-free fatty acids.[4] Analytica Chimica Acta.
Sources
- 1. One moment, please... [adis-international.ro]
- 2. researchgate.net [researchgate.net]
- 3. Derivatization LC/MS for the simultaneous determination of fatty alcohol and alcohol ethoxylate surfactants in water and wastewater samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Derivatization enhanced separation and sensitivity of long chain-free fatty acids: Application to asthma using targeted and non-targeted liquid chromatography-mass spectrometry approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for handling and storage of 1-Pentacosanol
This guide provides researchers, scientists, and drug development professionals with best practices for the handling, storage, and experimental use of 1-Pentacosanol. The information is presented in a question-and-answer format to directly address common challenges and ensure experimental success and safety.
Section 1: General Properties & Safety FAQs
This section covers fundamental questions regarding the identity, properties, and basic safety considerations for 1-Pentacosanol.
Q1: What is 1-Pentacosanol and what are its primary characteristics?
A1: 1-Pentacosanol is a very long-chain primary fatty alcohol, consisting of a 25-carbon saturated hydrocarbon chain with a terminal hydroxyl (-OH) group.[1][2] Its chemical formula is C₂₅H₅₂O.[1] At room temperature, it is a waxy, white solid, a characteristic attributed to the strong intermolecular van der Waals forces between its long alkyl chains.[1] It is practically insoluble in water but shows solubility in various organic solvents.[1][3]
| Property | Value | Source(s) |
| IUPAC Name | Pentacosan-1-ol | [1][2] |
| Synonyms | Pentacosyl alcohol, n-Pentacosanol | [1][2][4] |
| CAS Number | 26040-98-2 | [1][4] |
| Molecular Formula | C₂₅H₅₂O | [1][4] |
| Molecular Weight | ~368.7 g/mol | [1][2] |
| Appearance | Waxy solid | [1] |
| Melting Point | 71-73 °C (approx. 70-80 °C) | [1][5][6] |
| Water Solubility | Practically insoluble | [1][3] |
| Organic Solubility | Soluble in ethanol and hexane | [1] |
Q2: What are the primary known hazards associated with 1-Pentacosanol?
A2: 1-Pentacosanol is not classified as a hazardous substance under standard regulations. However, as with any laboratory chemical, its toxicological properties have not been exhaustively investigated. Due to its waxy, solid nature, inhalation of dust is a potential route of exposure. While specific data for 1-Pentacosanol is limited, shorter-chain alcohols can cause skin and respiratory irritation.[7][8] Therefore, prudent laboratory practices should always be observed.
Section 2: Handling and Personal Protective Equipment (PPE)
Proper handling is critical to ensure operator safety and maintain the integrity of the compound.
Q3: What is the correct PPE for handling solid 1-Pentacosanol?
A3: Standard laboratory PPE is required. This includes:
-
Safety Glasses or Goggles: To protect from any airborne particles.
-
Lab Coat: To prevent contamination of personal clothing.
-
Gloves (e.g., Nitrile): To avoid direct skin contact. Change gloves and wash hands thoroughly after handling.
Q4: How should I handle the transfer of solid 1-Pentacosanol?
A4: 1-Pentacosanol is a waxy solid, which can make it electrostatically charged and difficult to weigh accurately.
-
Use an anti-static weighing dish or weigh boat. This minimizes static cling.
-
Work in an area with minimal air drafts, such as a chemical fume hood with the sash lowered or a balance shield, to prevent the fine powder from becoming airborne.
-
Use a clean, dedicated spatula for transfers to avoid cross-contamination.
Section 3: Solubilization and Solution Preparation
Due to its lipophilic nature, dissolving 1-Pentacosanol requires specific procedures.
Q5: I am struggling to dissolve 1-Pentacosanol in my aqueous buffer. What am I doing wrong?
A5: This is a common issue. 1-Pentacosanol is practically insoluble in water and aqueous buffers due to its long, nonpolar 25-carbon chain.[1][3] The hydrophobic nature of the alkyl chain dominates the hydrophilic character of the single hydroxyl group. Direct dissolution in aqueous systems will be unsuccessful. You must first dissolve it in an appropriate organic solvent.
Q6: What is the recommended protocol for preparing a stock solution of 1-Pentacosanol?
A6: A stock solution should be prepared in a suitable organic solvent. Ethanol is a common choice.[1] The process requires heating to overcome the compound's high melting point and crystal lattice energy.
Protocol: Preparation of a 10 mM 1-Pentacosanol Stock Solution in Ethanol
-
Calculate Mass: Determine the mass of 1-Pentacosanol needed. For 10 mL of a 10 mM solution (MW = 368.7 g/mol ): Mass = 0.010 L * 0.010 mol/L * 368.7 g/mol = 0.03687 g (36.87 mg)
-
Weigh Compound: Accurately weigh the calculated mass of 1-Pentacosanol into a glass vial or flask with a screw cap or ground glass stopper to prevent solvent evaporation during heating.
-
Add Solvent: Add the desired volume (e.g., 10 mL) of 100% ethanol.
-
Heat and Dissolve: Tightly cap the vial. Gently warm the mixture in a water bath set to approximately 50-60°C. Do not exceed the boiling point of your solvent.
-
Causality: Heating provides the necessary energy to break the intermolecular forces holding the waxy solid together, allowing the solvent molecules to solvate the individual 1-Pentacosanol molecules.
-
-
Vortex/Mix: Periodically and carefully remove the vial from the heat and vortex or swirl until all the solid has dissolved and the solution is clear.
-
Cool to Room Temperature: Allow the solution to cool to room temperature. Observe the solution to ensure the compound does not precipitate out. If it does, gentle warming may be required before each use.
-
Storage: Store the stock solution as recommended in Section 4.
Section 4: Storage and Stability
Proper storage is essential for maintaining the purity and efficacy of 1-Pentacosanol.
Q7: How should I store the solid (powder) form of 1-Pentacosanol?
A7: The solid compound is chemically stable under standard ambient conditions. Store it in a tightly sealed container in a cool, dry place, protected from light. Long-term storage at 4°C or -20°C is recommended to maximize shelf-life.
Q8: What about the stability and storage of 1-Pentacosanol in an organic solvent stock solution?
A8: Stock solutions in organic solvents like ethanol should be stored in tightly sealed containers (to prevent evaporation) at -20°C. Before use, allow the solution to warm to room temperature and check for any precipitation. If precipitate is observed, gently warm and vortex the solution to redissolve the compound completely before making dilutions.
Q9: Can 1-Pentacosanol degrade? What are the potential degradation pathways?
A9: As a saturated long-chain alcohol, 1-Pentacosanol is generally stable and not prone to rapid non-enzymatic degradation under proper storage conditions. The primary chemical concern would be oxidation of the primary alcohol to an aldehyde and then a carboxylic acid.
-
Mechanism: This is typically mediated by strong oxidizing agents or, in biological systems, by enzymes like alcohol dehydrogenases.[1]
-
Prevention: To prevent chemical oxidation, avoid exposing the compound to strong oxidizers and store it under an inert atmosphere (e.g., argon or nitrogen) if long-term stability is critical, especially for solutions.
Section 5: Troubleshooting Experimental Issues
This section addresses problems that may arise during experimental workflows.
Q10: My 1-Pentacosanol precipitated out of my cell culture media after I added the stock solution. How can I fix this?
A10: This is a classic solubility problem. When the organic stock solution is added to the aqueous media, the concentration of the organic solvent is diluted, causing the poorly water-soluble 1-Pentacosanol to precipitate.
-
Solution 1: Reduce Final Concentration: The most straightforward solution is to work with a lower final concentration of 1-Pentacosanol.
-
Solution 2: Use a Carrier Protein: For in vitro studies, complexing 1-Pentacosanol with a carrier like bovine serum albumin (BSA) can significantly improve its solubility and delivery to cells. Prepare a 1-Pentacosanol:BSA complex before adding it to the media.
-
Solution 3: Rapid Mixing: When adding the stock solution to the media, vortex or pipette the media vigorously to promote rapid dispersion and minimize localized high concentrations that lead to precipitation.
Q11: I ran a reaction and my final product analysis (e.g., NMR, LC-MS) does not show the expected outcome. Could the 1-Pentacosanol be the issue?
A11: While 1-Pentacosanol is stable, experimental conditions can affect it.
-
Check Purity: First, verify the purity of your starting material. Impurities could interfere with your reaction.
-
Reaction Conditions: Assess if your reaction conditions could have degraded the compound. For example, exposure to strong acids or bases at high temperatures could cause unintended side reactions.[9] You can test the stability of 1-Pentacosanol under your specific reaction conditions (without other reactants) and analyze the result by TLC or LC-MS.[9]
-
Workup Procedure: Ensure your product did not get lost during workup. Due to its high lipophilicity, 1-Pentacosanol and its derivatives will partition strongly into organic layers during extractions and may adhere to silica gel during chromatography if an insufficiently nonpolar eluent is used.[9]
Troubleshooting Workflow: Solution Precipitation
This diagram outlines the decision-making process when encountering precipitation issues with 1-Pentacosanol solutions.
Sources
- 1. 1-Pentacosanol | 26040-98-2 | Benchchem [benchchem.com]
- 2. 1-Pentacosanol | C25H52O | CID 92247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing Compound 1-Pentacosanol (FDB004332) - FooDB [foodb.ca]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. 1-PENTACOSANOL CAS#: 26040-98-2 [chemicalbook.com]
- 6. lookchem.com [lookchem.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. carlroth.com [carlroth.com]
- 9. Troubleshooting [chem.rochester.edu]
Addressing co-elution issues in the chromatographic analysis of 1-Pentacosanol
Topic: Addressing Co-elution and Resolution Issues in 1-Pentacosanol Chromatography
Ticket ID: #C25-ISO-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
1-Pentacosanol (
The primary analytical challenge is co-elution . Due to the minimal structural difference (one methylene group,
Module 1: Gas Chromatography (GC-FID/MS)
The Gold Standard for Resolution
Q: My C25 peak is merging with C26. How do I improve resolution?
A: The most common cause is thermal compression—your temperature ramp is too steep during the critical elution window (280°C–310°C). You must switch to a "mid-polarity" selectivity or optimize the thermal gradient.
The Science of Separation (Causality)
Policosanols have high boiling points. If the ramp rate is fast (>10°C/min) at high temperatures, the partition coefficient (
Protocol 1: Silylation Derivatization (Mandatory)
You cannot reliably analyze trace 1-Pentacosanol without derivatization. We use BSTFA to replace the active hydroxyl proton with a trimethylsilyl (TMS) group, reducing polarity and improving peak symmetry.
Reagents:
-
BSTFA [N,O-Bis(trimethylsilyl)trifluoroacetamide] + 1% TMCS (Trimethylchlorosilane).
-
Pyridine (anhydrous).
-
Internal Standard: 1-Eicosanol (
) or 1-Heneicosanol ( ) (Choose one absent in your matrix).
Step-by-Step Workflow:
-
Dry: Evaporate 1 mg of sample extract to complete dryness under nitrogen (
). Moisture kills the reagent. -
Reconstitute: Add 100 µL of Pyridine and 100 µL of BSTFA+TMCS.
-
Incubate: Vortex and heat at 60°C for 30 minutes .
-
Dilute: Add 800 µL of n-Heptane or Toluene.
-
Inject: 1 µL (Split ratio 10:1 to prevent column overload).
Optimized GC Parameters
| Parameter | Setting | Rationale |
| Column | 5%-Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5) | Slight polarity aids isomer separation better than 100% dimethylpolysiloxane. |
| Dimensions | 30m | Standard dimensions; thinner films (0.1µm) reduce retention but may overload easily. |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Constant flow prevents retention time shifts during the ramp. |
| Inlet | 300°C | High temp required to volatilize C25-TMS immediately. |
| Oven Program | 150°C (1 min) | The slow ramp (4°C/min) is critical during the elution of C24-C28. |
Visualizing the Troubleshooting Logic
Figure 1: Decision tree for troubleshooting GC co-elution of long-chain fatty alcohols.
Module 2: HPLC-ELSD/CAD
The Alternative for Thermally Labile Samples
Q: I see no peaks for 1-Pentacosanol on my UV detector.
A: 1-Pentacosanol lacks a chromophore (conjugated double bonds). You cannot use standard UV-Vis detection (254 nm). You must use ELSD (Evaporative Light Scattering Detector) , CAD (Charged Aerosol Detector) , or perform a pre-column derivatization with a UV-active tag (e.g., naphthyl isocyanate).
Q: The peaks are extremely broad or missing (retained indefinitely).
A: This is a common issue with C18 columns and VLCFAs. The hydrophobic interaction between the C25 chain and the C18 ligands is too strong, leading to irreversible adsorption or "smearing."
Protocol 2: HPLC Method for Policosanols
System: UHPLC or HPLC with ELSD. Stationary Phase: C8 (Octyl) is preferred over C18 for chains >C24 to reduce retention time and peak broadening.
| Parameter | Specification |
| Column | C8 (150mm |
| Mobile Phase A | Methanol (100%) |
| Mobile Phase B | Isopropanol (100%) |
| Gradient | 90% A / 10% B to 40% A / 60% B over 25 mins |
| Detector (ELSD) | Drift Tube: 50°C, Gain: 8, Gas Pressure: 3.5 bar |
Critical Technical Note: If using ELSD, the response is non-linear (log-log relationship). You must run a standard curve for 1-Pentacosanol specifically; you cannot assume the response factor is identical to C24 or C26.
Module 3: Sample Preparation & Matrix Interference
Q: I have "Ghost Peaks" interfering with C25. What are they?
A: In natural products (beeswax, sugarcane), 1-Pentacosanol often co-exists with sterols (beta-sitosterol) and wax esters . If you inject the crude extract, the esters may degrade in the inlet or elute late, causing ghost peaks.
Protocol 3: Saponification & Cleanup
Before analysis, you must hydrolyze the esters and remove the fatty acids.
-
Saponification: Reflux sample with 0.5M KOH in Ethanol for 1 hour.
-
Extraction: Cool, add water, and extract unsaponifiable matter (alcohols + sterols) into Hexane.
-
SPE Cleanup (Optional but Recommended):
Module 4: Validation & Confirmation
Q: How do I prove the peak is actually C25 and not an isomer?
A: Retention time matching is insufficient for VLCFAs. You need Mass Spectrometry (GC-MS) confirmation.[3]
Diagnostic Ions (TMS Derivatives):
-
M+ (Molecular Ion): Weak or absent.
-
M-15 (Loss of Methyl): Strong diagnostic peak.
-
1-Pentacosanol-TMS (
): MW = 440.8. Look for m/z 425 . -
Tetracosanol-TMS (C24): Look for m/z 411 .
-
Hexacosanol-TMS (C26): Look for m/z 439 .
-
Self-Validation Step: Calculate the Equivalent Chain Length (ECL) . Plot the retention times of C24, C26, and C28. C25 must fall exactly at the midpoint of the regression line. If it deviates, you likely have a branched-chain isomer or interference.
Workflow Visualization: Sample to Data
Figure 2: Complete analytical workflow for high-purity 1-Pentacosanol quantitation.
References
-
GC-MS Analysis of Policosanols
-
Derivatization Protocols
-
HPLC-ELSD Methodology
-
Column Selection for VLCFAs
- Title: Analyses of the fatty acid separation principle using liquid chromatography-mass spectrometry (Comparison of C8 vs C18 for VLCFAs).
- Source: Journal of Mass Spectrometry (2018).
-
URL:[Link]
Sources
- 1. An innovative method for the extraction and HPLC analysis of bioactive policosanols from non-psychoactive Cannabis sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ripublication.com [ripublication.com]
- 5. Long-chain fatty alcohol quantitation in subfemtomole amounts by gas chromatography-negative ion chemical ionization mass spectrometry. Application to long-chain acyl coenzyme A measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. HPLC-ELSD Method for Analysis of Lipid Standards: Triglyceride Mixtures on Lipak Column | SIELC Technologies [sielc.com]
Strategies to reduce baseline noise in 1-Pentacosanol chromatograms
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with 1-Pentacosanol. This guide provides in-depth troubleshooting strategies and frequently asked questions to help you overcome challenges related to baseline noise and other chromatographic issues. Our focus is on providing practical, field-proven insights to ensure the integrity and reproducibility of your analytical results.
Troubleshooting Guide: Resolving Baseline Noise in 1-Pentacosanol Chromatograms
This section addresses specific issues you may encounter during the chromatographic analysis of 1-Pentacosanol, offering step-by-step solutions and the scientific rationale behind them.
Gas Chromatography (GC) Analysis
Question 1: I'm observing a rising baseline (column bleed) in my GC-FID analysis of derivatized 1-Pentacosanol, especially at higher temperatures. What's causing this and how can I fix it?
Answer:
A rising baseline, commonly known as column bleed, is a frequent issue in GC, particularly when analyzing high-boiling-point compounds like 1-Pentacosanol that require high oven temperatures.[1] This phenomenon occurs when the stationary phase of the column degrades and elutes, causing an increase in the detector signal.[2]
Causality and Solutions:
-
Oxygen Exposure: The primary cause of stationary phase degradation is exposure to oxygen at high temperatures.[3] Ensure your carrier gas is of high purity (99.9995% or higher) and that you have installed and regularly replace oxygen traps.[4]
-
Improper Column Conditioning: A new column that has not been properly conditioned will exhibit significant bleed. Always follow the manufacturer's instructions for column conditioning.
-
Contamination: Non-volatile residues from your sample or previous injections can accumulate at the head of the column and contribute to bleed. Regularly replace the inlet liner and septum to prevent contamination.[5]
-
Exceeding Temperature Limits: Operating the column above its maximum recommended temperature will accelerate degradation. Select a column with a high-temperature limit suitable for your analysis. For long-chain alcohols, columns like DB-5 or HP-5 are often used.[1]
Step-by-Step Protocol to Address Column Bleed:
-
Leak Check: Perform a thorough leak check of your GC system, paying close attention to the fittings at the inlet, detector, and gas traps.
-
Verify Gas Purity: Confirm the purity of your carrier gas and ensure that your gas traps are not exhausted.
-
Column Conditioning: If the column is new or has been stored for an extended period, condition it according to the manufacturer's protocol. This typically involves heating the column to a temperature slightly above your maximum operating temperature for several hours with carrier gas flow, but without connecting it to the detector.
-
Inlet Maintenance: Replace the inlet liner and septum. These are common sources of contamination.
-
Column Trimming: If bleed persists, you can try trimming the first 15-30 cm of the column from the inlet side to remove any accumulated non-volatile residues.
Question 2: My derivatized 1-Pentacosanol peak is showing significant tailing. What are the likely causes and solutions?
Answer:
Peak tailing for derivatized 1-Pentacosanol in GC analysis can be attributed to several factors, often related to incomplete derivatization, active sites in the GC system, or a mismatch in solvent polarity.
Causality and Solutions:
-
Incomplete Derivatization: The presence of underivatized 1-Pentacosanol, which has a polar hydroxyl group, will lead to strong interactions with active sites in the system, causing peak tailing.[6][7] Ensure your derivatization reaction goes to completion.
-
Active Sites: Active sites in the inlet liner, column, or detector can interact with your analyte. Using a deactivated inlet liner is crucial.
-
Solvent Mismatch: Injecting a sample in a solvent that is significantly more polar than the stationary phase can cause peak distortion.[8] For nonpolar columns like DB-5, using a less polar solvent like isopropanol can improve peak shape compared to methanol or ethanol.[8]
Step-by-Step Protocol to Mitigate Peak Tailing:
-
Optimize Derivatization: Review your derivatization protocol. Ensure you are using a sufficient excess of the derivatizing agent (e.g., BSTFA, MSTFA for silylation) and that the reaction time and temperature are adequate.[6][9]
-
Use a Deactivated Inlet Liner: Replace your current liner with a new, deactivated one.
-
Solvent Selection: If possible, dissolve your derivatized sample in a less polar solvent that is compatible with your stationary phase.[8]
-
Column Health: An old or contaminated column can also contribute to peak tailing. If other troubleshooting steps fail, consider replacing the column.
High-Performance Liquid Chromatography (HPLC) Analysis
Question 3: I'm using an Evaporative Light Scattering Detector (ELSD) for 1-Pentacosanol analysis and the baseline is very noisy with frequent spikes. What should I investigate?
Answer:
ELSD is a valuable detector for non-chromophoric compounds like 1-Pentacosanol.[4][10] However, it is susceptible to baseline noise and spiking from various sources.
Causality and Solutions:
-
Mobile Phase Impurities: Non-volatile impurities in your mobile phase will be detected by the ELSD, leading to a noisy baseline. Always use high-purity, HPLC-grade solvents and freshly prepared mobile phases.
-
Improper Nebulizer and Evaporator Settings: The nebulizer gas pressure and evaporator (drift tube) temperature are critical parameters.[10] Incorrect settings can lead to incomplete solvent evaporation or analyte precipitation, causing noise.
-
Gas Supply Issues: Fluctuations in the nebulizer gas (typically nitrogen) pressure or purity can cause baseline instability.
-
System Contamination: Contamination from the pump, injector, or column can introduce non-volatile material that will be detected by the ELSD.
Step-by-Step Protocol for ELSD Baseline Noise Reduction:
-
Mobile Phase Preparation: Prepare fresh mobile phase using HPLC-grade solvents and filtered, degassed water.
-
Optimize ELSD Parameters: Systematically optimize the nebulizer gas pressure and evaporator temperature to achieve the best signal-to-noise ratio for your 1-Pentacosanol peak, not just the quietest baseline.
-
Check Gas Supply: Ensure a stable and clean nitrogen supply with a consistent pressure.
-
System Flush: Flush the entire HPLC system, including the pump, injector, and column, with a strong, clean solvent to remove any potential contaminants.
Question 4: My baseline is drifting significantly when analyzing 1-Pentacosanol with a Refractive Index (RI) detector. How can I stabilize it?
Answer:
Refractive Index (RI) detectors are highly sensitive to changes in the composition and temperature of the mobile phase, making baseline drift a common issue.[11][12]
Causality and Solutions:
-
Temperature Fluctuations: Even minor changes in the ambient temperature or the temperature of the column and detector can cause significant baseline drift.[2][11][13]
-
Mobile Phase Composition: Inconsistent mobile phase composition, inadequate degassing, or solvent evaporation can lead to changes in the refractive index and a drifting baseline.[13]
-
Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase is a frequent cause of drift at the beginning of a run.
Step-by-Step Protocol for RI Detector Baseline Stabilization:
-
Temperature Control: Use a column oven and ensure the RI detector's temperature is stable and ideally slightly higher than the column temperature.[2][11] Insulate the tubing between the column and the detector to minimize heat exchange with the environment.[2][11]
-
Mobile Phase Management: Use an online degasser and keep the mobile phase reservoirs tightly sealed to prevent changes in composition due to evaporation.
-
Sufficient Equilibration: Allow ample time for the baseline to stabilize after starting the pump or changing the mobile phase. This may take longer than with other detectors.
-
Dedicated System: If possible, dedicate an HPLC system for RI detection to avoid contamination from other methods that use UV-absorbing additives.
Flowchart for Troubleshooting Baseline Noise
Caption: Troubleshooting workflow for baseline noise in 1-Pentacosanol analysis.
Frequently Asked Questions (FAQs)
Q1: Is derivatization necessary for the GC analysis of 1-Pentacosanol?
A: Yes, derivatization is highly recommended for the GC analysis of 1-Pentacosanol.[6][7][14] As a long-chain fatty alcohol, 1-Pentacosanol has a polar hydroxyl (-OH) group that can lead to poor chromatographic performance, including peak tailing and adsorption on active sites within the GC system.[6][7] Derivatization converts the polar -OH group into a less polar, more volatile, and more thermally stable group, significantly improving peak shape and sensitivity.[6][7] The most common derivatization methods are silylation (e.g., using BSTFA or MSTFA to form a TMS-ether) and esterification.[6][9]
Q2: What is the best detector for HPLC analysis of 1-Pentacosanol?
A: Since 1-Pentacosanol lacks a UV-absorbing chromophore, standard UV detectors are not suitable.[15] The most appropriate detectors for 1-Pentacosanol in HPLC are "universal" detectors such as the Evaporative Light Scattering Detector (ELSD) and the Refractive Index (RI) detector.[4][15]
-
ELSD: Offers good sensitivity for non-volatile analytes like 1-Pentacosanol and is compatible with gradient elution.[10]
-
RI Detector: A universal detector that responds to nearly all compounds, but it is less sensitive than ELSD and highly susceptible to temperature and mobile phase changes, making it incompatible with gradient elution.[11][12][15]
The choice between ELSD and RI will depend on the specific requirements of your assay, such as sensitivity and whether a gradient method is necessary for separation.
Q3: How can I prepare my 1-Pentacosanol samples and standards to minimize contamination?
A: Proper sample and standard preparation is critical to avoid introducing contaminants that can cause baseline noise or ghost peaks.
-
Use High-Purity Solvents: Dissolve your 1-Pentacosanol in the highest purity solvent available (e.g., HPLC or GC-grade).
-
Clean Glassware: Use meticulously clean glassware. It is advisable to rinse glassware with the solvent you will be using for sample preparation.
-
Minimize Plasticware: Avoid plastic containers and pipette tips where possible, as plasticizers can leach out and appear as contaminants in your chromatogram. If you must use them, ensure they are of high quality and rinsed with a clean solvent.
-
Sample Filtration: Filter your samples through a compatible syringe filter (e.g., 0.22 µm PTFE for organic solvents) before injection to remove any particulate matter that could clog the system or contribute to noise.
-
Blank Injections: Regularly run blank injections (injecting only the solvent used for your samples) to check for contamination in your solvent, vials, or the autosampler.[16]
Q4: What are the key parameters to consider when developing a GC method for 1-Pentacosanol?
A: When developing a GC method for derivatized 1-Pentacosanol, consider the following:
-
Column Selection: A low- to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5, HP-5), is a good starting point.[1]
-
Inlet Temperature: The inlet temperature should be high enough to ensure complete and rapid vaporization of the derivatized 1-Pentacosanol without causing thermal degradation.
-
Oven Temperature Program: Due to its high boiling point, a temperature program is necessary. Start at a lower temperature to focus the analytes at the head of the column, then ramp up to a temperature that allows for the elution of 1-Pentacosanol in a reasonable time with good peak shape. A final high-temperature hold can help to clean the column of any less volatile components.[1]
-
Detector Temperature: The detector temperature (e.g., for FID) should be higher than the final oven temperature to prevent condensation of the analyte.
-
Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., helium or hydrogen) should be optimized for the best separation efficiency.
Quantitative Data Summary
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-ELSD/RI) |
| Derivatization | Recommended (Silylation with BSTFA/MSTFA)[6][9] | Not required |
| Typical Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5, HP-5)[1] | C18 or other reversed-phase columns |
| Mobile/Carrier Gas | High-purity Helium or Hydrogen | HPLC-grade solvents (e.g., acetonitrile, methanol, water) |
| Temperature Control | Inlet, Oven (programmed), and Detector temperature are critical.[1] | Column oven and detector temperature control are crucial, especially for RI detection.[2][11][13] |
| Common Issues | Column bleed, peak tailing, contamination.[1][8] | Baseline noise (ELSD), baseline drift (RI), solvent impurities.[11][12][13] |
Experimental Protocols
Protocol 1: Silylation of 1-Pentacosanol for GC Analysis
This protocol describes a general procedure for the silylation of 1-Pentacosanol using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
Materials:
-
1-Pentacosanol standard or dried sample extract.
-
BSTFA with 1% TMCS.
-
Anhydrous pyridine or other suitable aprotic solvent.
-
Reaction vials with PTFE-lined caps.
-
Heating block or oven.
-
Vortex mixer.
Procedure:
-
Accurately weigh approximately 1 mg of 1-Pentacosanol into a clean, dry reaction vial.
-
Add 200 µL of anhydrous pyridine to dissolve the sample.
-
Add 100 µL of BSTFA with 1% TMCS to the vial.
-
Securely cap the vial and vortex briefly to mix the contents.
-
Heat the vial at 70°C for 30 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature.
-
The sample is now ready for GC injection. The resulting trimethylsilyl (TMS) ether of 1-Pentacosanol is more volatile and thermally stable.[6][9]
References
-
Unknown. (n.d.). Gas Chromatography of an Alcohol Mixture. Retrieved February 1, 2026, from [Link]
-
MDPI. (2020, December 24). Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products. Retrieved February 1, 2026, from [Link]
-
Delloyd's Lab-Tech. (n.d.). Gas chromatography of Alcohols. Retrieved February 1, 2026, from [Link]
-
Semantic Scholar. (2020, January 23). A New Method for Determination of Thymol and Carvacrol in Thymi herba by Ultraperformance Convergence Chromatography (UPC). Retrieved February 1, 2026, from [Link]
-
PubChem - NIH. (n.d.). 1-Pentacosanol | C25H52O | CID 92247. Retrieved February 1, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1-Pentacosanol (CAS 26040-98-2). Retrieved February 1, 2026, from [Link]
-
NCASI. (n.d.). Method PC-97 Determination of Phenol and Catechol in Weak and Strong Black Liquors, Wastewater Treatment Plant Influent and Effl. Retrieved February 1, 2026, from [Link]
-
ResearchGate. (2013, April 25). (PDF) Gas chromatography-flame ionisation detector method for determination of carbon chain length distribution of palm-based fatty alcohol. Retrieved February 1, 2026, from [Link]
-
LC Troubleshooting Bible. (n.d.). Success with Evaporative Light-Scattering Detection. Retrieved February 1, 2026, from [Link]
-
ResearchGate. (n.d.). The potential of long-chain fatty alcohols and long-chain fatty acids as diet composition markers. Retrieved February 1, 2026, from [Link]
-
Food Safety Institute. (2025, July 21). Types of Detectors in High-Performance Liquid Chromatography. Retrieved February 1, 2026, from [Link]
-
Separation Science. (n.d.). Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved February 1, 2026, from [Link]
-
Shimadzu. (n.d.). Baseline Stabilization When Using Refractive Index Detectors. Retrieved February 1, 2026, from [Link]
-
Chromatography Online. (2025, April 11). University of Maryland Researchers Investigate HPLC-PDA Method for Fatty Acid Analysis. Retrieved February 1, 2026, from [Link]
-
PMC - NIH. (2021, February 16). Normal-Phase HPLC-ELSD to Compare Lipid Profiles of Different Wheat Flours. Retrieved February 1, 2026, from [Link]
-
Chromatography Online. (n.d.). Avoiding Refractive Index Detector Problems | LCGC International. Retrieved February 1, 2026, from [Link]
-
Waters. (n.d.). Optimized ELSD Workflow for Improved Detection of Lipid Nanoparticle Components. Retrieved February 1, 2026, from [Link]
-
Unknown. (n.d.). GC Derivatization. Retrieved February 1, 2026, from [Link]
-
Chromatography Forum. (2011, September 16). What sources can cause column bleeding. Retrieved February 1, 2026, from [Link]
-
Royal Society of Chemistry. (2018, October 3). Analytical Methods | Fatty Alcohols: Anthropogenic and Natural Occurrence in the Environment. Retrieved February 1, 2026, from [Link]
-
PMDA. (n.d.). GENERAL TESTS, PROCESSES AND APPARATUS. Retrieved February 1, 2026, from [Link]
-
PMC - NIH. (2015, February 7). Development and validation of a GC–FID method for quantitative analysis of oleic acid and related fatty acids. Retrieved February 1, 2026, from [Link]
-
Axion Labs. (n.d.). HPLC - Negative Peaks and Baseline Drift. Retrieved February 1, 2026, from [Link]
-
GL Sciences. (n.d.). Alcohols-Glycols | Products. Retrieved February 1, 2026, from [Link]
-
KNAUER. (2025, June 2). How to Choose the Right HPLC Detector. Retrieved February 1, 2026, from [Link]
-
Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved February 1, 2026, from [Link]
-
Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. Retrieved February 1, 2026, from [Link]
-
Labtech. (n.d.). Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved February 1, 2026, from [Link]
-
Nacalai Tesque. (n.d.). Fatty Acid Analysis by HPLC. Retrieved February 1, 2026, from [Link]
-
Agilent. (n.d.). C Analysis of fatty alcohols in olive oil. Retrieved February 1, 2026, from [Link]
-
Unknown. (n.d.). 1. Retrieved February 1, 2026, from [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. labtech.tn [labtech.tn]
- 3. myfoodresearch.com [myfoodresearch.com]
- 4. Normal-Phase HPLC-ELSD to Compare Lipid Profiles of Different Wheat Flours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Development and validation of a GC–FID method for quantitative analysis of oleic acid and related fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lctsbible.com [lctsbible.com]
- 11. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Baseline Stabilization When Using Refractive Index Detectors : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. benchchem.com [benchchem.com]
- 15. Types of Detectors in High-Performance Liquid Chromatography • Food Safety Institute [foodsafety.institute]
- 16. ncasi.org [ncasi.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Quantitative Validation of 1-Pentacosanol: A GC-MS Method Comparison
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of long-chain fatty alcohols such as 1-pentacosanol is of paramount importance. As a key component in various biological and pharmaceutical formulations, ensuring its concentration is critical for efficacy, safety, and quality control. This guide provides an in-depth validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of 1-pentacosanol, alongside a critical comparison with alternative analytical techniques. Our focus is on providing not just a protocol, but a comprehensive understanding of the methodological choices, grounded in scientific principles and regulatory expectations.
The Analytical Challenge of 1-Pentacosanol
1-Pentacosanol (C25H52O) is a very long-chain saturated fatty alcohol.[1][2][3] Its high molecular weight and low volatility present unique challenges for analytical quantification. Direct analysis by gas chromatography is often hindered by poor peak shape and thermal degradation. Therefore, a robust and validated analytical method is essential for reliable quantification in various matrices.
GC-MS: The Gold Standard for Volatile and Semi-Volatile Compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[4] It is widely regarded as a "gold standard" for the identification and quantification of volatile and semi-volatile compounds.[4]
The Critical Role of Derivatization in GC-MS Analysis of Long-Chain Alcohols
Due to the low volatility of 1-pentacosanol, a derivatization step is necessary to convert the polar hydroxyl group into a more volatile and thermally stable derivative.[5] The most common and effective method for this is silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.[5] This is typically achieved using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst such as Trimethylchlorosilane (TMCS).[5]
Experimental Protocol: GC-MS Method Validation for 1-Pentacosanol
This protocol is based on established methods for the analysis of long-chain fatty alcohols and is aligned with the International Council for Harmonisation (ICH) Q2(R1) guidelines for analytical procedure validation.[4][6]
Sample Preparation and Derivatization
A robust sample preparation is crucial for accurate quantification. For samples where 1-pentacosanol may be present in an esterified form, a saponification step is required.
-
Saponification (if required): To a known quantity of the sample, add an ethanolic sodium hydroxide solution. Heat the mixture to hydrolyze any esters and release the free 1-pentacosanol.[6]
-
Extraction: After saponification and acidification, perform a liquid-liquid extraction using a non-polar solvent like hexane or heptane to isolate the 1-pentacosanol.[6]
-
Derivatization:
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 300°C.
-
Hold for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
Selection of Internal Standard and SIM Ions
The use of an internal standard (IS) is critical for correcting variations in sample preparation and instrument response. A suitable IS should be chemically similar to the analyte but not present in the sample. For 1-pentacosanol, a long-chain fatty alcohol of a different, non-interfering chain length, such as 1-tricosanol or 1-heptacosanol, can be used.
For SIM mode, specific ions that are characteristic of the TMS-derivatized 1-pentacosanol and the internal standard are monitored to enhance sensitivity and selectivity.[7][8] The selection of these ions is based on the mass spectrum of the derivatized standards.
Method Validation Parameters
A comprehensive validation of the analytical method is essential to ensure its suitability for its intended purpose. The following parameters should be assessed according to ICH Q2(R1) guidelines.[4]
| Validation Parameter | Acceptance Criteria | Expected Performance for 1-Pentacosanol GC-MS Method |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. | No interference from matrix components at the retention time of 1-pentacosanol-TMS and the internal standard. |
| Linearity | A linear relationship between the concentration of the analyte and the analytical response. | R² > 0.995 over a defined concentration range. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 80-120% for spiked samples at different concentration levels. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Repeatability (intra-day precision) and intermediate precision (inter-day precision) with RSD < 15%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1, with acceptable precision and accuracy. |
| Robustness | The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters. | Consistent results with minor changes in GC parameters (e.g., oven temperature, flow rate). |
Comparative Analysis: GC-MS vs. Alternative Methods
While GC-MS is a highly reliable method, it is not without its limitations, primarily the need for a derivatization step. For a comprehensive evaluation, it is crucial to compare its performance with other viable analytical techniques.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
HPLC is a powerful technique for the separation of non-volatile and thermally labile compounds.[9] For analytes like 1-pentacosanol that lack a UV chromophore, an Evaporative Light Scattering Detector (ELSD) is a suitable alternative to traditional UV detectors.[9][10]
Principle of HPLC-ELSD: The column eluent is nebulized and the mobile phase is evaporated. The remaining non-volatile analyte particles scatter a light beam, and the scattered light is detected. The detector response is proportional to the mass of the analyte.[10]
Advantages of HPLC-ELSD over GC-MS for 1-Pentacosanol Analysis:
-
No Derivatization Required: This is the most significant advantage, simplifying sample preparation and reducing the potential for analytical errors.[9][11]
-
Suitable for Thermally Labile Compounds: HPLC is performed at or near ambient temperature, eliminating the risk of thermal degradation.[9]
Disadvantages of HPLC-ELSD:
-
Lower Sensitivity: Generally, ELSD is less sensitive than mass spectrometry in SIM mode.[11]
-
Non-Linear Response: The response of the ELSD can be non-linear, often requiring a quadratic or logarithmic calibration curve.[11]
-
Mobile Phase Constraints: Requires volatile mobile phases and is not compatible with non-volatile buffers.
Performance Comparison
The following table provides a comparative summary of the expected performance of a validated GC-MS method and an HPLC-ELSD method for the quantification of 1-pentacosanol, based on data from closely related long-chain fatty alcohols.[4][11]
| Feature | GC-MS | HPLC-ELSD |
| Derivatization | Required (Silylation) | Not Required |
| Sensitivity | High (ng/mL to pg/mL in SIM mode) | Moderate (µg/mL to high ng/mL) |
| Specificity | Very High (Mass Spectral Data) | Moderate (Retention Time Based) |
| Linearity | Generally Linear | Often Non-Linear (Quadratic or Logarithmic) |
| Sample Throughput | Lower (due to derivatization) | Higher (simpler sample preparation) |
| Cost | Higher initial instrument cost | Lower initial instrument cost |
| Robustness | High | Moderate (detector response can be sensitive to mobile phase composition) |
Conclusion and Recommendations
The choice between GC-MS and HPLC-ELSD for the quantification of 1-pentacosanol depends on the specific requirements of the analysis.
-
For high-sensitivity and high-specificity applications , such as in pharmacokinetic studies or for trace-level impurity analysis, a validated GC-MS method is the preferred choice . The structural information provided by the mass spectrometer offers a high degree of confidence in the identification and quantification of 1-pentacosanol.
-
For routine quality control and in situations where high sample throughput is a priority , a validated HPLC-ELSD method offers a compelling alternative . The elimination of the derivatization step simplifies the workflow and reduces the potential for sample preparation errors.
Ultimately, the decision should be based on a thorough in-house validation of the chosen method for the specific sample matrix to ensure that the generated data is accurate, reliable, and fit for its intended purpose. For laboratories with the capability, cross-validation of results between the two techniques can provide the highest level of confidence in the analytical data.
References
-
Sut, S., Franceschi, C., Peron, G., Poloniato, G., & Dall'Acqua, S. (2018). Development and Validation of an HPLC-ELSD Method for the Quantification of 1-Triacontanol in Solid and Liquid Samples. Molecules, 23(11), 2775. [Link]
-
ResearchGate. (n.d.). GC-MS chromatograms of sample A with selected ions (SIM mode). Retrieved February 11, 2026, from [Link]
-
Jordi Labs. (2015, August 3). Selected Ion Monitoring Analysis. Retrieved February 11, 2026, from [Link]
-
Schlag, S., & Vetter, W. (2020). GC/MS-SIM parameters of the final determination method of silylated sterols in edible oils. ResearchGate. [Link]
-
OUCI. (n.d.). Development and Validation of an HPLC-ELSD Method for the Quantification of 1-Triacontanol in Solid and Liquid Samples. Retrieved February 11, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 92247, 1-Pentacosanol. Retrieved February 11, 2026, from [Link].
-
Ortan, A., C-tin, B., & Doli, M. (2009). Derivatization Methods in GC and GC/MS. ResearchGate. [Link]
-
Haim, D., et al. (2009). Trace quantification of 1-octacosanol and TA and their main metabolites in plasma by liquid-liquid extraction coupled with gas chromatography–mass spectrometry. Journal of Chromatography B, 877(32), 4154-8. [Link]
-
Agilent. (n.d.). Analysis of foods using HPLC with evaporative light scattering detection. Retrieved February 11, 2026, from [Link]
-
Sut, S., et al. (2018). Development and Validation of an HPLC-ELSD Method for the Quantification of 1-Triacontanol in Solid and Liquid Samples. MDPI. [Link]
-
SIELC. (n.d.). HPLC-ELSD Method for Analysis of Lipid Standards: Triglyceride Mixtures on Lipak Column. Retrieved February 11, 2026, from [Link]
-
Sut, S., et al. (2018). Development and Validation of an HPLC-ELSD Method for the Quantification of 1-Triacontanol in Solid and Liquid Samples. ResearchGate. [Link]
-
Semantic Scholar. (n.d.). Development and Validation of an HPLC-ELSD Method for the Quantification of 1-Triacontanol in Solid and Liquid Samples. Retrieved February 11, 2026, from [Link]
-
National Center for Biotechnology Information. (2018). Development and Validation of an HPLC-ELSD Method for the Quantification of 1-Triacontanol in Solid and Liquid Samples. Retrieved February 11, 2026, from [Link]
-
NIST. (n.d.). 1-Pentacosanol. Retrieved February 11, 2026, from [Link]
-
Syft Technologies. (2022). Recent developments and applications of selected ion flow tube mass spectrometry (SIFT-MS). Retrieved February 11, 2026, from [Link]
-
CAS. (n.d.). 1-Pentacosanol. Retrieved February 11, 2026, from [Link]
-
Prince, B. J., et al. (2022). A Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) study of the reactions of H3O+, NO+ and O2+ with a range of oxygenated volatile organic compounds. International Journal of Mass Spectrometry, 478, 116873. [Link]
Sources
- 1. 1-Pentacosanol | C25H52O | CID 92247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Pentacosanol [webbook.nist.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. volatileanalysis.com [volatileanalysis.com]
- 9. Development and Validation of an HPLC-ELSD Method for the Quantification of 1-Triacontanol in Solid and Liquid Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. mdpi.com [mdpi.com]
A Comparative Analysis of 1-Pentacosanol and 1-Hexacosanol in Plant Waxes: Structure, Function, and Analytical Perspectives
This guide provides an in-depth comparative analysis of 1-pentacosanol (C25) and 1-hexacosanol (C26), two prominent very-long-chain fatty alcohols (VLCFAs) found in plant cuticular waxes. Aimed at researchers, scientists, and drug development professionals, this document delineates their structural nuances, functional significance in plant physiology, and the rigorous analytical methodologies required for their study. We will explore the causality behind experimental choices, ensuring a trustworthy and authoritative resource grounded in scientific literature.
Introduction: The Significance of Very-Long-Chain Fatty Alcohols in Plant Waxes
The surfaces of terrestrial plants are covered by a hydrophobic barrier known as the cuticular wax, which is crucial for protecting against environmental stressors such as desiccation, UV radiation, and pathogen invasion.[1] This wax is a complex mixture of very long-chain aliphatic compounds, including alkanes, esters, fatty acids, and primary alcohols.[1][2] Among these, 1-pentacosanol and 1-hexacosanol are two common saturated primary fatty alcohols. While differing by only a single methylene group, their relative abundance and specific roles can influence the physicochemical properties of the plant cuticle. Understanding their distinct characteristics is vital for fields ranging from plant science to the development of natural product-based pharmaceuticals and biodegradable materials.[3]
Physicochemical Properties: A Tale of One Carbon
At a molecular level, 1-pentacosanol and 1-hexacosanol are straight-chain, saturated primary alcohols.[1][4] The defining difference is the length of their carbon backbones: 25 carbons for 1-pentacosanol and 26 for 1-hexacosanol. This seemingly minor variation has tangible effects on their physical properties due to differences in intermolecular van der Waals forces.
| Property | 1-Pentacosanol | 1-Hexacosanol (Ceryl Alcohol) |
| Chemical Formula | C₂₅H₅₂O[1] | C₂₆H₅₄O[3][4] |
| Molecular Weight | 368.68 g/mol [1] | 382.71 g/mol [4] |
| CAS Number | 26040-98-2[1] | 506-52-5[4][5] |
| Appearance | Waxy solid | White waxy solid[4][5] |
| Melting Point | 71-73 °C[6] | 79-81 °C[4] |
| Boiling Point | ~429 °C (rough estimate)[6] | 240 °C[4] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and hexane.[1] | Insoluble in water; freely soluble in chloroform.[4][5] |
The longer carbon chain of 1-hexacosanol results in stronger intermolecular forces, leading to a higher melting point compared to 1-pentacosanol. This can influence the packing and crystallinity of the wax matrix, thereby affecting the cuticle's permeability and mechanical properties.
Role and Distribution in Plant Waxes
Both 1-pentacosanol and 1-hexacosanol are synthesized from very-long-chain fatty acids (VLCFAs) and are integral components of the epicuticular wax layer.[1] Their primary function is to contribute to the formation of a hydrophobic barrier on leaves, stems, flowers, and fruits.[1]
The composition of plant waxes, including the relative amounts of these alcohols, is not static. It varies significantly depending on the plant species, organ, and developmental stage.[2][7] For example, a study on wheat (Triticum aestivum) showed that alcohols are a major compound class contributing to changes in total wax content during leaf growth.[8] Specifically, octacosanol (C28) was identified as a dominant alcohol, but the study also identified a range of alcohols from C22 to C32, indicating that the distribution of chain lengths, including C25 and C26, is dynamic.[8] This dynamic regulation suggests that plants can modulate their cuticular composition in response to developmental cues and environmental stresses.[9]
Comparative Biological Activities
Beyond their structural role in plants, these long-chain alcohols have garnered interest for their potential bioactivities.
-
1-Hexacosanol: This compound has been noted for several biological effects. It has shown inhibitory activity against bacteria such as Staphylococcus aureus.[10] Furthermore, research suggests 1-hexacosanol possesses hypocholesterolemic properties, potentially by activating AMP-activated protein kinase (AMPK) and suppressing a key transcription factor in cholesterol biosynthesis.[11] It is also utilized in the cosmetics industry as an emollient and thickening agent and is being explored as a potential biofuel.[3][5]
-
1-Pentacosanol: The documented biological activities of 1-pentacosanol are less extensive in the current literature. It is primarily recognized as a plant metabolite, integral to the plant's chemical makeup.[12] It has been identified in various plants, including Rhodiola imbricata, Smallanthus sonchifolius, and Solanum tuberosum.[12]
This disparity in reported bioactivities may reflect a genuine difference in their pharmacological profiles or could be a result of a greater research focus on 1-hexacosanol and other policosanols.
Experimental Protocols: Extraction and Analysis
The accurate quantification and comparison of 1-pentacosanol and 1-hexacosanol in plant tissues require a robust and validated analytical workflow. The causality behind the choice of solvents and techniques is critical for achieving reliable results. The primary challenge lies in efficiently extracting these non-polar compounds from the complex plant matrix and separating them from other lipid classes.
Workflow for Extraction and Analysis of Long-Chain Alcohols
Caption: Workflow for the analysis of 1-pentacosanol and 1-hexacosanol.
Step-by-Step Methodology
This protocol is a synthesized approach based on established methods for analyzing plant wax components.[13][14][15]
1. Sample Preparation:
- Rationale: Proper preparation is crucial to ensure homogeneity and maximize extraction efficiency.
- Protocol:
- Collect fresh plant material (e.g., leaves, stems).
- Gently wash with deionized water to remove surface contaminants and blot dry.
- Dry the material in a vacuum oven at a low temperature (e.g., 60°C) or freeze-dry to prevent degradation of target compounds.[14]
- Grind the dried plant material into a fine powder using a mill. This increases the surface area for solvent penetration.
2. Extraction:
- Rationale: The choice of solvent is critical for selectively extracting lipophilic compounds like long-chain alcohols. A non-polar solvent is typically used.
- Protocol:
- Weigh a precise amount of the powdered plant material (e.g., 1-5 g).
- Add a known amount of an internal standard (e.g., a long-chain alcohol with a chain length not present in the sample, such as C27 or C29 alcohol) to the sample. This is essential for accurate quantification by correcting for losses during sample processing.[13]
- Extract the lipids using a suitable solvent system. A common method is Soxhlet extraction or reflux extraction with hexane or a chloroform/methanol mixture (e.g., 2:1 v/v) for several hours.[15][16] This ensures exhaustive extraction.
- Filter the extract and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude wax extract.
3. Saponification and Fractionation:
- Rationale: Long-chain alcohols can exist in free form or as esters. Saponification (alkaline hydrolysis) is necessary to release the esterified alcohols for total alcohol quantification. Column chromatography is then used to separate the alcohols from other lipid classes (like fatty acids and alkanes) that could interfere with analysis.[13]
- Protocol:
- Dissolve the crude wax extract in a solution of alcoholic potassium hydroxide (e.g., 5% KOH in ethanol).
- Reflux the mixture for 1-2 hours to saponify the esters.[14]
- After cooling, extract the non-saponifiable lipids (containing the alcohols and alkanes) with a non-polar solvent like hexane. The saponified fatty acids will remain in the aqueous-alcoholic phase.
- Apply the concentrated non-saponifiable fraction to a silica gel column.
- Elute the alkanes with a non-polar solvent (e.g., hexane).
- Elute the alcohols with a more polar solvent mixture (e.g., hexane/ethyl acetate).[13] Collect the alcohol fraction.
4. Derivatization and Quantification:
- Rationale: Long-chain alcohols have high boiling points and may exhibit poor chromatographic peak shape. Derivatization to their trimethylsilyl (TMS) ethers increases their volatility and thermal stability, making them more amenable to Gas Chromatography (GC) analysis.[13][15]
- Protocol:
- Evaporate the solvent from the alcohol fraction.
- Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat at 70°C for 30-60 minutes to convert the alcohols to their TMS ethers.
- Analyze the derivatized sample using a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS). A non-polar capillary column (like a DB-5 or similar) is typically used.[8]
- Identify the peaks for 1-pentacosanol-TMS and 1-hexacosanol-TMS based on their retention times compared to authentic standards and their mass spectra.
- Quantify the compounds by comparing their peak areas to the peak area of the internal standard.
Biosynthesis and Deposition of Long-Chain Alcohols in Plant Cuticle
Caption: Biosynthesis and deposition of long-chain alcohols in the plant cuticle.
Conclusion
1-pentacosanol and 1-hexacosanol are closely related structurally, yet exhibit distinct physicochemical properties and biological activities. Their presence and relative proportions in plant waxes are crucial for the integrity of the plant cuticle and its protective functions. For researchers, a nuanced understanding of their individual characteristics is essential, whether the goal is to investigate plant stress tolerance, explore novel antimicrobial agents, or develop natural product-based formulations. The analytical methodologies detailed herein provide a robust framework for the accurate comparative analysis of these important biomolecules, underscoring the necessity of careful experimental design and validation.
References
-
Wikipedia. (2023). 1-Hexacosanol. Retrieved from [Link]
-
PubChem. (n.d.). 1-Pentacosanol. Retrieved from [Link]
-
ResearchGate. (2020). Isolation, Identification, and Biological activity of 1- Hexacosanal from the leaves of Launea taraxacifolia (Willd) Jeffery, Asteraceae. Retrieved from [Link]
-
MDPI. (2023). Comparative Analysis of the Cuticular Wax Morphology, Composition and Biosynthesis in Two Kumquat Cultivars During Fruit Development. Retrieved from [Link]
-
FooDB. (2020). Showing Compound 1-Pentacosanol (FDB004332). Retrieved from [Link]
-
PubMed. (2017). Hexacosanol Reduces Plasma and Hepatic Cholesterol by Activation of AMP-activated Protein Kinase and Suppression of Sterol Regulatory Element-Binding protein-2 in HepG2 and C57BL/6J Mice. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of cuticular wax compositions extracted from isolated.... Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1-Pentacosanol (CAS 26040-98-2). Retrieved from [Link]
-
The Good Scents Company. (n.d.). 1-hexacosanol hexacosyl alcohol. Retrieved from [Link]
-
PubMed Central (PMC). (2022). Extraction Methods, Quantitative and Qualitative Phytochemical Screening of Medicinal Plants for Antimicrobial Textiles: A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). The potential of long-chain fatty alcohols and long-chain fatty acids as diet composition markers. Retrieved from [Link]
-
PubChem. (n.d.). 1-Hexacosanol. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparative Analyses of Cuticular Waxes on Various Organs of Potato (Solanum tuberosum L.). Retrieved from [Link]
-
Impactfactor. (n.d.). Organic Extraction, Purification and Evaluation of Long Chain Fatty Alcohol from Saccharum officinarum of Sugar Refinery Waste for Human Wellness. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Dissecting the Roles of Cuticular Wax in Plant Resistance to Shoot Dehydration and Low-Temperature Stress in Arabidopsis. Retrieved from [Link]
- Google Patents. (n.d.). CN1389445A - Method of preparing long-chain fatty alcohol from rice bran wax.
-
ResearchGate. (n.d.). Variability in cell wall preparations: Quantification and comparison of common methods. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Determination of Long-chain Alcohol and Aldehyde Contents in the Non-Centrifuged Cane Sugar Kokuto. Retrieved from [Link]
-
MDPI. (n.d.). Extraction and Analysis of Chemical Compositions of Natural Products and Plants. Retrieved from [Link]
-
Agilent. (2016). Analysis of Distilled Spirits Using an Agilent J&W DB-WAX Ultra Inert Capillary GC Column. Retrieved from [Link]
-
NIST. (n.d.). 1-Hexacosanol. Retrieved from [Link]
-
PubMed Central (PMC). (2024). Sequential Extraction of Bioactive Saponins from Cucumaria frondosa Viscera: Supercritical CO2–Ethanol Synergy for Enhanced Yields and Antioxidant Performance. Retrieved from [Link]
-
CABI Digital Library. (2021). Analysis of Composition and Morphology of Cuticular Wax of Wheat at Different Development Stages. Retrieved from [Link]
-
ESSLAB. (n.d.). 1-Pentacosanol. Retrieved from [Link]
-
RSC Publishing. (2012). Production of long chain alcohols and alkanes upon coexpression of an acyl-ACP reductase and aldehyde-deformylating oxygenase with a bacterial type-I fatty acid synthase in E. coli. Retrieved from [Link]
Sources
- 1. 1-Pentacosanol | 26040-98-2 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 1-Hexacosanol - Wikipedia [en.wikipedia.org]
- 5. guidechem.com [guidechem.com]
- 6. 1-PENTACOSANOL CAS#: 26040-98-2 [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Dissecting the Roles of Cuticular Wax in Plant Resistance to Shoot Dehydration and Low-Temperature Stress in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Hexacosanol reduces plasma and hepatic cholesterol by activation of AMP-activated protein kinase and suppression of sterol regulatory element-binding protein-2 in HepG2 and C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1-Pentacosanol | C25H52O | CID 92247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. impactfactor.org [impactfactor.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
A Comparative Guide to the Antioxidant Activity of 1-Pentacosanol and Other Long-Chain Fatty Alcohols
For Researchers, Scientists, and Drug Development Professionals
In the continuous search for novel therapeutic agents, particularly those that can mitigate the deleterious effects of oxidative stress, long-chain fatty alcohols have emerged as a class of compounds with intriguing biological activities. This guide provides a technical comparison of the antioxidant activity of 1-pentacosanol, a 25-carbon saturated fatty alcohol, with other fatty alcohols of varying chain lengths. By synthesizing available experimental data and outlining key methodologies, this document aims to equip researchers with the foundational knowledge to evaluate and potentially harness the antioxidant potential of these molecules.
Introduction to Fatty Alcohols and Oxidative Stress
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants are crucial molecules that can donate an electron to a free radical, thereby neutralizing it and preventing a cascade of cellular damage.
1-Pentacosanol (C25H52O) is a very long-chain primary fatty alcohol found in various natural sources, including the roots of Rhodiola imbricata.[1] Like other long-chain fatty alcohols, its lipophilic nature allows it to integrate into cellular membranes, a key site of oxidative damage. Research has suggested that these compounds possess antioxidant properties, though the extent and mechanisms of this activity, particularly in comparison to other homologous fatty alcohols, warrant a more detailed examination.[2]
Methodologies for Assessing Antioxidant Activity
To quantitatively assess the antioxidant capacity of lipophilic compounds like 1-pentacosanol, a suite of in vitro assays is typically employed. Each assay targets a different aspect of antioxidant action, and a multi-assay approach provides a more comprehensive profile of a compound's potential.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a rapid and widely used method to screen for antioxidant activity.[3] It measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[4] The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity.[5]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay is another common method that measures the ability of a compound to scavenge the pre-formed ABTS radical cation (ABTS•+).[6] This assay is versatile as it can be used to measure the antioxidant capacity of both hydrophilic and lipophilic compounds.[7] Similar to the DPPH assay, the scavenging of the ABTS•+ radical is monitored by the decrease in its characteristic absorbance, and the results can also be expressed as an IC50 value or in Trolox equivalents.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically. This assay provides a direct measure of the total reducing power of a compound.
Lipid Peroxidation Inhibition Assay
Lipid peroxidation is a key process in cellular injury, where free radicals attack lipids in cell membranes, leading to a chain reaction of damage.[8] Assays that measure the inhibition of lipid peroxidation provide a more biologically relevant assessment of antioxidant activity. One common method involves inducing lipid peroxidation in a lipid-rich substrate (e.g., linoleic acid or a tissue homogenate) and measuring the formation of byproducts like malondialdehyde (MDA). The ability of a compound to reduce MDA formation indicates its protective effect against lipid peroxidation.
Comparative Antioxidant Activity of Fatty Alcohols
| Fatty Alcohol | Chain Length | Assay | Result | Reference |
| 1-Octacosanol | C28 | DPPH Radical Scavenging | Showed good antioxidant activity in the range of 0.5 mg/ml to 1.0 mg/ml. | [9] |
| Reducing Activity | Potent reducing activities observed. | [9] | ||
| Metal Chelation Activity | Highest activity at 0.5 mg/ml. | [9] | ||
| Inhibition of Lipid Peroxidation | Effective inhibition observed. | [9] | ||
| 1-Heptacosanol | C27 | Not specified | Reported to have antioxidant activity. | [10] |
| 1-Hexacosanol | C26 | Not specified | Often paired with antioxidant-rich botanicals. | [1] |
| 1-Pentacosanol | C25 | Not specified | Research has highlighted its antioxidant properties. | [2] |
| 1-Tetracosanol | C24 | Not specified | Possesses antioxidant properties. | [11] |
| Triacontanol | C30 | Not specified | Modulates the activities of the antioxidant defense system in plants under stress. | [12] |
Note: The lack of standardized reporting and direct comparative studies makes a quantitative comparison challenging. The data for 1-octacosanol provides the most detailed public information on the antioxidant capacity of an individual very long-chain fatty alcohol.
The study on 1-octacosanol demonstrated its ability to effectively scavenge free radicals and inhibit lipid peroxidation, with its antioxidant potency increasing with concentration.[9] This suggests that other long-chain fatty alcohols, including 1-pentacosanol, likely share this capability, although the relative potency may vary with chain length. The antioxidant properties of policosanol, a natural mixture of several long-chain fatty alcohols, further support this notion.
Proposed Mechanism of Antioxidant Action
The antioxidant activity of fatty alcohols is thought to primarily stem from the hydroxyl (-OH) group.[9] This group can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction.
The long, saturated hydrocarbon chain of these alcohols influences their lipophilicity, allowing them to partition into and protect lipid-rich environments such as cell membranes from oxidative damage. The efficiency of this antioxidant action may be influenced by the chain length, as it dictates the molecule's positioning and interaction within the lipid bilayer. However, a systematic investigation into the structure-activity relationship concerning the chain length of very long-chain fatty alcohols and their antioxidant capacity is an area that requires further research.
Experimental Protocols
For researchers looking to evaluate the antioxidant activity of 1-pentacosanol or other fatty alcohols, the following detailed protocols for the DPPH and lipid peroxidation inhibition assays are provided as a starting point.
DPPH Radical Scavenging Assay Protocol
Objective: To determine the concentration of the fatty alcohol required to scavenge 50% of DPPH radicals (IC50).
Materials:
-
1-Pentacosanol and other fatty alcohols
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of sample solutions: Prepare a stock solution of the fatty alcohol in a suitable solvent (e.g., chloroform or a mixture of solvents to ensure solubility) and then prepare a series of dilutions in methanol.
-
Assay:
-
To each well of a 96-well plate, add 100 µL of the fatty alcohol solution at different concentrations.
-
Add 100 µL of the DPPH solution to each well.
-
As a control, add 100 µL of methanol and 100 µL of the DPPH solution.
-
As a blank, add 200 µL of methanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:
Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of the fatty alcohol to determine the IC50 value.
Lipid Peroxidation Inhibition Assay (TBARS Method)
Objective: To assess the ability of the fatty alcohol to inhibit the formation of malondialdehyde (MDA), a marker of lipid peroxidation.
Materials:
-
1-Pentacosanol and other fatty alcohols
-
Linoleic acid emulsion
-
Phosphate buffer (pH 7.4)
-
Ferrous sulfate (FeSO₄)
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA)
-
Butylated hydroxytoluene (BHT) as a positive control
-
Water bath
Procedure:
-
Preparation of reaction mixture: In a test tube, mix the fatty alcohol solution, linoleic acid emulsion, and phosphate buffer.
-
Initiation of peroxidation: Add FeSO₄ solution to initiate the lipid peroxidation reaction.
-
Incubation: Incubate the mixture in a water bath at 37°C for a specified time (e.g., 1 hour).
-
Termination of reaction: Stop the reaction by adding TCA.
-
Color development: Add TBA solution and heat the mixture in a boiling water bath for 20 minutes to develop a pink color.
-
Measurement: After cooling, centrifuge the samples and measure the absorbance of the supernatant at 532 nm.
-
Calculation: The inhibition of lipid peroxidation is calculated as:
Where A_control is the absorbance of the control (without the fatty alcohol) and A_sample is the absorbance of the sample.
Visualizing Experimental Workflows
DPPH Assay Workflow
Caption: Proposed mechanism of free radical scavenging by fatty alcohols.
Conclusion and Future Directions
The available evidence suggests that 1-pentacosanol, along with other very long-chain fatty alcohols, possesses antioxidant properties. The primary mechanism is likely through the donation of a hydrogen atom from the hydroxyl group to neutralize free radicals. While a direct quantitative comparison is challenging due to a lack of standardized studies, the data on 1-octacosanol provides a strong indication of the potential of this class of compounds.
Future research should focus on a systematic evaluation of the antioxidant activity of a homologous series of very long-chain fatty alcohols (e.g., C20 to C30) using a standardized panel of assays. This would provide valuable structure-activity relationship data, clarifying the influence of chain length on antioxidant potency. Furthermore, investigations into the cellular antioxidant effects and in vivo efficacy of 1-pentacosanol are warranted to fully elucidate its therapeutic potential.
References
-
Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences. (n.d.). Retrieved from [Link]
- Floegel, A., Kim, D. O., Chung, S. J., Koo, S. I., & Chun, O. K. (2011). Comparison of ABTS/DPPH assays to measure antioxidant capacity in popular antioxidant-rich US foods. Journal of Food Composition and Analysis, 24(7), 1043–1048.
- Gebeyew, W., Fullas, F., & Tadesse, M. (2023). In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina. BMC Chemistry, 17(1), 58.
-
National Center for Biotechnology Information. (n.d.). 1-Pentacosanol. PubChem Compound Database. Retrieved from [Link]
-
LookChem. (n.d.). 1-PENTACOSANOL. Retrieved from [Link]
- Sengupta, A., Basu, S., & Ghosh, A. (2018). Anti-Oxidant and Anti-Bacterial Properties of 1-Octacosanol Isolated from Rice Bran Wax. International Journal of Pharmaceutical Sciences and Research, 9(10), 4253-4263.
-
González-López, M. R., F. J. Pérez-López, M. C. López-López, and C. M. López-Fabal. 2021. "Physicochemical Characterization and Antimicrobial Activity against Erwinia amylovora, Erwinia vitivora, and Diplodia seriata of a Light Purple Hibiscus syriacus L. Cultivar" Horticulturae 7, no. 11: 449. [Link]
-
Cheméo. (n.d.). Chemical Properties of 1-Pentacosanol. Retrieved from [Link]
- Yoshida, Y., Niki, E., & Noguchi, N. (2005). Lipid peroxidation induced by carbon tetrachloride and its inhibition by antioxidant as evaluated by an oxidative stress marker, HODE. Toxicology and Applied Pharmacology, 208(2), 183-191.
- Grzegorczyk-Karolak, I., & Wysokińska, H. (2016). The effect of triacontanol on shoot multiplication and production of antioxidant compounds in shoot cultures of Salvia officinalis L. Acta Physiologiae Plantarum, 38(5), 1-9.
-
Association between polyphenol content and DPPH/ABTS radical-scavenging... | Download Scientific Diagram. (n.d.). Retrieved from [Link]
-
l: Structure of 1-Tetracosanol. | Download Scientific Diagram. (n.d.). Retrieved from [Link]
-
Anti-Oxidant and Anti-Bacterial Properties of 1-Octacosanol Isolated from Rice Bran Wax. (2025, August 9). Retrieved from [Link]
- Dianzani, M. U. (1985). Lipid peroxidation in ethanol poisoning: a critical reconsideration. Alcohol and Alcoholism, 20(2), 161-173.
- Inoue, Y., Hada, T., Shiraishi, A., & Hirose, K. (2007). Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus. Biological & Pharmaceutical Bulletin, 30(2), 349-351.
-
Caring Sunshine. (n.d.). Hexacosanol. Retrieved from [Link]
- Rahman, M., Sarker, B. C., Roy, B., & Hasan, M. (2021). Effect of different doses of triacontanol on growth and yield of kohlrabi (Brassica oleracea L. var. gongylodes). Journal of Agriculture and Food Research, 6, 100222.
- Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food chemistry, 113(4), 1202-1205.
-
Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus. (2007, February 2). Retrieved from [Link]
-
Alcohol-Induced Oxidative Stress and the Role of Antioxidants in Alcohol Use Disorder: A Systematic Review. (n.d.). Retrieved from [Link]
-
Unravelling the Effect of Triacontanol in Combating Drought Stress by Improving Growth, Productivity, and Physiological Performance in Strawberry Plants. (2022, July 24). Retrieved from [Link]
- Wang, T., Liu, Y. Y., Wang, X., Yang, N., Zhu, H. T., Zuo, P. P., & Wang, H. L. (2010). Protective effects of octacosanol on 6-hydroxydopamine-induced Parkinsonism in rats via regulation of ProNGF and NGF signaling. Acta Pharmacologica Sinica, 31(7), 765–774.
- Özyürek, M., Güçlü, K., & Apak, R. (2011). The main and modified DPPH radical scavenging assays. TrAC Trends in Analytical Chemistry, 30(4), 652-659.
-
Wikipedia. (n.d.). 1-Triacontanol. Retrieved from [Link]
- Fleschin, S., Fleschin, M., Nita, S., Pavel, E., & Vlase, L. (2003). Comparison of Various Assays of Antioxidant Activity/Capacity: Limited Significance of Redox Potentials of Oxidants/Indicators. Oxidative Medicine and Cellular Longevity, 2017, 1-7.
- Tung, Y. T., Wu, J. H., Huang, C. C., Peng, H. C., & Chang, S. T. (2009). Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems. Journal of food and drug analysis, 17(6).
-
National Center for Biotechnology Information. (n.d.). 1-Hexacosanol. PubChem Compound Database. Retrieved from [Link]
-
Trends in C1-C4 Alcohol Oxidation Activity Enhancement for Tunable Silicon Oxide Encapsulated Platinum Electrocatalysts | ChemRxiv. (2024, February 22). Retrieved from [Link]
-
Taylor & Francis. (n.d.). 1-Octacosanol – Knowledge and References. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Tetracosanol. PubChem Compound Database. Retrieved from [Link]
-
A comparative study on the antioxidant activity of methanolic extracts from different parts of Morus alba L. (Moraceae). (2013, January 19). Retrieved from [Link]
- Perveen, S., Shahbaz, M., & Ashraf, M. (2020). Triacontanol as a dynamic growth regulator for plants under diverse environmental conditions.
-
Ecofriendly metal-free olefins epoxidation and alcohol oxidation by in situ generated poly(peroxybenzoic acid) as a heterogeneous recyclable catalyst under mild conditions: an in-depth mechanistic study. (n.d.). Retrieved from [Link]
- Lee, S., Son, D., Ryu, J., Lee, Y. S., Jung, S. H., Kang, J., ... & Shin, K. H. (2004). Anti-oxidant activities of Acanthopanax senticosus stems and their lignan components. Archives of pharmacal research, 27(2), 196-201.
-
Assessment of Antioxidant Contents and Free Radical-Scavenging Capacity of Chlorella vulgaris Cultivated in Low Cost Media. (n.d.). Retrieved from [Link]
-
Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications. (n.d.). Retrieved from [Link]
-
Octacosanol in human health. (2025, August 7). Retrieved from [Link]
Sources
- 1. caringsunshine.com [caringsunshine.com]
- 2. 1-Pentacosanol | 26040-98-2 | Benchchem [benchchem.com]
- 3. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipid peroxidation induced by carbon tetrachloride and its inhibition by antioxidant as evaluated by an oxidative stress marker, HODE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. Physicochemical Characterization and Antimicrobial Activity against Erwinia amylovora, Erwinia vitivora, and Diplodia seriata of a Light Purple Hibiscus syriacus L. Cultivar - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1-Tetracosanol | High-Purity Fatty Alcohol | RUO [benchchem.com]
- 12. Triacontanol as a dynamic growth regulator for plants under diverse environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Inter-laboratory Comparison of 1-Pentacosanol Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Importance of Accurate 1-Pentacosanol Quantification
1-Pentacosanol (C25H52O) is a long-chain fatty alcohol with significant interest in various fields due to its potential biological activities.[1] Found in various natural sources like plant waxes, it is investigated for its therapeutic applications.[1] Accurate and precise quantification of 1-Pentacosanol is paramount for quality control in pharmaceutical formulations, standardization of natural product extracts, and for pharmacokinetic and metabolic studies.
Given the diversity of matrices in which 1-Pentacosanol may be analyzed, from raw plant materials to complex biological fluids, the choice of analytical methodology can profoundly impact the reliability of the results. Inter-laboratory variability in quantification can arise from differences in sample preparation, analytical instrumentation, and data processing. Therefore, establishing standardized methods and participating in proficiency testing are crucial for ensuring data comparability and accuracy across different laboratories.[2]
This guide will compare two prevalent analytical techniques for 1-Pentacosanol quantification: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD).
Designing an Inter-laboratory Comparison Study
An inter-laboratory comparison, or proficiency test, is a powerful tool for assessing the performance of analytical laboratories and the methods they employ.[2] The fundamental principle involves the distribution of homogeneous and stable samples from a central organizing body to multiple participating laboratories for analysis.
Key Steps in a Proficiency Testing Scheme:
-
Preparation of a Homogenous Test Material: A bulk sample containing a known concentration of 1-Pentacosanol is prepared. The matrix of the sample should be relevant to the intended application (e.g., a lipid-based formulation, a plant extract).
-
Stability and Homogeneity Testing: The organizing body must rigorously test the bulk sample to ensure that the concentration of 1-Pentacosanol is uniform throughout and that it remains stable under the specified storage and shipping conditions.
-
Sample Distribution: Aliquots of the test material are sent to participating laboratories along with clear instructions for storage and handling.
-
Analysis by Participating Laboratories: Each laboratory analyzes the sample using their in-house method for 1-Pentacosanol quantification.
-
Data Submission and Statistical Analysis: The results are submitted to the organizing body, which then performs a statistical analysis to determine the consensus value for the concentration of 1-Pentacosanol and to evaluate the performance of each laboratory. Organizations like the AOCS (American Oil Chemists' Society) provide proficiency testing programs for fats and oils analysis.[3]
Caption: Workflow of an inter-laboratory comparison study.
Comparative Analysis of Quantification Methods
The accurate quantification of long-chain alcohols like 1-Pentacosanol often requires chromatographic techniques.[4] The two primary approaches are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for the analysis of volatile and semi-volatile compounds.[5] For long-chain alcohols, derivatization is often necessary to increase their volatility and improve chromatographic peak shape.[6][7]
Principle: The sample is injected into a heated port where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase. As the separated components elute from the column, they are combusted in a hydrogen-air flame. The ions produced are detected by the flame ionization detector, generating a signal proportional to the amount of analyte present.
Causality in Experimental Choices:
-
Derivatization: The hydroxyl group of 1-Pentacosanol makes it relatively non-volatile. Silylation, converting the -OH group to a trimethylsilyl (TMS) ether, is a common derivatization technique that significantly increases volatility, allowing for analysis at lower temperatures and reducing the risk of thermal degradation.[6]
-
Column Selection: A non-polar or mid-polar capillary column (e.g., DB-5 or HP-5) is typically used for the separation of derivatized fatty alcohols. The choice of column length and film thickness will influence the resolution and analysis time.[4]
-
Internal Standard: The use of an internal standard (e.g., a different long-chain fatty alcohol not present in the sample) is crucial for accurate quantification. It compensates for variations in injection volume and detector response.
Self-Validating System: A robust GC-FID method should include regular calibration with a series of known concentrations of a 1-Pentacosanol standard. The linearity of the calibration curve (R² > 0.99) is a key indicator of the method's validity. Additionally, quality control samples at low, medium, and high concentrations should be analyzed with each batch of samples to monitor the method's accuracy and precision.
Method 2: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
HPLC is a versatile technique that separates components in a liquid mobile phase. For non-chromophoric compounds like 1-Pentacosanol, a universal detector such as an Evaporative Light Scattering Detector (ELSD) is required.[8]
Principle: The sample is dissolved in a suitable solvent and injected into a high-pressure liquid stream (the mobile phase). The mobile phase carries the sample through a column packed with a stationary phase. Separation occurs based on the differential partitioning of the analytes between the mobile and stationary phases. As the analytes elute from the column, they enter the ELSD. The mobile phase is nebulized and then evaporated, leaving behind fine particles of the analyte. These particles scatter a light beam, and the amount of scattered light is proportional to the mass of the analyte.
Causality in Experimental Choices:
-
No Derivatization Required: A significant advantage of HPLC-ELSD is that it often does not require derivatization, simplifying sample preparation.[8]
-
Column and Mobile Phase Selection: A reverse-phase column (e.g., C18) is commonly used for the separation of long-chain alcohols. The mobile phase typically consists of a mixture of organic solvents like acetonitrile and water, often with a gradient to improve separation efficiency.
-
ELSD Optimization: The performance of the ELSD is highly dependent on the nebulizer and evaporator temperatures. These parameters must be optimized for the specific analyte and mobile phase to achieve maximum sensitivity.
Self-Validating System: Similar to GC-FID, method validation for HPLC-ELSD involves establishing linearity through a calibration curve and the routine analysis of quality control samples. System suitability tests, such as checking for peak resolution and tailing factor, should be performed before each analytical run to ensure the chromatographic system is performing optimally.
Caption: Comparison of GC-FID and HPLC-ELSD workflows.
Performance Comparison
The following table summarizes the expected performance characteristics of the two methods. The values are indicative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | GC-FID | HPLC-ELSD | Rationale |
| Linearity (R²) | > 0.995 | > 0.990 | Both methods can achieve excellent linearity.[9] |
| Limit of Detection (LOD) | Lower (ng/mL range) | Higher (µg/mL range) | GC-FID is generally more sensitive for volatile compounds.[9] |
| Limit of Quantification (LOQ) | Lower (ng/mL range) | Higher (µg/mL range) | Directly related to the LOD.[9] |
| Precision (%RSD) | < 5% | < 10% | GC with autosamplers typically offers higher precision.[10] |
| Accuracy (% Recovery) | 95-105% | 90-110% | Both methods can provide good accuracy with proper validation.[10] |
| Sample Throughput | Lower | Higher | HPLC methods can often have shorter run times. |
| Cost (Instrument) | Lower | Higher | HPLC systems, particularly with ELSD, can be more expensive. |
| Cost (Consumables) | Lower | Higher | HPLC solvents and columns can be a significant running cost. |
| Ease of Use | More complex (derivatization) | Simpler (no derivatization) | The derivatization step in GC adds complexity and potential for error.[8] |
Detailed Experimental Protocols
Protocol 1: Quantification of 1-Pentacosanol by GC-FID
1. Sample Preparation (Lipid Extraction): a. Accurately weigh a known amount of the sample into a glass tube. b. Add a known amount of an internal standard (e.g., 1-Tricosanol). c. Perform a lipid extraction using a suitable solvent system (e.g., Folch or Bligh-Dyer method). d. Evaporate the solvent under a stream of nitrogen.
2. Derivatization (Silylation): a. To the dried lipid extract, add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS). b. Cap the tube tightly and heat at 70°C for 30 minutes. c. Cool to room temperature. The sample is now ready for GC-FID analysis.
3. GC-FID Analysis: a. GC System: Agilent 8860 GC or equivalent. b. Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness). c. Injector Temperature: 280°C. d. Oven Program: Initial temperature of 150°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 10 min. e. Detector Temperature: 320°C. f. Carrier Gas: Helium at a constant flow of 1 mL/min. g. Injection Volume: 1 µL (splitless).
4. Calibration: a. Prepare a series of calibration standards of 1-Pentacosanol with a fixed concentration of the internal standard. b. Derivatize the standards using the same procedure as the samples. c. Inject the derivatized standards and construct a calibration curve by plotting the ratio of the peak area of 1-Pentacosanol to the peak area of the internal standard against the concentration of 1-Pentacosanol.
Protocol 2: Quantification of 1-Pentacosanol by HPLC-ELSD
1. Sample Preparation: a. Accurately weigh a known amount of the sample into a volumetric flask. b. Dissolve the sample in a suitable solvent (e.g., chloroform/methanol mixture). c. If necessary, filter the sample through a 0.45 µm PTFE syringe filter.
2. HPLC-ELSD Analysis: a. HPLC System: Agilent 1260 Infinity II LC System or equivalent. b. Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm). c. Mobile Phase A: Water. d. Mobile Phase B: Acetonitrile. e. Gradient: 80% B to 100% B over 15 minutes, hold at 100% B for 5 minutes. f. Flow Rate: 1.0 mL/min. g. Column Temperature: 30°C. h. Injection Volume: 20 µL. i. ELSD: Nebulizer temperature 40°C, Evaporator temperature 60°C, Gas flow 1.5 SLM.
3. Calibration: a. Prepare a series of calibration standards of 1-Pentacosanol. b. Inject the standards and construct a calibration curve by plotting the log of the peak area against the log of the concentration. The ELSD response is often non-linear and requires a logarithmic transformation for linearization.
Conclusion
Both GC-FID and HPLC-ELSD are suitable methods for the quantification of 1-Pentacosanol. The choice between the two will depend on the specific requirements of the analysis.
-
GC-FID is the method of choice when high sensitivity is required. However, the need for derivatization adds a layer of complexity to the sample preparation.
-
HPLC-ELSD offers the advantage of simpler sample preparation without the need for derivatization, making it a more straightforward method for routine analysis, although with potentially lower sensitivity.
For inter-laboratory comparison studies, it is essential that all participating laboratories agree on a common, well-validated method or demonstrate the equivalence of their in-house methods. The use of certified reference materials and participation in proficiency testing schemes are crucial for ensuring the accuracy and comparability of results in the quantification of 1-Pentacosanol.
References
-
Wong, A., et al. (2018). Optimization and comparison of GC-FID and HPLC-ELSD methods for determination of lauric acid, mono-, di-, and trilaurins in modified coconut oil. Journal of Chromatography B, 1099, 50-57. [Link]
-
Houben, E., et al. (2013). Validation of a GC-MS and HPLC-ELSD method to study intestinal permeability. Trends in Chromatography, 8, 83-94. [Link]
-
Dove, H., & Mayes, R. W. (2006). The potential of long-chain fatty alcohols and long-chain fatty acids as diet composition markers. Journal of Agricultural Science, 144(1), 1-16. [Link]
-
Cheméo (n.d.). 1-Pentacosanol. Retrieved from [Link]
-
AOCS (n.d.). Laboratory Proficiency Program (LPP). Retrieved from [Link]
-
AOAC International (2023). Official Methods of Analysis, 22nd Edition. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 92247, 1-Pentacosanol. Retrieved from [Link]
-
Devleeschouwer, N., et al. (2004). Blood alcohol testing: comparison of the performance obtained with the different methods used in the Belgian external quality assessment schemes. Clinical Chemistry and Laboratory Medicine, 42(1), 57-61. [Link]
-
European Directorate for the Quality of Medicines & HealthCare (n.d.). European Pharmacopoeia 11.3. [Link]
- AOAC International (1969). AOAC Official Method 969.33 Fatty Acids in Oils and Fats.
-
Avanti Polar Lipids (n.d.). Lipidomics Standards & Support. Retrieved from [Link]
-
Merlo, F., et al. (2018). Development and Validation of an HPLC-ELSD Method for the Quantification of 1-Triacontanol in Solid and Liquid Samples. Molecules, 23(11), 2758. [Link]
-
Al-Khafaji, B. H., & Al-Zamail, K. Z. (2013). Proficiency Testing for Monitoring Global Laboratory Performance and Identifying Discordance. American Journal of Clinical Pathology, 139(2), 153–161. [Link]
-
Mudge, S. M. (2018). Analytical Methods. In Fatty Alcohols: Anthropogenic and Natural Occurrence in the Environment. The Royal Society of Chemistry. [Link]
- AOAC International (1996). AOAC Official Method 996.06 Fat (Total, Saturated, and Unsaturated) in Foods.
- Miller, W. G., et al. (2000). Assessment of interlaboratory performance in external proficiency testing programs with a direct HDL-cholesterol assay. Clinical Chemistry, 46(8 Pt 1), 1160–1166.
- Li, Y., et al. (2017). Evaluation of five methods for derivatization and GC determination of a mixture of very long chain fatty acids (C24:0-C36:0). Lipids, 52(10), 865-875.
-
Abdullah, M. A., et al. (2021). Multivariate optimisation and validation of the analytical GC-FID for evaluating organic solvents in radiopharmaceutical. Journal of King Saud University - Science, 33(5), 101469. [Link]
- Ermer, J. (2015). Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. In La démarche ISO 17025.
- Bouin, A.-S. (2009). European Pharmacopoeia Department, EDQM, Council of Europe. EMA.
- Japanese Pharmacopoeia (n.d.).
- Agilent Technologies (n.d.).
- Christie, W. W. (2010). Current Analytical Techniques for Food Lipids. In Food Lipids.
- Agilent Technologies (2019).
- European Directorate for the Quality of Medicines & HealthCare (n.d.).
- Taverniers, I., De Loose, M., & Van Bockstaele, E. (2004). Trends in quality in the analytical laboratory. II. Analytical method validation and quality assurance. TrAC Trends in Analytical Chemistry, 23(8), 535-552.
- Thermo Fisher Scientific (n.d.). Determination of the Composition of Natural Products by HPLC with Charged Aerosol Detection.
- AOAC International (2016). AOAC SMPR 2016.001 Standard Method Performance Requirements (SMPRs®)
- European Directorate for the Quality of Medicines & HealthCare (n.d.). European Pharmacopoeia Reagents Guide.
-
Giorgetti, R., & Tagliaro, F. (2018). Inter-laboratory proficiency results of blood alcohol determinations at clinical and forensic laboratories in Italy. Forensic Science International, 295, 149-153. [Link]
-
National Lipid Association (n.d.). Certification. Retrieved from [Link]
- Vermont Forensic Laboratory (n.d.).
Sources
- 1. 1-Pentacosanol | 26040-98-2 | Benchchem [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. aocs.org [aocs.org]
- 4. books.rsc.org [books.rsc.org]
- 5. Blood alcohol testing: comparison of the performance obtained with the different methods used in the Belgian external quality assessment schemes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. mdpi.com [mdpi.com]
- 9. Optimization and comparison of GC-FID and HPLC-ELSD methods for determination of lauric acid, mono-, di-, and trilaurins in modified coconut oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of 1-Pentacosanol and Other Long-Chain Alcohols as Surface Film Components
This guide provides an in-depth technical comparison of 1-pentacosanol and other very long-chain fatty alcohols (VLCFAs) as components of surface films. It is intended for researchers, scientists, and drug development professionals who are selecting and optimizing long-chain alcohols for applications such as evaporation retardation, nanoparticle stabilization, and advanced drug delivery systems. This document moves beyond a simple cataloging of properties to explore the causal relationships between molecular structure and film performance, supported by experimental data and detailed protocols.
Introduction: The Significance of Long-Chain Alcohols in Interfacial Science
Long-chain saturated alcohols are amphiphilic molecules comprising a polar hydroxyl (-OH) head group and a nonpolar hydrocarbon tail. This dual nature drives them to accumulate at interfaces, such as the air-water interface, where they can form highly ordered, single-molecule-thick layers known as monomolecular films or Langmuir films[1][2]. The stability, packing density, and barrier properties of these films are critically dependent on the length and structure of the hydrocarbon tail.
1-Pentacosanol, a 25-carbon saturated primary alcohol (C25H52O), belongs to the class of very long-chain fatty alcohols (VLCFAs)[3][4]. Naturally found in plant cuticular waxes, it plays a role in creating protective hydrophobic barriers[3]. In industrial and research settings, VLCFAs are of interest for their ability to form robust films that can significantly alter surface properties. For instance, they are used as evaporation retardants on water reservoirs and in concrete curing, where they form a monolayer that impedes the escape of water molecules[5].
The selection of a specific long-chain alcohol for a given application is a critical decision. While it is generally understood that longer chains lead to more stable films, the precise impact of adding or subtracting a single methylene group, or the difference between an odd-numbered and an even-numbered chain, can have significant and sometimes non-intuitive effects on film performance. This guide will compare 1-pentacosanol with its close homologues to provide a clearer understanding of these structure-property relationships.
Physicochemical Properties of Selected Long-Chain Alcohols
The bulk properties of a long-chain alcohol provide the foundation for its behavior at an interface. Key parameters such as molecular weight and melting point are directly related to the intermolecular van der Waals forces, which in turn influence the stability of the resulting monolayer.
| Property | 1-Tetracosanol (C24) | 1-Pentacosanol (C25) | 1-Hexacosanol (C26) |
| Molecular Formula | C24H50O | C25H52O | C26H54O |
| Molecular Weight ( g/mol ) | 354.67 | 368.68[3] | 382.71[6] |
| CAS Number | 506-51-4 | 26040-98-2[3] | 506-52-5[6] |
| Appearance | Waxy solid | Waxy solid[3] | White waxy solid[6] |
| Melting Point (°C) | 75-77 | 71-73[7] | 79-81[6] |
| Water Solubility | Practically insoluble | Practically insoluble[3] | Insoluble in water[6] |
| Solubility in Solvents | Soluble in hot ethanol, chloroform | Soluble in ethanol, hexane[3] | Freely soluble in chloroform[6] |
The Formation and Energetics of Alcohol Monolayers
When a long-chain alcohol is introduced to an air-water interface, the molecules spontaneously orient themselves to minimize the free energy of the system. The hydrophilic -OH groups are drawn into the aqueous phase via hydrogen bonding, while the hydrophobic alkyl chains are repelled by the water and extend into the air. This arrangement reduces the surface tension of the water.
The tendency of an alcohol to adsorb to the surface can be quantified by the standard Gibbs free energy of adsorption (ΔG°ads). More negative values indicate stronger adsorption and a greater reduction in surface tension for a given bulk concentration. For aliphatic alcohols, ΔG°ads becomes more negative with increasing chain length, as each additional methylene group contributes to the hydrophobic effect, driving the molecule to the interface[8][9]. This trend underscores why longer-chain alcohols are generally more effective surface-active agents.
Caption: Orientation of long-chain alcohols at the air-water interface.
Experimental Evaluation of Surface Film Performance
To quantitatively compare the performance of different long-chain alcohols, the primary experimental technique is the Langmuir film balance, which is used to generate surface pressure-area (π-A) isotherms.
Experimental Protocol: Generating Surface Pressure-Area Isotherms
This protocol outlines the standardized procedure for comparing the monolayer behavior of 1-pentacosanol and its homologues.
Objective: To measure the surface pressure as a function of the mean molecular area for different long-chain alcohols to determine their phase behavior, packing density, and film stability.
Apparatus: Langmuir-Blodgett Trough, equipped with movable barriers and a Wilhelmy plate pressure sensor[10].
Materials:
-
1-Pentacosanol (C25), 1-Tetracosanol (C24), 1-Hexacosanol (C26)
-
Spreading solvent: Chloroform (spectroscopic grade)
-
Subphase: Ultrapure water (resistivity > 18 MΩ·cm)
Procedure:
-
Preparation:
-
Prepare stock solutions of each alcohol in chloroform at a concentration of approximately 1 mg/mL[1]. Ensure complete dissolution, using an ultrasound bath if necessary[11].
-
Thoroughly clean the Langmuir trough and barriers with chloroform and then rinse extensively with ultrapure water to remove any surface-active contaminants.
-
Fill the trough with ultrapure water. Aspirate the surface to remove any residual impurities.
-
-
Monolayer Formation:
-
Using a microsyringe, carefully deposit a known volume of the alcohol solution dropwise onto the water surface. The goal is to allow the solvent to spread and evaporate, leaving the alcohol molecules at the interface[2].
-
Wait for at least 10 minutes to ensure complete evaporation of the chloroform[11].
-
-
Isotherm Measurement:
-
Begin compressing the monolayer by moving the barriers at a constant, slow rate (e.g., 0.03 to 0.09 nm²/molecule/min)[11]. A slow compression rate allows the film to remain in equilibrium.
-
Simultaneously, record the surface pressure (π) using the Wilhelmy plate and the surface area (A) of the trough. The surface pressure is the reduction in surface tension caused by the monolayer (π = γ₀ - γ, where γ₀ is the surface tension of pure water and γ is the surface tension of the film-covered water).
-
Continue compression until a sharp increase and subsequent drop in pressure is observed, indicating the collapse of the monolayer.
-
-
Data Analysis:
-
Plot the surface pressure (π) in mN/m against the mean molecular area (A) in Ų/molecule.
-
From the isotherm, determine key parameters: the liftoff area (A₀), the collapse pressure (πc), and the compressibility modulus (Cs⁻¹).
-
Sources
- 1. nist.gov [nist.gov]
- 2. sfu.ca [sfu.ca]
- 3. 1-Pentacosanol | 26040-98-2 | Benchchem [benchchem.com]
- 4. 1-Pentacosanol | C25H52O | CID 92247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. danterr.com [danterr.com]
- 6. 1-Hexacosanol - Wikipedia [en.wikipedia.org]
- 7. 1-PENTACOSANOL CAS#: 26040-98-2 [chemicalbook.com]
- 8. Volumetric and Surface Properties of Short Chain Alcohols in Aqueous Solution–Air Systems at 293 K - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nanoscience.com [nanoscience.com]
- 11. Langmuir Films of Perfluorinated Fatty Alcohols: Evidence of Spontaneous Formation of Solid Aggregates at Zero Surface Pressure and Very Low Surface Density - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Validation of 1-Pentacosanol as a Dietary Biomarker: A Comparative Analysis
For researchers, scientists, and drug development professionals, the accurate assessment of dietary intake is paramount for establishing robust correlations between diet and health outcomes. Self-reported dietary data, while valuable, is often fraught with inaccuracies. Objective biomarkers of food intake are therefore critical tools for mitigating these limitations. This guide provides an in-depth technical evaluation of 1-pentacosanol, a very-long-chain fatty alcohol, as a potential dietary biomarker.
This document deviates from a rigid template to offer a narrative that is both scientifically rigorous and grounded in the practical realities of biomarker validation. We will explore the current, albeit limited, evidence for 1-pentacosanol, compare it with established biomarkers for its known dietary sources, and provide a comprehensive framework for its future validation.
The Case for 1-Pentacosanol: A Potential but Unproven Biomarker
1-Pentacosanol is a 25-carbon saturated fatty alcohol. Its potential as a dietary biomarker stems from its presence in the cuticular waxes of a select number of plant-based foods, suggesting a degree of specificity.
Dietary Sources and Metabolic Fate
1-Pentacosanol has been identified in a variety of plant species, including foods such as brussel sprouts and black elderberry.[1] It is also found in tomato seed oil and the roots of Rhodiola imbricata, the aerial parts of Phyllanthus fraternus, and the stem of Cayratia trifolia.[1]
Upon ingestion, the metabolism of 1-pentacosanol is believed to follow the fatty alcohol cycle. It is primarily oxidized to its corresponding fatty aldehyde, pentacosanal, by alcohol dehydrogenases (ADHs). Subsequently, pentacosanal is further oxidized to pentacosanoic acid by fatty aldehyde dehydrogenases (FALDHs).[1] Conversely, 1-pentacosanol can be synthesized in the body through the reduction of pentacosanoyl-CoA.[1] This metabolic pathway is crucial for understanding its kinetics and for selecting the appropriate analytical target (the parent compound or its metabolites).
Caption: Metabolic Pathway of 1-Pentacosanol.
The Critical Gap: Lack of Validation Data
Despite its presence in specific foods and a plausible metabolic pathway, there is a significant lack of published human studies validating 1-pentacosanol as a dietary biomarker. Key validation parameters such as dose-response, sensitivity, specificity, and correlation with intake from controlled human feeding trials have not been established. This absence of evidence is a major hurdle for its current application in nutritional research.
A Comparative Analysis: 1-Pentacosanol vs. Established Biomarkers
To understand the potential of 1-pentacosanol, it is essential to compare it with validated biomarkers for its primary food sources.
Brassica Vegetables (e.g., Brussel Sprouts)
The primary biomarkers for the consumption of Brassica vegetables, such as broccoli, cabbage, and brussel sprouts, are glucosinolates and their hydrolysis products, particularly isothiocyanates (e.g., sulforaphane) and indoles (e.g., indole-3-carbinol).[2][3][4]
-
Glucosinolates: These sulfur-containing compounds are relatively specific to the Brassicales order.[2]
-
Isothiocyanates and Indoles: Upon consumption and chewing, the plant enzyme myrosinase hydrolyzes glucosinolates into various bioactive compounds, including isothiocyanates and indoles, which can be measured in blood and urine.[2] Urinary 3,3'-diindolylmethane (DIM), a metabolite of indole-3-carbinol, has been shown to discriminate between high and low intake of Brassica vegetables.[5]
Elderberry (Sambucus nigra)
Elderberries are rich in polyphenolic compounds, particularly anthocyanins, which are responsible for their dark purple color. These compounds serve as excellent biomarkers of elderberry intake.[6]
-
Anthocyanins: Specific anthocyanins, such as cyanidin-3-glucoside and cyanidin-3-sambubioside, are abundant in elderberries and can be detected in plasma and urine following consumption.[7]
-
Other Phenolic Compounds: Rutin and other flavonoids are also present in elderberries and contribute to their bioactive profile, offering additional potential biomarkers.[7][8]
Performance Comparison
The following table summarizes the current state of knowledge for 1-pentacosanol in comparison to established biomarkers for Brassica vegetables and elderberry. This starkly illustrates the research gaps that need to be addressed for 1-pentacosanol.
| Feature | 1-Pentacosanol | Glucosinolates & Metabolites (for Brassica) | Anthocyanins (for Elderberry) |
| Specificity to Food Source | Potentially moderate (present in a few, unrelated plant families) | High (largely specific to Brassicales) | High (characteristic profile in elderberry) |
| Metabolism | Oxidized to pentacosanoic acid | Hydrolyzed to isothiocyanates and indoles | Absorbed and metabolized, parent compounds and metabolites detectable |
| Validation in Humans | Not validated | Validated in multiple studies | Validated in multiple studies |
| Dose-Response Data | Not available | Established for various metabolites | Established for key anthocyanins |
| Sensitivity & Specificity | Unknown | Good to excellent, depending on the specific metabolite | Good to excellent |
| Analytical Method | GC-MS, LC-MS | LC-MS/MS | LC-MS/MS |
| Status | Potential Candidate | Established Biomarkers | Established Biomarkers |
A Roadmap for Validation: A Proposed Workflow for 1-Pentacosanol
For 1-pentacosanol to be considered a reliable dietary biomarker, a systematic validation process is essential. The following workflow, based on established principles from consortia like the Dietary Biomarkers Development Consortium (DBDC), outlines the necessary steps.[9][10]
Caption: Proposed Validation Workflow for 1-Pentacosanol.
Phase 1: Analytical Method Validation
The foundation of any biomarker validation is a robust and reliable analytical method. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) would be suitable for the quantification of 1-pentacosanol in biological matrices like plasma and urine.
Protocol Steps:
-
Sample Preparation: Develop an efficient extraction method (e.g., liquid-liquid or solid-phase extraction) to isolate 1-pentacosanol from the biological matrix.
-
Chromatographic Separation: Optimize the GC or LC method to achieve good separation of 1-pentacosanol from potentially interfering compounds.
-
Mass Spectrometric Detection: Utilize a mass spectrometer for sensitive and specific detection and quantification.
-
Method Validation according to Regulatory Standards (e.g., FDA/EMA guidelines):
-
Specificity and Selectivity: Ensure the method can differentiate 1-pentacosanol from other endogenous and exogenous compounds.
-
Linearity, Lower Limit of Quantification (LLOQ), and Upper Limit of Quantification (ULOQ): Establish the concentration range over which the assay is accurate and precise.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision of the method.
-
Stability: Assess the stability of 1-pentacosanol in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, benchtop stability).
-
Phase 2: Controlled Human Intervention Trial
A controlled feeding study is essential to understand the pharmacokinetics of 1-pentacosanol and to establish a dose-response relationship.
Protocol Steps:
-
Study Design: A randomized, controlled, crossover design is often optimal.
-
Participant Recruitment: Recruit a cohort of healthy volunteers.
-
Dietary Control: Participants consume a standardized diet for a run-in period to wash out any existing dietary sources of 1-pentacosanol.
-
Intervention: Administer single or multiple doses of a food rich in 1-pentacosanol (e.g., a standardized amount of brussel sprouts or elderberry extract).
-
Sample Collection: Collect blood and urine samples at baseline and at multiple time points post-ingestion (e.g., 0, 1, 2, 4, 8, 12, 24 hours).[10]
-
Data Analysis:
-
Determine pharmacokinetic parameters: time to maximum concentration (Tmax), maximum concentration (Cmax), and elimination half-life.
-
Establish a dose-response curve by correlating the administered dose with the measured biomarker concentration.
-
Phase 3: Observational Study Validation
The final step is to assess the performance of 1-pentacosanol as a biomarker in a free-living population.
Protocol Steps:
-
Study Population: Recruit a larger, more diverse cohort of individuals with a wide range of dietary habits.
-
Data Collection:
-
Collect biological samples (blood or urine) for 1-pentacosanol analysis.
-
Administer validated dietary assessment tools, such as food frequency questionnaires (FFQs) or multiple 24-hour dietary recalls, to estimate the intake of 1-pentacosanol-containing foods.
-
-
Statistical Analysis:
-
Use correlation and regression analyses to determine the association between 1-pentacosanol levels and the estimated dietary intake.
-
Employ Receiver Operating Characteristic (ROC) curve analysis to evaluate the sensitivity and specificity of the biomarker to distinguish between high and low consumers of the target foods.
-
Conclusion and Future Directions
1-Pentacosanol presents an intriguing possibility as a dietary biomarker due to its presence in specific plant-based foods. However, its potential remains largely theoretical in the absence of rigorous scientific validation in human subjects. In contrast, biomarkers such as glucosinolates and their metabolites for Brassica vegetables, and anthocyanins for elderberries, are well-established and provide reliable measures of intake.
For researchers and scientists, the path forward is clear. The validation of 1-pentacosanol requires a systematic approach, as outlined in this guide. Future research should focus on:
-
Conducting controlled human feeding studies to establish the pharmacokinetics and dose-response of 1-pentacosanol.
-
Developing and validating robust analytical methods for its quantification in human biological fluids.
-
Evaluating its performance in observational studies to determine its correlation with habitual dietary intake.
Until such studies are conducted, the use of 1-pentacosanol as a dietary biomarker in human nutritional research is not recommended. Researchers should instead rely on the established and validated biomarkers for the respective food sources. This guide serves not as an endorsement of 1-pentacosanol, but as a call to the scientific community to perform the necessary research to either validate its use or to definitively classify it as an unsuitable candidate.
References
- 1-Pentacosanol | 26040-98-2 - Benchchem. (URL not available)
-
Development and validation of a standardized protocol to monitor human dietary exposure by metabolite fingerprinting of urine samples - PubMed. [Link]
-
1-Pentacosanol | C25H52O | CID 92247 - PubChem - NIH. [Link]
-
The potential use of long-chain alcohols and fatty acids as diet composition markers: factors influencing faecal recovery rates and diet composition estimates in sheep - PubMed. [Link]
-
Validation of biomarkers of food intake—critical assessment of candidate biomarkers - PMC. [Link]
-
Harnessing the Power of Cruciferous Vegetables: Developing a Biomarker for Brassica Vegetable Consumption Using Urinary 3,3'-Diindolylmethane - PubMed. [Link]
- Dietary biomarkers—an update on their validity and applicability in epidemiological studies. (URL not available)
-
Bioactive Potential of Elderberry (Sambucus nigra L.): Antioxidant, Antimicrobial Activity, Bioaccessibility and Prebiotic Potential - PubMed Central. [Link]
-
The potential use of long-chain alcohols and fatty acids as diet composition markers: Factors influencing faecal recovery rates and diet composition estimates in sheep - ResearchGate. [Link]
-
The Role of Brassica Bioactives on Human Health: Are We Studying It the Right Way? - NIH. [Link]
-
Ameliorative effects of elderberry (Sambucus nigra L.) extract and extract-derived monosaccharide-amino acid on H2O2-induced decrease in testosterone-deficiency syndrome in a TM3 Leydig cell | PLOS One - Research journals. [Link]
-
Dose–response study extended to 6 compounds (Table 1) in absence (−S9)... - ResearchGate. [Link]
-
New Vegetable Brassica Foods: A Promising Source of Bioactive Compounds - MDPI. [Link]
-
The potential of long-chain fatty alcohols and long-chain fatty acids as diet composition markers - ResearchGate. [Link]
-
(PDF) The Dietary Biomarkers Development Consortium: An Initiative for Discovery and Validation of Dietary Biomarkers for Precision Nutrition - ResearchGate. [Link]
-
Elderberry (Sambucus nigra L.): Bioactive Compounds, Health Functions, and Applications | Journal of Agricultural and Food Chemistry - ACS Publications. [Link]
-
Chemical Properties of 1-Pentacosanol (CAS 26040-98-2) - Cheméo. [Link]
-
Black elderberry extract attenuates inflammation and metabolic dysfunction in diet-induced obese mice | Request PDF - ResearchGate. [Link]
-
The effects of policosanol supplementation on blood glucose: A systematic review and dose-response meta-analysis of randomized controlled trials - PubMed. [Link]
-
Brassica vegetables: nature's hidden nutritional treasure - EurekAlert!. [Link]
-
Validation of the Oxford WebQ Online 24-Hour Dietary Questionnaire Using Biomarkers. [Link]
-
The dose response principle from philosophy to modern toxicology: The impact of ancient philosophy and medicine in modern toxicology science - PMC - NIH. [Link]
-
Oriental brassica vegetables – alternatives for a higher intake of health-promoting substances - ResearchGate. [Link]
-
Effect of Elderberry (Sambucus nigra L.) Extract Supplementation in STZ-Induced Diabetic Rats Fed with a High-Fat Diet - MDPI. [Link]
-
Malnutrition Risk in Older Adults: Evaluating the Diagnostic Relevance of Serum Biomarkers: SIRT-1, CCK-8, Melatonin, and Total Antioxidant Capacity (TAC) - PMC - PubMed Central. [Link]
-
The Dietary Biomarkers Development Consortium: An Initiative for Discovery and Validation of Dietary Biomarkers for Precision Nutrition - PubMed Central. [Link]
-
You are what you eat, are you? How to interpret the evidence from nutrition epidemiology studies–Pt2 - YouTube. [Link]
-
1-Pentacosanol - ESSLAB. [Link]
Sources
- 1. 1-Pentacosanol | 26040-98-2 | Benchchem [benchchem.com]
- 2. The Role of Brassica Bioactives on Human Health: Are We Studying It the Right Way? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Brassica vegetables: nature’s hidden nutritional treasure | EurekAlert! [eurekalert.org]
- 5. Harnessing the Power of Cruciferous Vegetables: Developing a Biomarker for Brassica Vegetable Consumption Using Urinary 3,3'-Diindolylmethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ameliorative effects of elderberry (Sambucus nigra L.) extract and extract-derived monosaccharide-amino acid on H2O2-induced decrease in testosterone-deficiency syndrome in a TM3 Leydig cell | PLOS One [journals.plos.org]
- 8. Bioactive Potential of Elderberry (Sambucus nigra L.): Antioxidant, Antimicrobial Activity, Bioaccessibility and Prebiotic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Dietary Biomarkers Development Consortium: An Initiative for Discovery and Validation of Dietary Biomarkers for Precision Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of 1-Pentacosanol content in different plant species
A Technical Guide for Phytochemical Characterization
Executive Summary: The Odd-Chain Anomaly
In the realm of very-long-chain fatty alcohols (VLCFAs), 1-Pentacosanol (C25H52O) represents a phytochemical anomaly. While commercial "policosanol" supplements are dominated by even-chain alcohols (Octacosanol C28, Triacontanol C30) derived from sugar cane or wheat wax, 1-Pentacosanol is an odd-chain alcohol. Its scarcity in common cuticular waxes makes it a high-value biomarker for specific botanical authentication and a target for specialized pharmacological research.
This guide provides a comparative analysis of 1-Pentacosanol content across distinct plant species, identifying Rhodiola imbricata as a superior biological source compared to traditional cereal waxes. It also details the precise GC-MS protocols required to separate this odd-chain alcohol from its abundant even-chain homologs.
Biosynthetic Context & Pharmacological Relevance[1][2][3][4]
The "Even vs. Odd" Divergence
To understand the rarity of 1-Pentacosanol, one must look at the biosynthetic pathways of plant cuticular waxes.
-
Even-Chain Dominance (C24, C26, C28): Produced via the Acyl-Reduction Pathway , where Fatty Acyl-CoA Reductases (FARs) directly convert even-chain fatty acids into primary alcohols.
-
Odd-Chain Rarity (C25): Typically, odd-chain fatty acids are decarboxylated to form alkanes (e.g., Pentacosane). The formation of 1-Pentacosanol requires a specific, less common enzymatic route or the reduction of rare odd-chain fatty acids (synthesized via propionyl-CoA priming).
Pharmacological Potential
While Octacosanol (C28) is famous for lipid-lowering effects, 1-Pentacosanol is emerging in specific therapeutic contexts:
-
Antimicrobial Synergy: Identified in Rhodiola extracts exhibiting potent antibacterial activity against Pseudomonas and Xanthomonas species.
-
Metabolic Regulation: Studies on Smallanthus sonchifolius (Yacon) suggest VLCFAs contribute to the plant's hypoglycemic profile.
-
Membrane Modulation: As an odd-chain lipid, C25 inserts differently into the lipid bilayer compared to even-chain analogs, potentially altering membrane fluidity and receptor signaling.
Comparative Analysis of Plant Sources
The following table synthesizes experimental data comparing 1-Pentacosanol content against standard policosanol markers.
Table 1: Quantitative Comparison of 1-Pentacosanol in Plant Species[5]
| Plant Species | Tissue Source | 1-Pentacosanol Content | Dominant Homologs | Extraction Efficiency Notes |
| Rhodiola imbricata | Root (n-Hexane Extract) | 28.21% (Major) | Stigmast-5-en-3-ol (13.4%) | Primary Source. The n-hexane fraction is exceptionally rich in C25, making it the most viable source for isolation. |
| Smallanthus sonchifolius (Yacon) | Leaves | Significant (Isolated 80mg) | ent-kaurane diterpenes | C25 is present but requires separation from complex diterpenes and sesquiterpene lactones. |
| Hibiscus syriacus | Flower | Trace / Absent* | 1-Heptacosanol (C27) (15.3%) | Note: This species is a source of C27 (Heptacosanol), another odd-chain alcohol, but not C25. Useful as a negative control for C25 specificity. |
| Triticum aestivum (Wheat) | Straw / Germ Wax | < 1.0% (Trace) | Octacosanol (C28), Triacontanol (C30) | Commercial policosanol source. C25 is a minor impurity; purification is cost-prohibitive. |
| Oryza sativa (Rice) | Bran Wax | < 0.5% (Trace) | Triacontanol (C30), Dotriacontanol (C32) | High molecular weight bias. Not a viable source for C25. |
Key Insight: Rhodiola imbricata roots are the only identified source where 1-Pentacosanol is a major component (~28% of the hexane fraction), rather than a trace impurity.
Experimental Protocols: Isolation & Analysis
To accurately quantify 1-Pentacosanol, you must prevent co-elution with the abundant C24 and C26 alcohols. The following protocol uses Silylation Derivatization to improve volatility and peak shape.
Reagents & Standards
-
Extraction Solvent: n-Hexane (HPLC Grade).
-
Derivatization Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
-
Internal Standard: 5α-Cholestane or 1-Nonadecanol (C19).
Step-by-Step Workflow
Step 1: Targeted Extraction
-
Pulverize dried Rhodiola imbricata roots to 40-mesh powder.
-
Perform Soxhlet extraction with n-Hexane for 6 hours. Rationale: Hexane selectively targets non-polar waxes and VLCFAs, minimizing polar interferences like glycosides.
-
Evaporate solvent to dryness under reduced pressure at 40°C.
Step 2: Saponification (Optional but Recommended) If the alcohol is esterified (wax ester), hydrolysis is required.
-
Reflux extract with 1M ethanolic NaOH for 2 hours.
-
Extract unsaponifiable matter (including 1-Pentacosanol) with diethyl ether.
-
Wash with water to neutral pH and dry over anhydrous Na₂SO₄.
Step 3: Derivatization (Critical)
-
Dissolve 5 mg of extract in 200 µL Pyridine.
-
Add 100 µL BSTFA + 1% TMCS .
-
Incubate at 70°C for 30 minutes . Rationale: Converts hydroxyl group to TMS-ether, preventing hydrogen bonding and peak tailing on the GC column.
Step 4: GC-MS Analysis
-
Column: DB-5ms or HP-5ms (30m x 0.25mm, 0.25µm film).
-
Carrier Gas: Helium at 1.0 mL/min.
-
Temp Program:
-
Start: 150°C (Hold 2 min).
-
Ramp: 10°C/min to 300°C.
-
Hold: 300°C for 20 min.
-
-
Detection: EI Mass Spec (70 eV). Look for molecular ion M+ = 440 (TMS derivative of C25H52O) and characteristic fragment [M-15]+ = 425 .
Visualization of Workflows & Pathways
Extraction & Analysis Logic
This diagram illustrates the critical decision points in isolating 1-Pentacosanol, differentiating between free and esterified forms.
Caption: Workflow for the isolation and derivatization of 1-Pentacosanol from plant matrices.
Biosynthetic Divergence (Even vs. Odd)
Understanding the origin of 1-Pentacosanol aids in selecting the right plant source.
Caption: Biosynthetic divergence showing the rare "C3 Primer" route required for 1-Pentacosanol synthesis.
References
-
Chemometric Profile of Root Extracts of Rhodiola imbricata Edgew. Source: PLOS ONE (2013). Key Data: Identifies 1-Pentacosanol as a major constituent (28.21%) in n-hexane extracts.[1][2]
-
Studies on Chemical Constituents of the Leaves of Smallanthus sonchifolius (Yacon). Source: ResearchGate / Bioscience Biotechnology and Biochemistry. Key Data: Isolation of 1-Pentacosanol (80 mg) alongside diterpenes.
-
Physicochemical Characterization and Antimicrobial Activity of Hibiscus syriacus L. Source: National Institutes of Health (PMC). Key Data: Identifies 1-Heptacosanol (C27) and 1-Tetracosanol (C24) but distinguishes them from C25.
-
1-Pentacosanol Compound Summary. Source: PubChem (NIH). Key Data: Chemical structure, molecular weight (368.7 g/mol ), and identification in Rhodiola and Solanum.
-
Policosanol Contents of Beeswax, Sugar Cane, and Wheat Extracts. Source: Penn State / ResearchGate. Key Data: Establishes the dominance of C28/C30 in standard sources, serving as the comparative baseline.
Sources
Comparative Efficacy Guide: 1-Pentacosanol vs. Pentacosanyl Esters
Executive Summary: The VLCFA Paradox
1-Pentacosanol (
The core developmental challenge lies in bioavailability . Pure 1-pentacosanol exhibits extreme hydrophobicity (LogP ~9) and crystalline lattice energy that resists solubilization in aqueous biological media. Esterification—creating Pentacosanyl Esters —is the primary medicinal chemistry strategy to overcome this.
This guide objectively compares the Free Alcohol (Active Moiety) against its Ester Derivatives (Delivery Systems/Prodrugs) , focusing on pharmacokinetic behavior, receptor interaction, and experimental validation.
Chemical & Physical Characterization[1][2][3][4][5]
The efficacy divergence begins with physicochemical properties. The ester is not merely a "capped" alcohol; it is a distinct chemical entity with altered membrane partitioning coefficients.
| Feature | 1-Pentacosanol (Free Alcohol) | Pentacosanyl Ester (e.g., Acetate/Palmitate) |
| Formula | ||
| LogP (Lipophilicity) | ~9.0 (High) | ~10.5 - 18.0 (Extreme) |
| Water Solubility | Negligible (< 0.1 mg/L) | Insoluble (Requires lipid carrier) |
| Melting Point | 71–73 °C | Generally Lower (Crystal lattice disruption) |
| Biological Role | Active Effector: Modulates membrane fluidity; binds receptors.[2][3] | Prodrug/Storage: Transport form; hydrolyzed by esterases. |
| Cellular Uptake | Passive diffusion (slow); limited by solubility. | Lymphatic transport (chylomicrons) via fatty acid pathway. |
Mechanistic Efficacy: The "Prodrug" vs. "Effector" Model
To understand efficacy, we must map the molecular journey. The free alcohol is the species that physically interacts with protein targets (e.g., AKT, PTEN) or intercalates into the lipid bilayer to alter G-protein coupling. The ester functions primarily to facilitate entry into the systemic circulation.
Signaling & Metabolic Fate Diagram
The following diagram illustrates the divergence in processing. Esters must be cleaved to yield the active C25 alcohol, which then exerts effects before being oxidized to pentacosanoic acid.
Figure 1: Metabolic activation pathway. The ester acts as a precursor. Efficacy depends on the rate of hydrolysis (
Comparative Efficacy Analysis
A. Oncology (Prostate Cancer Targets)
Recent molecular docking studies suggest 1-pentacosanol targets proteins associated with prostate cancer proliferation.[1]
-
Free Alcohol: Exhibits favorable binding affinities with AKT , E2F3 , PTEN , and SMO .[1] The hydroxyl headgroup is critical for hydrogen bonding within the active site.
-
Esters: Steric hindrance from the acyl group typically abolishes direct binding to these pockets.
B. Neuroprotection & Membrane Fluidity
VLCFAs modulate the microenvironment of neurotransmitter receptors (like
-
Free Alcohol: Increases membrane order (stiffening) in fluid domains, potentially stabilizing receptor conformations.
-
Esters: Being non-polar "wax esters," they integrate into the hydrophobic core of the bilayer, causing different structural perturbations (often expanding the membrane volume) but lacking the surface-active hydroxyl group to interact with receptor transmembrane domains.
C. Bioavailability (The Ester Advantage)
-
Problem: Free 1-pentacosanol often passes through the GI tract unabsorbed due to precipitation.
-
Solution: Pentacosanyl esters (especially with long-chain fatty acids) mimic dietary fats. They are incorporated into mixed micelles, absorbed by enterocytes, packaged into chylomicrons, and delivered via the lymphatic system, bypassing first-pass liver metabolism.
-
Data Synthesis: While the alcohol is the effector, the ester is the superior drug delivery system.
Experimental Protocols
To validate these differences in your own lab, use the following self-validating workflows.
Protocol A: Synthesis of Pentacosanyl Acetate (Chemical Standard)
Objective: Create a high-purity ester reference standard for comparative assays.
-
Reagents: 1-Pentacosanol (1 eq), Acetic Anhydride (2 eq), Pyridine (solvent/base), DMAP (catalytic).
-
Reaction:
-
Dissolve 100 mg 1-pentacosanol in 5 mL dry pyridine under
. -
Add 10 mg DMAP.
-
Dropwise add Acetic Anhydride at 0°C.
-
Stir at Room Temp for 12 hours.
-
-
Workup: Quench with ice water. Extract with Hexane (Esters partition strongly to hexane). Wash with 1M HCl (remove pyridine) and Brine.
-
Validation: TLC (Silica, Hexane:EtOAc 9:1). The Ester (
) will run much higher than the Alcohol ( ).
Protocol B: Comparative Cellular Uptake & Hydrolysis Assay
Objective: Determine if the ester acts as a prodrug in your specific cell line.
Workflow Diagram:
Figure 2: Workflow to distinguish intrinsic uptake vs. hydrolysis. If Group B shows high intracellular Free Alcohol, the cell line possesses active esterases.
Detailed Steps:
-
Preparation: Solubilize compounds. Note: C25 is difficult to dissolve. Use warm ethanol or a BSA-conjugate method for the free alcohol.
-
Treatment: Treat cells at
. -
Extraction: Harvest cells. Perform lipid extraction using Chloroform:Methanol (2:1).
-
Analysis: Use GC-MS.
-
Self-Validating Check: If you detect the Ester peak inside the cell in Group B but no biological effect (e.g., no AKT inhibition), it confirms the Ester is inactive and failed to hydrolyze. If you detect Free Alcohol in Group B, the prodrug mechanism is active.
-
References
-
1-Pentacosanol | C25H52O | CID 92247 .[2] PubChem - NIH. Available at: [Link]
-
Neuroprotective Effects of Policosanol (Mixture containing C25) . ResearchGate.[4] Available at: [Link]
-
Modulation of GABAA receptor function by alcohols . PubMed. Available at: [Link]
-
Physicochemical properties of Fatty Acid Esters . MDPI. Available at: [Link][5]
Sources
- 1. 1-Pentacosanol | 26040-98-2 | Benchchem [benchchem.com]
- 2. 1-Pentacosanol | C25H52O | CID 92247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Pentacosanol (CAS 26040-98-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Benchmarking 1-Pentacosanol Extraction: Yield, Purity, and Homologue Separation
Executive Summary
1-Pentacosanol (
This guide benchmarks three primary extraction methodologies—Supercritical Fluid Extraction (SFE) , Ultrasonic-Assisted Extraction (UAE) , and Reductive Cleavage —and details the critical purification steps required to fractionate 1-Pentacosanol from its homologues.
Key Finding: While SFE offers the highest initial purity of the waxy matrix, Reductive Cleavage (
Part 1: Comparative Analysis of Extraction Techniques
Method A: Supercritical Fluid Extraction (SFE-CO₂)
The "Green" Standard for High-Purity Wax Isolation
SFE is the preferred method for isolating the crude waxy matrix (esters) from insect wax (Ericerus pela) or plant cuticles without thermal degradation.
-
Mechanism: Supercritical
acts as a tunable solvent. By adjusting pressure, the density changes, allowing for the selective solvation of non-polar waxes while leaving polar impurities (proteins, sugars) behind. -
Optimization: Pure
is often too non-polar. The addition of Ethanol (5-10%) as a co-solvent significantly enhances the solubility of the slightly more polar long-chain alcohols. -
Pros: Solvent-free residue, low operating temperature (45-55°C), high selectivity for lipids.
-
Cons: High CAPEX; extracts esters, not free alcohols (requires downstream hydrolysis).
Method B: Ultrasonic-Assisted Extraction (UAE)
The Rapid, Scalable Protocol
UAE utilizes acoustic cavitation to disrupt cell walls (in wheat germ) or solid wax matrices, enhancing mass transfer kinetics.
-
Mechanism: High-frequency ultrasound (40 kHz) creates micro-bubbles that implode near the solid surface, generating micro-jets that erode the matrix and facilitate solvent penetration.
-
Optimization: Ethanol is the superior solvent over hexane for UAE, doubling extraction efficiency due to its dipole moment interacting with the hydroxyl head of the alcohols.
-
Pros: Fast (15-30 mins vs. hours for Soxhlet), scalable, lower energy consumption.
-
Cons: Lower selectivity than SFE; requires filtration and solvent removal.
Method C: Reductive Cleavage (Chemical Transformation)
The Yield "King" for Insect Waxes
Natural waxes are primarily esters, not free alcohols. Traditional extraction followed by saponification (alkaline hydrolysis) often results in soap formation and yield loss. This method chemically reduces the esters directly to alcohols.[1]
-
Mechanism: Lithium Aluminum Hydride (
) attacks the carbonyl carbon of the wax ester, cleaving it and reducing both the fatty acid and alcohol moieties into two moles of primary alcohol. -
Impact: This method can increase policosanol yield by 4-5x compared to saponification because it converts the fatty acid fraction of the wax into alcohols as well.
-
Pros: Maximum theoretical yield (~83%), converts "waste" fatty acids into product.
-
Cons: Requires hazardous reagents (
), strict anhydrous conditions, and careful quenching.
Part 2: Experimental Protocols (Self-Validating Systems)
Protocol 1: The Reductive Cleavage Workflow (High Yield)
Target Material: Insect Wax or Beeswax
-
Preparation: Melt 10.0g of wax and dissolve in anhydrous tetrahydrofuran (THF).
-
Reduction: Slowly add 1.0g
(suspended in THF) under atmosphere. -
Reaction: Reflux at 65°C for 3 hours. Validation Point: Solution should turn clear/translucent.
-
Quenching: Cool to 0°C. Add wet THF, then 15% NaOH, then water to precipitate aluminum salts.
-
Isolation: Filter solids. Evaporate THF. Dissolve residue in Chloroform. Wash with water.[2][3]
-
Result: Crude Policosanol mixture (rich in C24, C25, C26, C28).
Protocol 2: High-Speed Counter-Current Chromatography (HSCCC)
Target: Fractionation of 1-Pentacosanol (C25)
Separating C25 from C26 is chemically difficult due to identical functional groups. HSCCC uses a liquid stationary phase, eliminating irreversible adsorption.
-
Solvent System: n-Heptane : Ethyl Acetate : Methanol : Acetic Acid (5:4:1:1 v/v).[4]
-
Setup:
-
Fill column with Upper Phase (Stationary).[5]
-
Rotate column at 800-1000 rpm.
-
Pump Lower Phase (Mobile) at 2.0 mL/min.
-
-
Separation Logic: The acetic acid modifies the partition coefficient (
) of the alcohols slightly based on chain length hydrophobicity. -
Validation: Monitor effluent at 210 nm (or via ELSD). C25 elutes between the C24 and C26 peaks.
Part 3: Data Summary & Visualization
Table 1: Comparative Performance Matrix
| Feature | SFE ( | UAE (Ethanol) + Saponification | Reductive Cleavage ( |
| Target Analyte | Wax Esters (Precursor) | Wax Esters/Free Alcohols | Free Alcohols (Direct) |
| Crude Yield | Moderate (7.4%) | Low-Moderate (5.1%) | High (83.2%) |
| Purity (Pre-HSCCC) | High (Impurities minimized) | Moderate (Co-extracts lipids) | Moderate (Side reactions) |
| Processing Time | 2-4 Hours | 15-30 Minutes | 4-6 Hours |
| Scalability | High (Industrial standard) | High (Batch/Continuous) | Low (Reagent safety limits) |
| Primary Risk | High Pressure Safety | Thermal Degradation | Reactive Chemistry |
Workflow Visualization
The following diagram illustrates the decision logic for selecting an extraction route based on the source material and yield requirements.
Figure 1: Decision matrix and process flow for 1-Pentacosanol isolation. Note the "Direct Conversion" shortcut provided by Route A.
Purification Strategy: The Homologue Problem
Isolating C25 is a "needle in a haystack" problem. The diagram below details the specific purification logic required to separate C25 from the dominant C26 and C28 chains.
Figure 2: Multi-stage purification protocol utilizing polarity gradients and partition coefficients.
References
-
Policosanol extraction from beeswax and improvement of the purity. (2018). MATEC Web of Conferences. [Link]
-
Policosanol fabrication from insect wax and optimization by response surface methodology. (2018). BMC Chemistry. [Link]
-
HSCCC chromatogram of one-step separation mode. (2016). ResearchGate. [Link][4]
-
Ultrasound-Assisted Extraction of Oil and Antioxidant Compounds from Wheat Germ. (2019). MDPI. [Link]
-
Cuticular wax from flax processing waste with hexane and super critical carbon dioxide extractions. (2007). Industrial Crops and Products. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
